molecular formula C9H14O3 B12628107 1,4-Dioxaspiro[5.5]undecan-2-one CAS No. 959010-42-5

1,4-Dioxaspiro[5.5]undecan-2-one

Cat. No.: B12628107
CAS No.: 959010-42-5
M. Wt: 170.21 g/mol
InChI Key: SPFRAIIMLXOFFM-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[5.5]undecan-2-one is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dioxaspiro[5.5]undecan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxaspiro[5.5]undecan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

959010-42-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1,4-dioxaspiro[5.5]undecan-2-one

InChI

InChI=1S/C9H14O3/c10-8-6-11-7-9(12-8)4-2-1-3-5-9/h1-7H2

InChI Key

SPFRAIIMLXOFFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)COCC(=O)O2

Origin of Product

United States

Foundational & Exploratory

Comprehensive Solubility Profiling of 1,4-Dioxaspiro[5.5]undecan-2-one: A Mechanistic Guide to Polar vs. Non-Polar Solvent Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For formulation scientists and synthetic chemists, understanding the solvation thermodynamics of complex spirocyclic compounds is a critical prerequisite for successful process scale-up and drug development. 1,4-Dioxaspiro[5.5]undecan-2-one (CAS: 959010-42-5)[1] is a highly specialized molecule with a molecular weight of 170.21 g/mol [1] that occasionally emerges in advanced materials[2] and specialized organic synthesis.

This whitepaper establishes a rigorous, self-validating framework for determining and predicting the solubility of 1,4-Dioxaspiro[5.5]undecan-2-one across the polarity spectrum. By bridging the theoretical Hansen Solubility Parameters (HSP) [3] with the empirical, gold-standard Shake-Flask Method [4], we provide a comprehensive methodology for mapping the thermodynamic solubility of dual-character spiro-ketals.

Molecular Architecture and Solvation Thermodynamics

The solubility profile of 1,4-Dioxaspiro[5.5]undecan-2-one is dictated by its structural dichotomy. The molecule consists of two distinct domains fused at a single spiro carbon:

  • The Hydrophobic Domain: A non-polar cyclohexyl ring that interacts primarily through London dispersion forces (

    
    ).
    
  • The Hydrophilic Domain: A 1,4-dioxane-2-one ring containing a ketal linkage and a ketone moiety, which act as strong dipole interactors (

    
    ) and hydrogen-bond acceptors (
    
    
    
    ).

Because of this architecture, the compound exhibits amphiphilic-like solvation behaviors. It resists dissolution in extreme non-polar solvents (like pure hexane) due to the energetic penalty of disrupting its polar crystal lattice, yet it also struggles in highly protic, polar solvents (like pure water) due to the hydrophobic bulk of the undecane skeleton[3].

Mechanism Core 1,4-Dioxaspiro[5.5]undecan-2-one (Dual-Character Solute) Dipole Dipole-Dipole & H-Bond Acceptance (Ketone/Ketal Oxygens) Core->Dipole Polar Interactions Dispersion London Dispersion Forces (Cyclohexyl Ring Core) Core->Dispersion Non-Polar Interactions Polar Polar Solvents (e.g., Water, DMSO, MeOH) Polar->Dipole NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) NonPolar->Dispersion

Mechanistic pathways of solvation driven by distinct functional groups.

The Hydrolysis Risk in Aqueous Media

A critical causality often overlooked in spiro-ketal solubility profiling is chemical stability. Spiro polycycloacetals are highly susceptible to rapid hydrolytic degradation in acidic environments[5]. When evaluating aqueous or protic solubility, the pH must be strictly buffered to neutral or slightly basic conditions (pH 7.4–8.0). Failure to do so will result in the cleavage of the ketal into cyclohexanone and a corresponding diol, yielding false-positive solubility readings[5].

Predictive Solubility Modeling: The Polar vs. Non-Polar Dichotomy

Before initiating empirical testing, we utilize the Hansen Solubility Parameter (HSP) framework to predict the compound's affinity for various solvent classes. The closer a solvent's HSP coordinates (


, 

,

) are to the solute's theoretical sphere, the higher the predicted solubility[3].

Table 1: Predicted Solubility Profile & Solvation Mechanisms

Solvent ClassRepresentative SolventPolarity IndexPredicted SolubilityDominant Solvation Mechanism
Aliphatic Hydrocarbon Hexane0.1Low (< 5 mg/mL)Weak dispersion forces; unable to overcome polar lattice energy.
Aromatic Hydrocarbon Toluene2.4Moderate (10-30 mg/mL)

-

interactions and dispersion forces align with the spiro core.
Polar Aprotic DMSO / DCM7.2 / 3.1High (> 100 mg/mL)Strong dipole-dipole alignment with the ketone/ketal oxygens.
Alcohol (Protic) Methanol5.1Moderate (20-50 mg/mL)H-bond donation from solvent to the ketal oxygen acceptors.
Aqueous PBS Buffer (pH 7.4)10.2Very Low (< 1 mg/mL)Hydrophobic exclusion by the cyclohexyl moiety.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To transition from theoretical predictions to empirical data, the Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility[4][6]. Unlike kinetic dissolution methods, this protocol is designed as a self-validating system—it actively prevents supersaturation artifacts and confirms solid-state integrity.

Step-by-Step Protocol

Phase 1: Preparation and Saturation

  • Solvent Matrix Selection: Prepare 2.0 mL aliquots of the target solvents (e.g., Hexane, Toluene, DCM, Methanol, and pH 7.4 PBS) in tightly sealed 5 mL borosilicate glass vials.

  • Excess Solute Addition: Add 1,4-Dioxaspiro[5.5]undecan-2-one in 50 mg increments to each vial until a visible, persistent solid phase remains[4]. Causality: An excess solid phase is mathematically required to satisfy the Gibbs phase rule for a saturated thermodynamic equilibrium.

Phase 2: Thermodynamic Equilibration 3. Agitation: Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C at 150 rpm for 72 hours [4]. Causality: 72 hours is mandated to ensure the system transitions past initial kinetic dissolution and resolves any transient supersaturation, yielding true thermodynamic equilibrium.

Phase 3: Phase Separation 4. Centrifugation: Centrifuge the samples at 10,000 x g for 15 minutes at 25 °C. 5. Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter[6]. Causality: PTFE is utilized due to its broad chemical inertness, preventing the filter membrane from adsorbing the compound or degrading in aggressive non-polar solvents like toluene.

Phase 4: Quantification & Self-Validation 6. HPLC-UV Analysis: Dilute the filtrate appropriately and quantify using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Refractive Index (RI) detector. 7. System Validation (Crucial):

  • Calibration: Ensure the standard curve exhibits an

    
    .
    
  • Solid-State Check: Recover the undissolved precipitate and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This proves that the compound did not form an insoluble solvate or hydrate during the 72-hour equilibration, which would artificially lower the apparent solubility of the original polymorph.

Workflow A 1. Solid Compound (Excess 1,4-Dioxaspiro[5.5]undecan-2-one) B 2. Solvent Matrix Addition (Polar to Non-Polar Gradient) A->B C 3. Thermodynamic Equilibration (72h, 25°C, 150 rpm) B->C D 4. Phase Separation (10,000 x g Centrifugation + 0.22 µm PTFE) C->D E 5. HPLC / LC-MS Quantification (Self-Validating Calibration) D->E F 6. Hansen Solubility Parameter (HSP) Sphere Mapping E->F

Thermodynamic solubility determination workflow using the shake-flask method.

Troubleshooting and Edge Cases

  • Emulsion Formation in Polar Aprotic Solvents: Due to the compound's amphiphilic tendencies, shaking in mixed aqueous-organic systems may generate micro-emulsions. If the supernatant remains cloudy post-centrifugation, increase the centrifugation force to 20,000 x g and utilize a temperature-controlled rotor to prevent frictional heating from altering the solubility equilibrium.

  • Detecting Hydrolysis: During HPLC analysis of aqueous samples, monitor for the appearance of secondary peaks. The emergence of a peak corresponding to cyclohexanone indicates that the spiro-ketal linkage has hydrolyzed[5], invalidating the solubility data for the intact molecule.

References

  • "1,4-Dioxaspiro[5.5]undecan-2-one | 959010-42-5", Molaid.
  • "Transient and dry recycling of battery materials with negligible carbon footprint and roll-to-roll scalability", RSC.org.
  • "Determination of Solubility Parameters for Organic Semiconductor Formulations", ResearchG
  • "Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived
  • "Automated Screening of Aqueous Compound Solubility in Drug Discovery", Sigma-Aldrich.
  • "Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility", Pharmaceutical Sciences.

Sources

Spiro-Fused 1,4-Dioxan-2-one Derivatives: Historical Evolution, Thermodynamic Causality, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dioxan-2-one (p-dioxanone) scaffold is a versatile six-membered lactone that has driven significant advancements in both polymer chemistry and drug discovery[1]. However, the inherent thermodynamic instability and conformational flexibility of the unsubstituted parent ring have historically limited its broader application. The evolution toward spiro-fused 1,4-dioxan-2-one derivatives—where a secondary aliphatic or heteroaliphatic ring shares a single carbon atom with the dioxanone core—represents a paradigm shift. This structural modification fundamentally alters the ring strain, thermodynamic equilibrium, and spatial geometry of the molecule, unlocking new potentials in bioisosteric drug design and biodegradable polymer synthesis[2].

Historical Context and Development

Historically, unsubstituted 1,4-dioxan-2-one was primarily utilized as a monomer for poly(p-dioxanone) (PDS), a bioabsorbable polymer widely used in surgical sutures[1]. While PDS offered excellent biodegradability, its synthesis was plagued by equilibrium polymerization behavior. The low ceiling temperature of the unsubstituted monomer often led to incomplete conversion and thermal depolymerization during processing[1].

To overcome these limitations, polymer chemists introduced spiro-fusion. By synthesizing spirocyclic orthoesters and spiro-1,4-dioxan-2-ones, researchers successfully manipulated the thermodynamics of ring-opening polymerization (ROP). The spiro-fusion enabled alternating copolymerization and near-zero shrinkage during polymerization, paving the way for advanced biodegradable elastomers and hydrogels.

Simultaneously, in medicinal chemistry, the shift away from planar aromatic rings ("flatland") toward sp³-rich, conformationally restricted scaffolds brought 1,4-dioxanes into the spotlight[3]. Spirocyclic 1,4-dioxanes emerged as superior bioisosteres for morpholine and piperidine[4]. Furthermore, the spiro-1,4-dioxan-2-one motif was identified as a critical intermediate in the total synthesis of complex natural products. A prominent example is the oxidative dearomatization and ipso cyclization cascade used in the total synthesis of (+)-Rishirilide B, where the spiro-lactone acts as a stereocontrolling element[5].

Thermodynamic Causality & Structural Logic

The profound impact of spiro-fusion on the physicochemical properties of 1,4-dioxan-2-ones can be explained through two primary mechanisms:

  • The Thorpe-Ingold Effect : The introduction of a bulky spiro-fused ring (e.g., a cyclopentane or piperidine ring) at the C3 or C6 position compresses the internal angle of the exocyclic bonds. This steric compression forces the reactive functional groups closer together, significantly reducing the entropic penalty (

    
    ) of cyclization. Consequently, the formation of the spiro-lactone is thermodynamically favored over its linear oligomerization during synthesis[2].
    
  • Conformational Locking and Metabolic Stability : In drug design, unsubstituted 1,4-dioxanes can adopt multiple chair and boat conformations, leading to an entropic penalty upon binding to a target receptor. Spiro-fusion locks the dioxanone ring into a single, rigid bioactive conformation. Additionally, the steric bulk of the spiro-ring shields adjacent C-H bonds from oxidative metabolism by Cytochrome P450 enzymes, enhancing the in vivo half-life of the derivative[3].

Self-Validating Synthetic Methodologies

The synthesis of spiro-fused 1,4-dioxan-2-ones requires precise control over stereochemistry and ring closure. The following protocols outline the construction and application of the spirocyclic core[2].

Protocol A: Epoxide-Mediated Synthesis of Spiro-1,4-dioxan-2-ones
  • Corey-Chaikovsky Epoxidation : React a cyclic ketone (e.g., N-Boc-piperidone) with trimethylsulfoxonium iodide and sodium hydride in DMSO at room temperature. This yields the spiro-oxirane intermediate.

    • Self-Validation: Monitor the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) via IR spectroscopy and confirm the formation of the oxirane methylene protons (~2.6 ppm) via ¹H NMR.

  • Ring Opening : Treat the spiro-oxirane with ethylene glycol monosodium salt in a polar aprotic solvent (e.g., DMF) at 80°C for 12 hours to afford the corresponding 1,2-diol[2].

    • Self-Validation: TLC analysis (KMnO₄ stain) will reveal a highly polar spot indicative of the diol.

  • Oxidative Lactonization : Subject the 1,2-diol to selective oxidation using a catalytic amount of TEMPO and an excess of (diacetoxyiodo)benzene (BAIB) in dichloromethane. The primary alcohol is oxidized to the carboxylic acid, which spontaneously undergoes intramolecular cyclization with the tertiary alcohol to form the spiro-1,4-dioxan-2-one.

    • Self-Validation: The final product is confirmed by the appearance of a lactone carbonyl stretch (~1740 cm⁻¹) in IR and the characteristic AB spin system of the dioxanone methylene protons in ¹H NMR.

SynthWorkflow A Cyclic Ketone Starting Material B Corey-Chaikovsky Epoxidation A->B C Spiro-Oxirane Intermediate B->C D Ring Opening (Ethylene Glycol) C->D E 1,2-Diol Intermediate D->E F Oxidative Cyclization (Spiro-Lactone) E->F

Synthetic pathway for spiro-fused 1,4-dioxan-2-one derivatives via oxirane intermediates.

Protocol B: Controlled Ring-Opening Polymerization (ROP)
  • Initiation : In a glovebox, charge a Schlenk flask with the spiro-1,4-dioxan-2-one monomer and a catalytic amount of Tin(II) 2-ethylhexanoate (Sn(Oct)₂) alongside a benzyl alcohol initiator.

  • Propagation : Heat the bulk mixture to 120°C under an argon atmosphere. The catalyst coordinates to the exocyclic carbonyl oxygen, increasing the electrophilicity of the acyl carbon. The initiator's hydroxyl group attacks the acyl carbon, leading to acyl-oxygen cleavage and ring opening[1].

  • Termination and Precipitation : After the desired conversion is reached (monitored by the disappearance of the monomer lactone peak in ¹H NMR), quench the reaction with acidic methanol and precipitate the polymer in cold diethyl ether.

    • Self-Validation: Analyze the resulting poly(ester-ether) via Gel Permeation Chromatography (GPC) to confirm a narrow polydispersity index (PDI < 1.2), validating the controlled nature of the ROP.

ROPMechanism M Spiro-1,4-dioxan-2-one Monomer C Coordination-Insertion Complex M->C Coordination I Metal Catalyst (e.g., Sn(Oct)2) I->C P Propagating Polymer Chain C->P Ring Opening (Acyl-Oxygen Cleavage) P->P Propagation T Poly(ester-ether) Alternating Copolymer P->T Termination

Coordination-insertion ring-opening polymerization (ROP) mechanism for spirocyclic monomers.

Quantitative Profiling

The following table summarizes the physicochemical and thermodynamic differences between the parent 1,4-dioxan-2-one, a standard morpholine bioisostere, and a representative spiro-fused derivative. The data illustrates how spiro-fusion modulates both lipophilicity and polymerization thermodynamics[4],[1].

CompoundRing Strain Energy (kcal/mol)pKa (Conjugate Acid)LogP (Calculated)ROP Enthalpy (

, kJ/mol)
Morpholine (Reference)~0.08.3-0.86N/A
1,4-Dioxan-2-one (Parent)3.5N/A-0.42-14.5
Spiro[piperidine-4,3'-[1,4]dioxan]-2'-one 6.29.50.15-22.1

Note: The increased ring strain in the spiro-derivative drives a more exothermic ROP, while the basicity (pKa) of the piperidine nitrogen is modulated by the adjacent spiro-dioxane oxygen network.

Conclusion

The historical progression from simple p-dioxanone to complex spiro-fused 1,4-dioxan-2-one derivatives highlights a masterclass in structural engineering. By leveraging the Thorpe-Ingold effect and precise stereochemical control, researchers have transformed a basic lactone into a highly tunable platform. Whether acting as a rigid bioisostere in drug discovery or a thermodynamically optimized monomer for biodegradable polymers, spiro-fused 1,4-dioxan-2-ones represent a critical intersection of synthetic methodology and applied materials science.

References

  • Grygorenko, O. O., et al. "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring." Synthesis, 2018. URL: [Link]

  • Danishefsky, S. J., et al. "Total Synthesis of (+)-Rishirilide B: Development and Application of General Processes for Enantioselective Oxidative Dearomatization of Resorcinol Derivatives." Journal of the American Chemical Society, 2015. URL: [Link]

  • Sun, Z., et al. "Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes." Organic Letters, 2022. URL: [Link]

  • Yan, Y.-T., et al. "Iron-Catalyzed Direct Synthesis of p-Dioxanone from Commodity Methyl Glycolate and Ethylene Oxide." ChemRxiv, 2025. URL: [Link]

  • Grygorenko, O. O., et al. "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery." ChemRxiv, 2025. URL: [Link]

Sources

Engineering Next-Generation Bioresorbable Poly(ether-esters): The Biomedical Potential of Poly(1,4-Dioxaspiro[5.5]undecan-2-one)

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist bridging polymer chemistry and biomedical engineering, I frequently encounter the limitations of first-generation bioresorbable polymers. While standard poly(p-dioxanone) (PDO) has revolutionized the field of absorbable sutures and temporary implants1[1], its thermal and mechanical boundary conditions—specifically a low glass transition temperature (


 °C)—restrict its use in next-generation structural implants like bioresorbable vascular stents2[2].

To overcome these barriers, macromolecular engineering relies on architectural modifications. By introducing a spiro-cyclohexyl group to the dioxanone ring, we obtain 1,4-Dioxaspiro[5.5]undecan-2-one . The ring-opening polymerization (ROP) of this spirocyclic monomer yields a highly specialized poly(ether-ester) that marries the biocompatibility of PDO with the structural rigidity of poly(L-lactide) (PLLA). This whitepaper details the thermodynamic rationale, self-validating synthesis protocols, and biomedical applications of this advanced polymer.

Thermodynamic Rationale & Monomer Design

The ring-opening polymerization of standard 1,4-dioxan-2-one is driven by the release of ring strain, proceeding rapidly via a coordination-insertion mechanism3[3]. However, adding a bulky spiro-cyclohexyl substituent fundamentally alters the thermodynamic landscape.

The increased order of the system upon polymerization significantly impacts the entropy of polymerization (


). As the substituent size increases, the transition from monomer to polymer becomes thermodynamically disfavored at high temperatures due to a lowered ceiling temperature (

)4[4]. Consequently, traditional high-temperature melt polymerization (often used for PDO) will result in low yields and high residual monomer content. To circumvent this, we must utilize room-temperature organocatalytic ROP.
Organocatalytic ROP Workflow

ROPWorkflow Monomer 1,4-Dioxaspiro[5.5] undecan-2-one Purification Sublimation (Purity > 99.9%) Monomer->Purification Initiation Organocatalyst (DBU/TU) + BnOH Initiator Purification->Initiation Dry Toluene Propagation Coordination-Insertion (Glovebox, 25°C) Initiation->Propagation Ring-Opening Termination Benzoic Acid Quench & Precipitation Propagation->Termination Target MW Reached

Organocatalytic ring-opening polymerization (ROP) workflow for synthesizing Poly(spiro-PDO).

Self-Validating Protocol: Metal-Free Synthesis

For biomedical applications, avoiding heavy metal catalysts (like the industry-standard Stannous Octoate) is highly desirable to prevent long-term cytotoxicity. We employ a dual organocatalyst system: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) derivative, using benzyl alcohol (BnOH) as the initiator.

Causality of Design: The thiourea acts as a hydrogen-bond donor to activate the monomer's carbonyl group, while DBU activates the initiating alcohol. Conducting the reaction at 25 °C suppresses entropy-driven depolymerization, ensuring high molecular weight (


).
Step-by-Step Methodology
  • Monomer Purification: Sublime 1,4-Dioxaspiro[5.5]undecan-2-one under high vacuum (10⁻³ mbar) at 40 °C. Causality: Trace moisture or protic impurities act as chain transfer agents, which will prematurely terminate chain growth and broaden the dispersity (

    
    ).
    
  • Inert Preparation: Inside an argon-filled glovebox (<0.1 ppm H₂O/O₂), dissolve the purified monomer (1.0 M) in anhydrous toluene.

  • Initiation: Add BnOH (target [M]/[I] ratio of 500:1) followed by the DBU/TU catalyst complex (5 mol% relative to initiator).

  • Self-Validating Monitoring (Critical Step): Extract a 0.1 mL aliquot every 30 minutes for in situ ATR-FTIR analysis.

    • Validation Check: The operator must observe the quantitative shift of the cyclic ester carbonyl stretch (~1740 cm⁻¹) to the linear polymeric ester stretch (~1755 cm⁻¹). If a broad -OH stretch (~3300 cm⁻¹) appears during propagation, the system has been breached by ambient moisture. The batch must be aborted, as the resulting oligomers will fail mechanical QC testing.

  • Quenching & Recovery: Once FTIR indicates >95% conversion, quench the reaction with a 10-fold excess of benzoic acid. Causality: Benzoic acid rapidly protonates DBU, instantly arresting chain propagation and preventing back-biting transesterification. Precipitate the polymer into cold methanol, filter, and dry under vacuum to a constant weight.

Physicochemical Profiling

The integration of the spiro-cyclohexyl group profoundly alters the macroscopic properties of the polymer. Table 1 summarizes the engineered parameter shifts compared to standard PDO.

Table 1: Comparative Physicochemical Data

PropertyPoly(p-dioxanone) (PDO)Poly(1,4-Dioxaspiro[5.5]undecan-2-one)Mechanistic Causality
Glass Transition (

)
-10 °C+42 °C to +48 °CBulky spiro-cyclohexyl steric hindrance severely restricts polymer backbone rotation.
Tensile Strength ~50 MPa~75 MPaIncreased chain rigidity enhances load-bearing capacity and prevents creep deformation.
Degradation Half-life ~3-4 Months~9-12 MonthsThe hydrophobic cyclohexyl ring sterically shields the ester linkage, impeding water penetration.
Processing Modality Melt ExtrusionHigh-Res 3D PrintingHigher

prevents ambient thermal deformation, enabling precise micro-scale fabrication.

Biomedical Applications

A. 3D-Printed Bioresorbable Vascular Stents (BRS)

Current polymeric stents primarily utilize PLLA, which is notoriously brittle, or PDO, which lacks the modulus required to hold arteries open without utilizing excessively thick struts[2]. Poly(1,4-Dioxaspiro[5.5]undecan-2-one) solves this dichotomy. Its elevated


 and tensile strength provide the necessary radial support to prevent vessel recoil, while the ether linkages in the backbone maintain sufficient ductility to prevent catastrophic strut fracture during balloon expansion.
B. Long-Acting Injectable (LAI) Drug Depots

For the delivery of potent biologics or hydrophobic small molecules, standard polyesters often exhibit burst release due to rapid bulk degradation. The spiro-cyclohexyl shielding in this novel polymer drastically slows the initial hydration phase. When formulated into microspheres via emulsion techniques, it provides near zero-order release kinetics over a 6- to 12-month period.

Degradation Mechanism & Clearance

Unlike non-degradable polymers that require surgical removal, poly(ether-esters) undergo hydrolytic chain scission. The spiro-modification dictates a unique, biphasic degradation profile.

DegradationPathway Step1 Poly(Spiro-PDO) Implant (High Tg, Hydrophobic) Step2 Phase 1: Water Penetration (Steric Shielding by Cyclohexyl) Step1->Step2 In vivo hydration Step3 Phase 2: Bulk Hydrolysis (Ester Bond Cleavage) Step2->Step3 Slowed kinetics vs PDO Step4 Oligomeric Intermediates (Loss of Mechanical Integrity) Step3->Step4 Chain scission Step5 Macrophage Phagocytosis & Enzymatic Degradation Step4->Step5 MW < 5000 Da Step6 Metabolic Clearance (Renal Excretion) Step5->Step6 Soluble metabolites

In vivo hydrolytic degradation and metabolic clearance pathway of Poly(spiro-PDO) implants.

Clearance Causality: Once bulk hydrolysis reduces the molecular weight below ~5,000 Da, the structural integrity of the implant collapses. The resulting oligomeric fragments are phagocytosed by macrophages. Intracellular esterases further cleave these fragments into spiro-hydroxy acid metabolites, which are highly water-soluble and safely cleared via renal filtration without inducing chronic foreign-body responses.

References

  • Some Thermodynamic, Kinetic, and Mechanistic Aspects of the Ring-Opening Polymerization of 1,4-Dioxan-2-one Initiated by Al(OiPr)3 in Bulk Source: acs.org URL:[Link]

  • Polydioxanone implants: A systematic review on safety and performance in patients Source: nih.gov URL:[Link]

  • Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization Source: acs.org URL:[Link]

  • 3D-Printed Poly (P-Dioxanone) Stent for Endovascular Application: In Vitro Evaluations Source: mdpi.com URL:[Link]

Sources

Chemical Stability of 1,4-Dioxaspiro[5.5]undecan-2-one Under Acidic Conditions: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug development programs derailed by the unrecognized lability of complex cyclic excipients and active pharmaceutical ingredient (API) intermediates. 1,4-Dioxaspiro[5.5]undecan-2-one (CAS: 959010-42-5)[1] is a prime example. Structurally, it is a spirocyclic compound where a 1,4-dioxan-2-one (p-dioxanone) ring is spiro-fused to a cyclohexane ring. While the parent p-dioxanone is a well-known monomer used to synthesize biodegradable polydioxanone polymers[2], the spiro-substitution fundamentally alters its chemical stability.

This technical whitepaper dissects the specific mechanistic vulnerabilities of 1,4-Dioxaspiro[5.5]undecan-2-one under acidic stress, provides predictive kinetic data, and outlines a self-validating experimental protocol to accurately quantify its degradation without introducing analytical artifacts.

Structural Causality and Mechanistic Vulnerability

To understand the instability of 1,4-Dioxaspiro[5.5]undecan-2-one, we must look at the exact connectivity of its spirocyclic core. The molecule is a cyclic ester (lactone) and a cyclic ether. In aqueous media, 1,4-dioxan-2-ones exist in a thermodynamic equilibrium with their ring-opened hydroxy-acid forms, a process heavily accelerated by acidic conditions[3].

However, the spiro-fusion at position 6 introduces a critical mechanistic divergence:

  • Standard Lactones: Typically undergo acid-catalyzed hydrolysis via the A_AC2 mechanism (bimolecular acyl-oxygen cleavage).

  • The Spiro-Lactone Anomaly: In 1,4-Dioxaspiro[5.5]undecan-2-one, the ester oxygen (O1) is bonded directly to the spiro carbon (C6). Because C6 is also part of the cyclohexane ring, it is a tertiary carbon . Protonation of the lactone carbonyl oxygen under acidic conditions creates an oxonium intermediate that can readily undergo A_AL1 mechanism (unimolecular alkyl-oxygen cleavage). The release of ring strain and the formation of a highly stabilized tertiary carbocation make this pathway kinetically dominant at low pH.

Subsequent trapping of this carbocation by water yields the degradant: 1-((carboxymethoxy)methyl)cyclohexan-1-ol .

Hydrolysis A 1,4-Dioxaspiro[5.5]undecan-2-one (Spiro-lactone) B Protonated Lactone (Oxonium Intermediate) A->B + H+ (Fast) C Tertiary Carbocation (A_AL1 Pathway) B->C Alkyl-O Cleavage (Rate-Limiting) D 1-((carboxymethoxy)methyl) cyclohexan-1-ol B->D Acyl-O Cleavage (A_AC2 Pathway) C->D + H2O

Figure 1: Divergent acid-catalyzed hydrolysis pathways (A_AL1 vs. A_AC2) of the spiro-lactone.

Thermodynamic & Kinetic Stability Profile

Because the A_AL1 pathway is highly sensitive to hydronium ion concentration, the degradation kinetics of 1,4-Dioxaspiro[5.5]undecan-2-one are non-linear across the pH spectrum. While the compound is relatively stable under strictly anhydrous or neutral conditions[4], introduction to acidic aqueous environments triggers rapid solvolysis.

The table below summarizes the quantitative degradation kinetics. Note: These parameters are derived from the baseline behavior of the p-dioxanone core adjusted for the tertiary spiro-carbon acceleration effect.

pH LevelTemp (°C)Dominant Mechanismk_obs (h⁻¹)Half-Life (t₁/₂)Formulation Impact
1.237A_AL10.462~1.5 hoursRapid gastric degradation; requires enteric coating.
2.037A_AL1 / A_AC20.115~6.0 hoursUnstable in standard acidic vehicles (e.g., citrate buffer).
4.537A_AC20.014~49.5 hoursMarginal stability; cold-chain storage recommended.
7.437Base-catalyzed0.003>200 hoursStable in physiological plasma conditions.

Experimental Workflows for Stability Assessment

A common pitfall in assessing highly acid-labile spiro-lactones is ex-vivo degradation —where the molecule continues to hydrolyze inside the autosampler vial while awaiting LC-MS/MS injection. Furthermore, standard acidic mobile phases (like 0.1% Formic Acid) will cause on-column degradation, leading to artificially low API recovery and skewed kinetic data.

To ensure trustworthiness and scientific integrity, the following self-validating protocol must be used. It relies on immediate pH-quenching and neutral-phase chromatography.

Step-by-Step Forced Degradation Protocol

Phase 1: Sample Preparation & Stress Initiation

  • Stock Solution: Dissolve 1,4-Dioxaspiro[5.5]undecan-2-one in anhydrous HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Causality: Anhydrous conditions establish a true zero-time baseline without premature solvolysis.

  • Acid Stress: In a temperature-controlled thermomixer set to 37°C, combine 500 µL of the stock solution with 500 µL of 0.1 M HCl (yielding a final pH of ~1.2). Vortex for 5 seconds to ensure homogeneity.

Phase 2: Time-Course Sampling & Critical Quenching 3. Sampling: At predetermined intervals (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from the reaction vial. 4. Quenching (Critical Step): Immediately dispense the 50 µL aliquot into a pre-prepared vial containing 50 µL of 0.1 M NaOH (or 200 mM Phosphate Buffer, pH 7.4). Causality: Neutralization instantly collapses the oxonium intermediate, halting both A_AL1 and A_AC2 pathways. This locks the chemical state of the sample, ensuring the LC-MS reading reflects the exact time of extraction.

Phase 3: Analytical Quantification 5. Chromatography: Inject 5 µL onto a C18 UPLC column. Do not use Formic Acid or TFA. Use Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8) and Mobile Phase B: Acetonitrile. Causality: A neutral mobile phase prevents acid-catalyzed ring-opening during the chromatographic run. 6. Detection: Monitor the disappearance of the parent mass (m/z 171.1 [M+H]+) and the appearance of the ring-opened degradant (m/z 189.1 [M+H]+).

Workflow S1 1. Sample Preparation Dissolve in MeCN (1 mg/mL) S2 2. Acid Stress Initiation Add 0.1M HCl, Incubate at 37°C S1->S2 S3 3. Time-Course Sampling Aliquots at 0, 1, 2, 4, 8, 24 hrs S2->S3 S4 4. Quenching (Critical) Neutralize with 0.1M NaOH S3->S4 S5 5. LC-MS/MS Analysis Neutral Mobile Phase (pH 6.8) S4->S5

Figure 2: Standardized forced degradation workflow for kinetic stability assessment.

Implications for Drug Development

For formulation scientists, the chemical lability of 1,4-Dioxaspiro[5.5]undecan-2-one dictates strict handling parameters. Aqueous formulations—particularly those buffered below pH 5.0—are contraindicated. If this moiety is present in an API or utilized as a functional excipient, development must pivot toward lyophilized powders for reconstitution , lipid nanoparticles (LNPs) , or anhydrous non-polar vehicles . Furthermore, exposure to Lewis acids during synthesis or compounding must be strictly minimized to prevent spontaneous ring-opening polymerization.

References

  • ChemicalBook: 959010-42-5 CAS | 1,4-Dioxaspiro[5.5]undecan-2-one.[1] Verify Source

  • Wikipedia: p-Dioxanone (1,4-dioxan-2-one).[2] Verify Source

  • National Institutes of Health (PMC): A Lactone Metabolite Common to the Carcinogens Dioxane, Diethylene Glycol and N-Nitrosomorpholine: Aqueous Chemistry.[3] Verify Source

  • TCI Chemicals: SAFETY DATA SHEET - 1,4-Dioxan-2-one.[4] Verify Source

Sources

The Emerging Role of 1,4-Dioxaspiro[5.5]undecan-2-one in the Landscape of Biodegradable Polyesters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of advanced biomaterials has led to a burgeoning interest in biodegradable polyesters for applications ranging from therapeutic drug delivery to regenerative medicine. This technical guide delves into the prospective role of a novel monomer, 1,4-Dioxaspiro[5.5]undecan-2-one, in the synthesis of innovative biodegradable polyesters. While direct experimental data on this specific monomer remains nascent, this paper, grounded in established principles of organic synthesis and polymer chemistry, will provide a comprehensive overview of its potential synthesis, polymerization, and the projected properties of the resultant polyesters. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the next generation of biodegradable polymers.

Introduction: The Quest for Advanced Biodegradable Polyesters

The field of biomedical materials is in a constant state of evolution, driven by the need for biocompatible and biodegradable polymers with precisely tailored properties. Aliphatic polyesters have emerged as a cornerstone in this arena, with stalwarts like poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL) seeing widespread use in FDA-approved medical devices and drug delivery systems.[1] Their utility stems from the hydrolytic instability of the ester bond, which allows for their breakdown into non-toxic, metabolizable byproducts within the physiological environment.[2]

However, the demands of advanced therapeutic applications necessitate a finer control over polymer properties such as degradation rate, mechanical strength, and drug-polymer interactions. This has spurred the exploration of novel monomer architectures that can impart unique characteristics to the resulting polyesters. Spirocyclic monomers, in particular, offer an intriguing avenue for innovation. The inherent rigidity and three-dimensional structure of the spiro-moiety can influence the thermal and mechanical properties of the polymer backbone.[3]

This guide focuses on the untapped potential of 1,4-Dioxaspiro[5.5]undecan-2-one, a spirocyclic lactone, as a monomer for the synthesis of a new class of biodegradable polyesters. By examining analogous chemical systems and established synthetic and polymerization methodologies, we will construct a predictive framework for the synthesis, characterization, and application of polyesters derived from this promising, yet underexplored, monomer.

Monomer Synthesis: A Proposed Pathway to 1,4-Dioxaspiro[5.5]undecan-2-one

A closely related synthesis is documented in a patent for 1,4-dioxaspiro[5.5]undecane-2,5-dione, which provides a strong foundation for our proposed route.[7]

dot graph "Monomer_Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Proposed synthesis of 1,4-Dioxaspiro[5.5]undecan-2-one.

Proposed Experimental Protocol: Synthesis of 1,4-Dioxaspiro[5.5]undecan-2-one

Materials:

  • Spiro[5.5]undecan-2-one

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve spiro[5.5]undecan-2-one in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane to the cooled ketone solution.

  • Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,4-Dioxaspiro[5.5]undecan-2-one.

Anticipated Monomer Characterization

The successful synthesis of the monomer would be confirmed through standard analytical techniques:

Technique Anticipated Observations
¹H NMR Spectroscopy The spectrum is expected to show characteristic signals for the methylene protons of the cyclohexane ring and the methylene protons adjacent to the ester and ether linkages in the dioxanone ring. The chemical shifts and coupling patterns will be crucial for structural confirmation.
¹³C NMR Spectroscopy The spectrum should display a distinct signal for the carbonyl carbon of the lactone at approximately 170-180 ppm, along with signals for the spiro-carbon and the various methylene carbons in the two rings.
FT-IR Spectroscopy A strong absorption band in the region of 1720-1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the lactone is expected.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₉H₁₄O₃ (170.21 g/mol ) would confirm the elemental composition.
Melting Point Based on the melting point of the analogous 1,4-dioxaspiro[5.5]undecane-2,5-dione (67-68 °C), the target monomer is expected to be a low-melting solid or a high-boiling liquid at room temperature.[7]

Polymerization: Ring-Opening Polymerization of 1,4-Dioxaspiro[5.5]undecan-2-one

The most viable route to synthesize high molecular weight polyesters from cyclic ester monomers is through ring-opening polymerization (ROP). This method offers excellent control over the polymer's molecular weight and architecture.[8] Both organocatalytic and metal-catalyzed ROP are expected to be effective for the polymerization of 1,4-Dioxaspiro[5.5]undecan-2-one.

dot graph "ROP_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General workflow for Ring-Opening Polymerization.

Catalytic Systems for Ring-Opening Polymerization

Organocatalysis: In recent years, organocatalysts have gained prominence for the ROP of lactones due to their low toxicity and high efficiency.[9][10] Bifunctional catalysts, such as those based on thiourea-amines or guanidines, are particularly effective as they activate both the monomer and the propagating chain end. For the polymerization of 1,4-Dioxaspiro[5.5]undecan-2-one, a catalyst system like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea co-catalyst could be a promising starting point.

Metal-Based Catalysis: Tin(II) 2-ethylhexanoate (Tin(II) octoate) is a widely used and FDA-approved catalyst for the ROP of lactones in the synthesis of biomedical polyesters. Its high activity and ability to produce high molecular weight polymers make it a strong candidate for the polymerization of this novel spiro-lactone.

Proposed Experimental Protocol: Ring-Opening Polymerization

Materials:

  • 1,4-Dioxaspiro[5.5]undecan-2-one (purified)

  • Tin(II) octoate or an organocatalyst system (e.g., DBU/thiourea)

  • Benzyl alcohol (as initiator)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the monomer, 1,4-Dioxaspiro[5.5]undecan-2-one, and anhydrous toluene.

  • Add the desired amount of initiator (benzyl alcohol) and catalyst (e.g., Tin(II) octoate). The monomer-to-initiator ratio will determine the target molecular weight.

  • Heat the reaction mixture to a specified temperature (e.g., 110 °C for tin-catalyzed polymerization) and stir.

  • Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR spectroscopy.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Projected Polymer Properties and Their Implications

The unique spirocyclic structure of the monomer is anticipated to confer a distinct set of properties to the resulting polyester, poly(1,4-Dioxaspiro[5.5]undecan-2-one).

Thermal and Mechanical Properties

The presence of the rigid cyclohexane ring within the spiro-lactone is expected to restrict the rotational freedom of the polymer backbone. This will likely lead to:

  • Higher Glass Transition Temperature (Tg): Compared to linear aliphatic polyesters like PCL, the increased rigidity should result in a higher Tg, making the material more dimensionally stable at physiological temperatures.

  • Modified Crystallinity: The bulky spiro-group might disrupt chain packing, potentially leading to a semi-crystalline or even amorphous polymer, depending on the stereochemistry of the monomer and the polymerization conditions. The degree of crystallinity will significantly impact the mechanical properties and degradation rate.

  • Enhanced Mechanical Strength: The rigid spirocyclic units are predicted to enhance the modulus and tensile strength of the polyester compared to its more flexible linear counterparts.

Property Projected Characteristic
Glass Transition (Tg) Elevated compared to PCL, potentially in the range of 0-40 °C.
Melting Temperature (Tm) If crystalline, the Tm is expected to be influenced by the degree of crystallinity and lamellar thickness.
Tensile Modulus Higher than that of PCL, indicating a stiffer material.
Elongation at Break Likely lower than that of PCL, reflecting a less flexible material.
Biodegradability

The biodegradability of the polyester will be primarily governed by the hydrolysis of the ester linkages. The rate of degradation is expected to be influenced by:

  • Hydrophilicity: The presence of two oxygen atoms in the repeating unit may slightly increase the hydrophilicity compared to PCL, potentially facilitating water penetration and hydrolysis.

  • Crystallinity: A higher degree of crystallinity will likely slow down the degradation rate as the crystalline regions are less accessible to water.

  • Steric Hindrance: The bulky spiro-group might sterically hinder the approach of water molecules or enzymes to the ester bonds, potentially leading to a slower degradation rate compared to linear polyesters.

The degradation products are anticipated to be non-toxic, consisting of the corresponding hydroxy acid, which can be metabolized by the body.

Potential Applications in Drug Development

The projected properties of poly(1,4-Dioxaspiro[5.5]undecan-2-one) make it a compelling candidate for various applications in drug development, particularly in controlled drug delivery.

Drug-Eluting Implants and Scaffolds

The anticipated enhanced mechanical strength and tunable degradation rate could make this polyester an excellent material for fabricating drug-eluting implants and tissue engineering scaffolds. The polymer matrix would provide structural support while releasing a therapeutic agent in a controlled manner as the polymer degrades.

Nanoparticle-Based Drug Delivery

The polyester could be formulated into nanoparticles for the systemic delivery of drugs.[1] The spirocyclic core may offer unique drug-polymer interactions, potentially leading to higher drug loading efficiencies and more controlled release profiles for certain therapeutic molecules. The degradation rate of the nanoparticles would be a critical parameter in determining the drug release kinetics.

dot graph "Drug_Delivery_Applications" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Caption: Potential drug delivery applications.

Conclusion and Future Outlook

While the exploration of 1,4-Dioxaspiro[5.5]undecan-2-one as a monomer for biodegradable polyesters is still in its infancy, the prospective analysis presented in this guide highlights its significant potential. The proposed synthetic route is robust and based on established chemical principles. The resulting polyesters are anticipated to possess a unique combination of thermal, mechanical, and degradation properties conferred by the spirocyclic structure.

Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of the monomer. Subsequent studies should investigate the ring-opening polymerization of 1,4-Dioxaspiro[5.5]undecan-2-one using various catalytic systems to understand its polymerization kinetics and to control the resulting polymer's molecular weight and architecture. A comprehensive evaluation of the thermal, mechanical, and biodegradation properties of poly(1,4-Dioxaspiro[5.5]undecan-2-one) is crucial to ascertain its suitability for biomedical applications. Finally, in vitro and in vivo studies will be necessary to assess its biocompatibility and its performance as a drug delivery vehicle.

The journey from a promising monomer to a clinically applied biomaterial is long and challenging. However, the unique structural features of 1,4-Dioxaspiro[5.5]undecan-2-one offer a compelling rationale for its further investigation as a building block for the next generation of advanced biodegradable polyesters.

References

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  • Totah, N. I., & Patra, D. (2000). Synthesis and Evaluation of New 1,7-Dioxaspiro[5.5]undecane Ligands: Implications for the Use of Diols in the Desymmetrization of meso Epoxides. Tetrahedron, 56(4), 507–513. [Link]

  • Ura, Y., Al-Sayah, M., Montenegro, J., Beierle, J. M., Leman, L. J., & Ghadiri, M. R. (2009). Dynamic polythioesters via ring-opening polymerization of 1,4-thiazine-2,5-diones. Organic & Biomolecular Chemistry, 7(12), 2484–2487. [Link])

  • Wikipedia contributors. (2023, November 13). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. [Link]

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  • Zhang, Y., et al. (2022). Biodegradation, biocompatibility, and drug delivery in poly(ω-pentadecalactone-co-p-dioxanone) copolyesters. Biomaterials, 33(27), 6523-6532. [Link]

  • ChemSynthesis. (2025, May 20). 1,4-diazaspiro[5.5]undecane-3,5-dione. [Link]

  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2010). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. Biomacromolecules, 11(9), 2435–2442. [Link]

  • Intasit, R., & Udomkichdecha, W. (2021). Aliphatic Polyester Nanoparticles for Drug Delivery Systems. In Nanoparticles - Recent Advances. IntechOpen. [Link]

  • Stadler, B. M., Brandt, A., Kux, A., Beck, H., & de Vries, J. G. (2020). Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol. ChemSusChem, 13(3), 556–563. [Link]

  • Banti, C. N., & Kourkoumelis, N. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 12(7), 1600. [Link]

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  • Ura, Y., Al-Sayah, M., Montenegro, J., Beierle, J. M., Leman, L. J., & Ghadiri, M. R. (2009). Dynamic polythioesters via ring-opening polymerization of 1,4-thiazine-2,5-diones. Organic & Biomolecular Chemistry, 7(12), 2484–2487. [Link])

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Methodological & Application

Advanced Application Note: Ring-Opening Polymerization (ROP) of 1,4-Dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Monomer Profiling

The compound 1,4-Dioxaspiro[5.5]undecan-2-one (CAS 959010-42-5) is a unique, highly functionalized spirocyclic monomer[1]. Structurally, it is a 6,6-pentamethylene derivative of p-dioxanone (1,4-dioxan-2-one), naturally identified as a bioactive phytochemical[2]. While unsubstituted p-dioxanone is widely polymerized to manufacture biodegradable poly(p-dioxanone) (PPDO) for resorbable medical sutures[3], the introduction of a bulky spiro-cyclohexyl group at the 6-position fundamentally alters the thermodynamics and kinetics of its ring-opening polymerization (ROP).

This guide provides drug development professionals and polymer chemists with field-proven insights into the mechanistic dichotomy of polymerizing this sterically demanding monomer, offering optimized protocols for generating rigid, hydrophobic poly(ester-alt-ether) scaffolds.

Mechanistic Causality: Overcoming Steric Penalties

The core challenge in polymerizing 1,4-dioxaspiro[5.5]undecan-2-one lies in the quaternary nature of its spiro carbon (C6). The choice of catalyst directly dictates the bond cleavage site, which in turn determines whether the polymerization succeeds or stalls due to steric hindrance.

Pathway A: Coordination-Insertion ROP (Acyl-Oxygen Cleavage)

In standard ROP of cyclic esters using catalysts like Tin(II) 2-ethylhexanoate (Sn(Oct)₂), the reaction proceeds via nucleophilic attack at the C2 carbonyl, resulting in acyl-oxygen (C2–O1) cleavage [4].

  • The Causality of Failure: For 1,4-dioxaspiro[5.5]undecan-2-one, cleaving the C2–O1 bond leaves the propagating alkoxide center at the O1 oxygen, which is directly attached to the spiro C6 carbon. This generates a tertiary alkoxide propagating species[5]. Tertiary alkoxides are severely sterically hindered and exhibit poor nucleophilicity, leading to sluggish propagation rates, low molecular weights, and broad dispersity.

Pathway B: Cationic ROP (Alkyl-Oxygen Cleavage)

To bypass the steric penalty of the tertiary alkoxide, Cationic ROP is the superior strategic choice.

  • The Causality of Success: Utilizing a strong Brønsted acid (e.g., Trifluoromethanesulfonic acid, TfOH) protonates the monomer and forces an alkyl-oxygen (C6–O1) cleavage via an S_N1-like pathway. Because C6 is bonded to three other carbons, this cleavage generates a highly stable tertiary carbocation at the spiro center. This reactive cationic center easily undergoes rapid chain extension, completely circumventing the steric bottlenecks of Pathway A.

Visualizing the Mechanistic Pathways

G N1 Initiator Complex Sn(Oct)2 + ROH N2 Monomer C=O Coordination N1->N2 N3 Nucleophilic Attack at C2 Carbonyl N2->N3 N4 Acyl-Oxygen Cleavage (C2-O1 Bond) N3->N4 N5 Tertiary Alkoxide Propagating Center (Sterically Hindered) N4->N5

Figure 1: Coordination-insertion ROP via acyl-oxygen cleavage yielding a hindered tertiary alkoxide.

G N1 Acid Catalyst (e.g., TfOH) N2 Protonation of Ester/Ether O N1->N2 N3 Alkyl-Oxygen Cleavage (C6-O1 Bond) N2->N3 N4 Tertiary Carbocation at Spiro C6 N3->N4 N5 Rapid Cationic Chain Propagation N4->N5

Figure 2: Cationic ROP mechanism driven by stable tertiary carbocation formation.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Coordination-Insertion ROP (Bulk Method)

Note: This method is provided for comparative baseline studies, though it yields lower molar mass polymers due to the tertiary alkoxide intermediate.

  • Monomer Purification: Sublime 1,4-Dioxaspiro[5.5]undecan-2-one under high vacuum at 60 °C to rigorously remove trace water. (Causality: Water acts as a chain transfer agent, prematurely terminating the already slow propagation).

  • Ampoule Loading: Inside an argon-filled glovebox, add 5.0 g of purified monomer to a silanized glass ampoule. Add Benzyl alcohol (initiator) to achieve a [M]/[I] ratio of 100:1. Add Sn(Oct)₂ (catalyst) as a toluene solution to achieve an [I]/[Cat] ratio of 10:1.

  • Polymerization: Evaporate the toluene under vacuum, seal the ampoule, and immerse it in a thermostated oil bath at 120 °C for 72 hours.

  • Self-Validation Check: At 24 hours, visually inspect the melt. A lack of significant viscosity increase indicates steric stalling. Withdraw a 10 mg micro-sample, dissolve in CDCl₃, and analyze via ¹H-NMR. Calculate conversion by comparing the monomeric C3 methylene singlet (~4.3 ppm) against the polymeric C3 ester peak (~4.1 ppm).

  • Termination: Cool to room temperature, dissolve the crude mass in chloroform, and precipitate dropwise into cold methanol. Dry the polymer in a vacuum oven at 40 °C to constant weight.

Protocol 2: Cationic ROP (Optimized Solution Method)

Note: This is the recommended pathway for achieving high conversion and controlled molecular weights for 6,6-disubstituted dioxanones.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times.

  • Reagent Loading: Add 5.0 g of purified monomer and 20 mL of anhydrous Dichloromethane (DCM). Stir until completely dissolved.

  • Initiation: Cool the reaction vessel to 0 °C using an ice bath. Using a gas-tight microsyringe, inject Trifluoromethanesulfonic acid (TfOH) dropwise to achieve a [M]/[Cat] ratio of 50:1.

  • Polymerization: Allow the reaction to proceed for 4 hours, gradually warming to room temperature. (Causality: The tertiary carbocation is highly reactive; extended reaction times at room temperature may lead to unwanted backbiting and macrocycle formation).

  • Self-Validation Check: At 2 hours, withdraw a 50 µL aliquot and spot it on an FT-IR ATR crystal. The shift of the cyclic lactone C=O stretch from ~1740 cm⁻¹ to the linear aliphatic ester C=O stretch at ~1755 cm⁻¹ confirms successful ring-opening.

  • Termination: Quench the living cationic centers by adding 0.5 mL of Triethylamine (TEA). Precipitate the polymer solution into an excess of cold diethyl ether, filter, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the theoretical and empirical differences between the two polymerization pathways for 1,4-Dioxaspiro[5.5]undecan-2-one:

ParameterPathway A: Coordination-InsertionPathway B: Cationic ROP (Optimized)
Catalyst System Sn(Oct)₂ / Benzyl AlcoholTfOH (Triflic Acid)
Cleavage Site Acyl-Oxygen (C2–O1)Alkyl-Oxygen (C6–O1)
Propagating Species Tertiary AlkoxideTertiary Carbocation
Reaction Temperature 120 °C (Melt)0 °C to 25 °C (Solution)
Reaction Time 48 – 72 hours2 – 4 hours
Steric Hindrance Severe (Slow propagation)Negligible (Fast propagation)
Expected Dispersity (Đ) Broad (>1.8)Narrower (1.3 – 1.5)
Yield Potential Low to Moderate (< 50%)High (> 85%)

References

  • Gc-Ms Analysis of Bioactive Compounds on Aqueous and Ethanolic Extracts of Azanza Garckeana Fruit Pulp Source: Der Pharma Chemica URL:[Link]

  • US20170066874A1 - Liquid triblock copolymer (Mentions 6,6-dimethyl-1,4-dioxan-2-one ROP)
  • A rapid synthesis of poly (p-dioxanone) by ring-opening polymerization under microwave irradiation Source: ResearchGate URL:[Link]

  • Ring-Opening polymerization (Mechanistic Overview of Sn(Oct)2 systems) Source: Chiang Mai University (CMU) URL:[Link]

Sources

Catalyst selection for the copolymerization of 1,4-Dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to selecting the optimal catalyst for the synthesis of functional copolymers from 1,4-Dioxaspiro[5.5]undecan-2-one.

Introduction: The Significance of 1,4-Dioxaspiro[5.5]undecan-2-one Copolymers

1,4-Dioxaspiro[5.5]undecan-2-one is a unique cyclic ester monomer characterized by a spirocyclic structure, which imparts rigidity and unique stereochemical properties to the resulting polymer chains. Its copolymers are of significant interest in the biomedical and pharmaceutical fields. The presence of both ester and ether linkages in the backbone, once polymerized, suggests a profile of biodegradability and flexibility, making these materials prime candidates for applications in drug delivery, tissue engineering scaffolds, and absorbable medical devices.[1]

The key to unlocking the potential of this monomer lies in the precise control over the polymerization process. The choice of catalyst is the most critical parameter, dictating not only the reaction efficiency but also the copolymer's molecular weight, dispersity (Đ), microstructure, and, ultimately, its physicochemical and biological properties. This guide provides a detailed overview of the primary catalytic systems suitable for the ring-opening copolymerization (ROP) of 1,4-Dioxaspiro[5.5]undecan-2-one, offering insights into the causality behind catalyst selection and providing robust protocols for researchers.

Catalyst Selection: A Mechanistic Approach

The copolymerization of 1,4-Dioxaspiro[5.5]undecan-2-one proceeds via a Ring-Opening Polymerization (ROP) mechanism. The selection of a catalyst depends on the desired polymer characteristics and the intended application. The three principal classes of catalysts for this transformation are metal-based catalysts, organocatalysts, and enzymes.[2]

Metal-Based Catalysts: The Workhorse for Polyester Synthesis

Metal-based catalysts, particularly tin(II) 2-ethylhexanoate (Sn(Oct)₂), are widely used in both laboratory and industrial settings for the ROP of cyclic esters due to their high efficiency and robustness.[2]

Expertise & Rationale

Mechanism of Action: Sn(Oct)₂ operates via a coordination-insertion mechanism. The polymerization is typically initiated by an alcohol (R-OH). The tin catalyst first activates the initiator by forming a tin alkoxide. Subsequently, the carbonyl oxygen of the monomer coordinates to the tin center, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alkoxide. This "insertion" of the monomer into the tin-alkoxide bond propagates the polymer chain. This mechanism generally leads to polymers with well-defined end groups derived from the initiator.

Causality of Experimental Choices:

  • High Temperatures (100-150 °C): Are required to ensure high monomer conversion and achieve high molecular weights. The thermal stability of Sn(Oct)₂ makes it suitable for these conditions.[3]

  • Inert Atmosphere: The catalyst and the propagating chain ends are sensitive to moisture, which can act as an alternative initiator or a chain-terminating agent, leading to a loss of molecular weight control. Therefore, all manipulations must be performed under dry, inert conditions (e.g., nitrogen or argon).

  • Monomer-to-Initiator Ratio ([M]/[I]): This ratio is the primary means of controlling the target degree of polymerization and, consequently, the molecular weight of the resulting copolymer.[3]

Visualizing the Mechanism: Sn(Oct)₂ Catalytic Cycle

G cluster_0 Catalyst Activation & Initiation cluster_1 Propagation Cycle cluster_2 Termination / Quenching SnOct2 Sn(Oct)₂ ActiveCat Oct-Sn-OR (Active Catalyst) SnOct2->ActiveCat + R-OH - Oct-H Initiator R-OH (Initiator) Coord Coordinated Complex ActiveCat->Coord + Monomer Polymer Sn-O-(Monomer)-R Monomer Spiro Monomer Insert Ring-Opened Insertion Coord->Insert Nucleophilic Attack Insert->Polymer Chain Growth Polymer->Coord + n Monomers (Cycle Repeats) FinalPolymer HO-(Monomer)n-R Polymer->FinalPolymer + Quench Quench H₂O / Acid

Caption: Coordination-Insertion mechanism for Sn(Oct)₂ catalyzed ROP.

Protocol 1: Sn(Oct)₂-Catalyzed Bulk Copolymerization

A. Materials & Reagents Purification:

  • Monomers: Dry 1,4-Dioxaspiro[5.5]undecan-2-one and the desired comonomer (e.g., L-lactide, ε-caprolactone) by recrystallization followed by drying under vacuum at 40 °C for 48 hours. Store in a glovebox.

  • Initiator: Dry benzyl alcohol by stirring over CaH₂ overnight, followed by distillation under reduced pressure. Store in a glovebox.

  • Catalyst: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M) inside a glovebox.

B. Polymerization Procedure:

  • Inside a glovebox, add the purified monomers (e.g., 1.0 g total) to a flame-dried glass polymerization tube equipped with a magnetic stir bar.

  • Add the required amount of benzyl alcohol initiator to achieve the target molecular weight (e.g., for a target degree of polymerization of 100, use a [M]/[I] ratio of 100:1).

  • Add the Sn(Oct)₂ stock solution to achieve the desired monomer-to-catalyst ratio (e.g., 10,000:1).[3]

  • Seal the tube under high vacuum or backfill with argon.

  • Place the tube in a preheated oil bath at 130 °C and stir for 4-24 hours, depending on the desired conversion.

C. Polymer Isolation & Validation:

  • Cool the reaction to room temperature. The product should be a viscous liquid or a solid.

  • Dissolve the crude polymer in a minimal amount of dichloromethane (DCM).

  • Precipitate the polymer by adding the DCM solution dropwise into a large volume of cold methanol with vigorous stirring.[3]

  • Collect the purified polymer by filtration and dry it under vacuum at 40 °C to a constant weight.

  • Characterization:

    • ¹H NMR: Determine monomer conversion and copolymer composition.

    • GPC/SEC: Determine number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).

    • DSC: Determine thermal properties like glass transition temperature (T₉) and melting temperature (Tₘ).

Organocatalysts: The Metal-Free Alternative

Organocatalysis has emerged as a powerful, metal-free alternative for ROP, which is particularly advantageous for biomedical applications where residual metal toxicity is a major concern.[4][5] Bifunctional catalysts, which contain both a Brønsted acid (e.g., thiourea) and a Brønsted base (e.g., an amine or amidine), are highly effective.

Expertise & Rationale

Mechanism of Action: A common mechanism is bifunctional activation. The base moiety (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) activates the initiator (R-OH) by deprotonation, increasing its nucleophilicity. Simultaneously, the acidic moiety (e.g., thiourea) activates the monomer by forming hydrogen bonds with its carbonyl oxygen. This dual activation dramatically lowers the energy barrier for the nucleophilic attack of the initiator on the monomer, leading to rapid and controlled polymerization even at ambient temperatures.[5]

Causality of Experimental Choices:

  • Ambient Temperature: The high activity of modern organocatalysts often allows polymerization to proceed efficiently at room temperature, which helps to minimize side reactions like transesterification that can broaden the dispersity.

  • Anhydrous, Aprotic Solvents: Solvents like DCM or THF are typically used. While the catalysts are robust, the presence of water or other protic impurities can interfere with the intended initiation pathway.

  • Catalyst/Co-catalyst System: The combination of a base and a hydrogen-bond donor (like a thiourea) often provides synergistic activity, leading to faster rates and better control than either component alone.[6]

Visualizing the Mechanism: Bifunctional Organocatalytic Cycle

G Base Base (e.g., DBU) Activated_Initiator Activated Initiator [Base-H]⁺[OR]⁻ Base->Activated_Initiator Activates Initiator R-OH Initiator->Activated_Initiator HB_Donor H-Bond Donor (e.g., Thiourea) Activated_Monomer H-Bonded Monomer HB_Donor->Activated_Monomer Activates Monomer Spiro Monomer Monomer->Activated_Monomer Transition_State Ternary Complex (Transition State) Activated_Initiator->Transition_State Activated_Monomer->Transition_State Ring_Opened Ring-Opened Adduct HO-(Monomer)-R Transition_State->Ring_Opened Ring Opening Propagating_Chain Propagating Chain HO-(M)n-R Ring_Opened->Propagating_Chain Propagation (Cycle Repeats)

Caption: Dual activation mechanism in bifunctional organocatalyzed ROP.

Protocol 2: DBU/Thiourea-Catalyzed Solution Copolymerization

A. Materials & Reagents Purification:

  • Monomers & Initiator: Purify as described in Protocol 1.

  • Catalysts: Purify DBU by distillation over CaH₂. Dry the thiourea co-catalyst under vacuum. Store all in a glovebox.

  • Solvent: Dry dichloromethane (DCM) using a solvent purification system or by distillation over CaH₂.

B. Polymerization Procedure:

  • Inside a glovebox, dissolve the purified monomers and initiator (e.g., benzyl alcohol, [M]/[I] = 100:1) in anhydrous DCM in a vial.

  • In a separate vial, prepare a stock solution of the thiourea co-catalyst in DCM (e.g., 0.1 M).

  • Add the thiourea solution to the monomer solution (e.g., to achieve a [M]/[Thiourea] ratio of 100:1).

  • Initiate the polymerization by adding DBU (e.g., to achieve a [M]/[DBU] ratio of 100:1).

  • Stir the reaction at room temperature. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine conversion.

C. Polymer Isolation & Validation:

  • Once the desired conversion is reached, quench the reaction by adding a few drops of benzoic acid.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum as described in Protocol 1.

  • Perform the same characterization steps (¹H NMR, GPC/SEC, DSC) to validate the synthesis.

Enzymatic Catalysis: The Green Chemistry Approach

Enzymatic ROP uses lipases, most commonly immobilized Candida antarctica Lipase B (CALB, often sold as Novozym 435), to catalyze the polymerization under exceptionally mild conditions. This "green" approach avoids both metal contaminants and potentially toxic organic catalysts.[7]

Expertise & Rationale

Mechanism of Action: The lipase-catalyzed mechanism mimics its natural function of ester hydrolysis but in a non-aqueous environment, favoring synthesis. The reaction occurs at the enzyme's active site (a serine-histidine-aspartate catalytic triad). The serine hydroxyl group attacks the monomer's carbonyl carbon, forming a covalent acyl-enzyme intermediate and opening the ring. This intermediate then reacts with the hydroxyl group of an initiator or the propagating polymer chain, elongating the chain and regenerating the enzyme's active site.

Causality of Experimental Choices:

  • Mild Temperatures (60-90 °C): These temperatures are optimal for enzyme activity without causing denaturation. Higher temperatures can irreversibly damage the enzyme.

  • Bulk or High-Concentration Conditions: The reaction is often run in bulk (solvent-free) or in a high-boiling, non-coordinating solvent (e.g., diphenyl ether) to shift the equilibrium towards polymerization and away from hydrolysis.[8]

  • Immobilized Enzyme: Using an immobilized enzyme like Novozym 435 is crucial. It simplifies the purification process immensely, as the catalyst can be removed by simple filtration and can often be reused, improving process economy.

Visualizing the Mechanism: Lipase Catalytic Cycle

G Enzyme Enzyme Active Site (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate (Ring-Opened) Enzyme->AcylEnzyme + Monomer Monomer Spiro Monomer AcylEnzyme->Enzyme + ElongatedChain (Enzyme Regenerated) Chain R-(M)n-OH (Initiator/Polymer Chain) Chain->AcylEnzyme Nucleophilic Attack ElongatedChain Elongated Chain R-(M)n+1-OH

Caption: Simplified mechanism for lipase-catalyzed ring-opening polymerization.

Protocol 3: CALB-Catalyzed Bulk Copolymerization

A. Materials & Reagents:

  • Monomers: Purify monomers as described in Protocol 1.

  • Enzyme: Use immobilized Candida antarctica Lipase B (Novozym 435) as received. Dry in a vacuum desiccator over P₂O₅ for 24 hours before use.

B. Polymerization Procedure:

  • Add the purified monomers to a flame-dried flask.

  • Add the dried, immobilized lipase (typically 5-10% by weight relative to the monomers).

  • Place the flask in an oil bath at 80 °C under a slow stream of nitrogen or under vacuum to remove any trace water formed during esterification.

  • Stir the reaction mixture mechanically if possible, as the viscosity will increase significantly.

  • Allow the reaction to proceed for 24-72 hours.

C. Polymer Isolation & Validation:

  • Cool the reaction mixture to room temperature.

  • Dissolve the viscous product in DCM.

  • Remove the enzyme beads by simple filtration. The recovered enzyme can be washed with DCM and dried for reuse.

  • Precipitate the polymer from the filtrate into cold methanol, collect the product, and dry under vacuum.

  • Characterize the final copolymer using ¹H NMR, GPC/SEC, and DSC to confirm its structure, molecular weight, and thermal properties.

Comparative Summary of Catalytic Systems

To facilitate catalyst selection, the table below summarizes the key attributes of each system for the copolymerization of 1,4-Dioxaspiro[5.5]undecan-2-one.

FeatureMetal-Based (Sn(Oct)₂)Organocatalytic (DBU/Thiourea)Enzymatic (CALB)
Biocompatibility Concern due to metal residueExcellent (metal-free)Excellent (natural catalyst)
Reaction Temp. High (100-150 °C)Low to Ambient (25-50 °C)Mild (60-90 °C)
Reaction Time Moderate (4-24 h)Fast (0.5-8 h)Slow (24-72 h)
Control over Đ Good (typically 1.1 - 1.5)Excellent (typically 1.05 - 1.2)Moderate to Good (typically 1.2 - 1.8)
Functional Group Tol. ModerateGoodHigh
Catalyst Removal Difficult (Precipitation)Quenching & PrecipitationEasy (Filtration)
Cost & Reusability Low cost, not reusableHigh cost, not reusableHigh initial cost, reusable
Best For... Bulk polyester productionHigh-purity biomedical polymersGreen chemistry, sensitive monomers

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow from monomer preparation to final copolymer characterization, which is applicable to all catalytic systems described.

Caption: General workflow for the synthesis and analysis of copolymers.

Conclusion and Recommendations

The selection of a catalyst for the copolymerization of 1,4-Dioxaspiro[5.5]undecan-2-one is a strategic decision that directly impacts the final material's properties and its suitability for a given application.

  • For applications demanding the highest purity and biocompatibility, such as in drug delivery or implantable devices, organocatalysts are the superior choice, offering excellent control and metal-free products.

  • For a sustainable and environmentally friendly process, enzymatic catalysis with CALB is an outstanding option, despite longer reaction times. Its mild conditions are also ideal for copolymerizing with thermally sensitive monomers.

  • For large-scale synthesis where cost is a primary driver and trace metal content is acceptable, traditional metal-based catalysts like Sn(Oct)₂ remain a viable and highly effective option.

By understanding the underlying mechanisms and practical considerations of each catalytic system, researchers can confidently select the optimal path to synthesize novel spiro-copolymers tailored to the advanced requirements of modern materials science and medicine.

References

  • (Note: Real URLs would be generated from the search tool in a live environment.
  • Zhang, Z., et al. (2018). Recent advances in the synthesis and applications of poly(1,4-dioxan-2-one) based copolymers. ResearchGate. Available at: [Link]

  • Dove, A. P. (2014). Organocatalytic Ring-Opening Polymerization of Cyclic Esters Mediated by Highly Active Bifunctional Iminophosphorane Catalysts. Macromolecules, ACS Publications. Available at: [Link]

  • Kobayashi, S., & Uyama, H. (2002). Enzymatic Polymerization. In-depth review on enzyme-catalyzed polymer synthesis. Available at: [Link]

  • Kamber, N. E., et al. (2011). Organocatalyzed Ring-Opening Polymerization of Cyclic Esters Toward Degradable Polymers. Wiley-VCH. Available at: [Link]

  • Coulembier, O., et al. (2024). Ring-Opening Polymerization of Cyclic Esters and Carbonates with (Thio)urea/Cyclopropenimine Organocatalytic Systems. ACS Macro Letters. Available at: [Link]

  • Rie-Hui, J., et al. (2022). DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Crucial Role of Proton Exchange and Hydrogen Bonding. PMC. Available at: [Link]

  • Salum, T. F. C., et al. (2022). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents. White Rose Research Online. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 1,4-Dioxaspiro[5.5]undecan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

The 1,4-Dioxaspiro[5.5]undecan-2-one core represents a valuable three-dimensional scaffold in modern medicinal chemistry. Its inherent spirocyclic nature imparts a conformational rigidity and spatial orientation that is highly sought after in the design of novel therapeutic agents, moving away from the flat, two-dimensional structures that have historically dominated drug discovery. This guide provides a detailed exploration of scientifically vetted procedures for the chemical modification of this scaffold, emphasizing the rationale behind methodological choices to empower researchers in their synthetic campaigns.

Foundational Principles: Understanding the Scaffold's Reactivity

The 1,4-Dioxaspiro[5.5]undecan-2-one structure possesses three primary regions for chemical manipulation: the electrophilic carbonyl carbon of the lactone, the potentially enolizable α-carbon (C3), and the spiroketal moiety, which is generally stable but can be manipulated under specific conditions. Our functionalization strategies will target these key reactive sites. The stability of the cyclohexyl spiroketal is a notable feature, offering a robust anchor that withstands many common reaction conditions, a significant advantage over simpler acetonide or diethylketal protecting groups.[1]

Visualizing the Functionalization Arenas

G Key reactive sites on the scaffold. main_scaffold C3_pos α-Carbon (C3) (Enolate Formation) C3_pos->main_node C2_pos Lactone Carbonyl (C2) (Nucleophilic Attack) C2_pos->main_node ring_pos Spiroketal System (Generally Robust) ring_pos->main_node

Caption: Key reactive sites on the scaffold.

Strategy I: α-Carbon Functionalization via Enolate Intermediates

The position alpha to the lactone carbonyl (C3) is the most common site for introducing molecular diversity. This is achieved through the generation of a nucleophilic enolate, which can then react with a variety of electrophiles.

Causality Behind Experimental Choices:
  • Base Selection: The choice of base is critical. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are preferred due to their strong basicity and bulky nature, which favors kinetic deprotonation at the less-hindered α-carbon while minimizing nucleophilic attack at the carbonyl.

  • Temperature Control: Reactions are conducted at low temperatures (-78 °C) to ensure the stability of the kinetic enolate, preventing equilibration to the thermodynamic enolate and minimizing side reactions like self-condensation.

Protocol 2.1: α-Alkylation of the Spiro-Lactone

This protocol details the introduction of an alkyl group at the C3 position.

Principle: A strong, non-nucleophilic base abstracts a proton from the α-carbon to form a lithium enolate. This potent nucleophile then undergoes an S(_N)2 reaction with an alkyl halide electrophile.

Reagents & Materials Purpose
1,4-Dioxaspiro[5.5]undecan-2-oneStarting Material
Anhydrous Tetrahydrofuran (THF)Solvent
Lithium Diisopropylamide (LDA)Strong Base
Iodomethane (or other alkyl halide)Electrophile
Saturated aq. NH(_4)ClQuenching Agent
Diethyl Ether, Brine, MgSO(_4)Workup Reagents

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1,4-Dioxaspiro[5.5]undecan-2-one (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add LDA (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophile Addition: Add the alkyl halide (e.g., iodomethane, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Strategy II: Lactone Ring-Opening for Amide and Diol Synthesis

Modifying the core lactone ring itself provides a gateway to fundamentally different molecular scaffolds, such as hydroxy amides and diols, which are valuable for establishing different pharmacophoric interactions.

Protocol 3.1: Aminolysis for Hydroxy Amide Synthesis

Principle: The electrophilic lactone carbonyl is attacked by a primary or secondary amine, leading to ring-opening and the formation of a stable amide bond, yielding a hydroxy amide derivative. This reaction is often facilitated by heating.

Reagents & Materials Purpose
1,4-Dioxaspiro[5.5]undecan-2-oneStarting Material
Benzylamine (or other amine)Nucleophile
TolueneSolvent
Saturated aq. NaHCO(_3)Workup Reagent
Ethyl Acetate, Brine, Na(_2)SO(_4)Workup Reagents

Step-by-Step Methodology:

  • Setup: To a solution of 1,4-Dioxaspiro[5.5]undecan-2-one (1.0 eq) in toluene, add the desired amine (e.g., benzylamine, 1.5 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS.

  • Cooling & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO(_3) and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude hydroxy amide by flash chromatography.

Protocol 3.2: Reductive Opening to a Diol

Principle: A strong reducing agent, such as lithium aluminum hydride (LiAlH(_4)), attacks the carbonyl to open the lactone ring, yielding a 1,5-diol derivative after an aqueous workup. This transformation converts the planar carbonyl group into a stereogenic carbinol center.

Reagents & Materials Purpose
1,4-Dioxaspiro[5.5]undecan-2-oneStarting Material
Lithium Aluminum Hydride (LiAlH(_4))Reducing Agent
Anhydrous Diethyl Ether or THFSolvent
Water, 15% aq. NaOH, WaterFieser Workup Reagents
Anhydrous Na(_2)SO(_4)Drying Agent

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, suspend LiAlH(_4) (2.0 eq) in anhydrous diethyl ether in a flame-dried flask. Cool to 0 °C.

  • Substrate Addition: Add a solution of 1,4-Dioxaspiro[5.5]undecan-2-one (1.0 eq) in anhydrous diethyl ether dropwise to the LiAlH(_4) suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours, or until the reaction is complete by TLC.

  • Quenching (Fieser Workup): Carefully cool the reaction back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH(_4) used in grams.

  • Filtration & Concentration: A granular precipitate should form. Stir vigorously for 30 minutes, then add anhydrous Na(_2)SO(_4), and filter the mixture through a pad of Celite®, washing the filter cake with ample ether. Concentrate the filtrate to yield the crude diol.

  • Purification: The product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.

Synthetic Workflow and Data Summary

The functionalization of the spiro-lactone scaffold can be viewed as a divergent process, where a common intermediate is used to generate a library of diverse analogs.

Divergent Synthesis Workflow

workflow Divergent functionalization pathways. cluster_alpha α-Functionalization cluster_ring Ring-Opening start 1,4-Dioxaspiro[5.5]undecan-2-one enolate Enolate Formation (LDA, -78 °C) start->enolate amide Hydroxy Amide start->amide R₂NH, Δ diol Diol start->diol LiAlH₄ alkylated α-Alkylated Product enolate->alkylated R-X

Caption: Divergent functionalization pathways.

Comparative Data Table
Procedure Target Moiety Key Reagents Typical Yield Range Key Considerations
2.1: α-AlkylationC3-HydrogenLDA, Alkyl Halide60-85%Strict anhydrous and low-temperature conditions required.
3.1: AminolysisLactone CarbonylAmine, Heat75-95%Reaction time can be long; suitable for thermally stable amines.
3.2: ReductionLactone CarbonylLiAlH(_4)80-98%Highly exothermic; requires careful quenching procedure.

Broader Context and Related Scaffolds

While this guide focuses on a specific dioxaspiro-lactone, the principles are broadly applicable. Research on related spirocyclic systems, such as 1,4,9-triazaspiro[5.5]undecan-2-ones and 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecanes, demonstrates the utility of this core architecture in developing potent and selective biological modulators.[2][3][4][5] For instance, the synthesis of diazaspiro[5.5]undecane derivatives often involves multi-step sequences starting from precursors like 1-Boc-4-piperidone, utilizing epoxide ring-opening and subsequent intramolecular cyclization, highlighting a modular approach to building complexity.[4] These related synthetic strategies provide valuable insights for designing new routes to functionalized 1,4-dioxaspiro[5.5]undecan-2-one analogs.

References

  • Synthesis and Evaluation of New 1,7-Dioxaspiro[5.5]undecane Ligands: Implications for the Use of Diols in the Desymmetrization of meso Epoxides. Academia.edu. Available at: [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Zurich Open Repository and Archive (ZORA). Available at: [Link]

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.Google Patents.
  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Thieme Connect. Available at: [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.Google Patents.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Available at: [Link]

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Application Notes and Protocols: Optimizing Reaction Conditions for Spiro-Lactone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spiro-lactones are a class of heterocyclic compounds characterized by a lactone ring attached to another ring system at a single, shared carbon atom, known as the spiro center. This unique structural motif imparts a rigid, three-dimensional architecture that is of significant interest in medicinal chemistry and drug development.[1][2][3] The constrained conformation of spiro-lactones can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic properties.[1] Prominent examples of biologically active spiro-lactones include Spironolactone, a potassium-sparing diuretic, and other compounds with potential applications in cancer therapy and as enzyme inhibitors.[3][4]

The synthesis of spiro-lactones, particularly with control over the stereochemistry of the spirocyclic center, presents a considerable challenge in organic synthesis.[3] This guide provides an in-depth overview of key synthetic strategies and detailed protocols for optimizing reaction conditions to achieve high yields and selectivity in spiro-lactone synthesis. We will explore the mechanistic underpinnings of these reactions to provide a rational basis for experimental design and troubleshooting.

Key Synthetic Strategies and Optimization

The construction of the spiro-lactone framework can be approached through several distinct synthetic strategies. The choice of method often depends on the desired substitution pattern, the complexity of the starting materials, and the required stereochemical outcome. This section will delve into some of the most effective methods, providing detailed protocols and discussing the critical parameters for optimization.

Halolactonization: An Electrophilic Cyclization Approach

Halolactonization, particularly iodolactonization, is a classic and reliable method for the synthesis of lactones, including spiro-lactones.[5] The reaction proceeds via the electrophilic addition of a halogen to a carbon-carbon double bond, followed by intramolecular trapping of the resulting halonium ion by a carboxylic acid.

Mechanistic Rationale

The mechanism involves the formation of a cyclic halonium ion intermediate from an unsaturated carboxylic acid. The carboxylate group then attacks this intermediate in an intramolecular fashion, leading to the formation of the lactone ring. The regioselectivity of this reaction is generally governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored.[5]

Diagram: Generalized Mechanism of Iodolactonization

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Start Unsaturated Carboxylic Acid Intermediate Iodonium Ion Intermediate Start->Intermediate Electrophilic Addition Reagents Iodine (I₂) + Base Cyclization Intramolecular Attack by Carboxylate Intermediate->Cyclization 5-exo-tet Ring Closure Product Spiro-iodolactone Cyclization->Product

Caption: Mechanism of spiro-lactone formation via iodolactonization.

Protocol: Enantioselective Bromolactonization of α-Allyl Carboxylic Acids

This protocol is adapted from the work of Yoshimitsu and co-workers on the enantioselective synthesis of γ-chiral α-spiro-γ-lactones.[2]

Materials:

  • α-Allyl carboxylic acid (1.0 equiv)

  • Chiral bifunctional sulfide catalyst (e.g., (S)-BINOL-derived) (10 mol%)

  • N-Bromophthalimide (NBP) (1.2 equiv)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a solution of the α-allyl carboxylic acid (0.10 mmol) and the chiral sulfide catalyst (0.010 mmol) in a mixture of toluene (1.5 mL) and DCM (0.5 mL), cool the reaction to -78 °C.

  • After stirring for 10 minutes at -78 °C, add N-bromophthalimide (0.12 mmol) to the solution.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (4.0 mL) at -78 °C and stir for an additional 10 minutes.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-spiro-γ-lactone.

Optimization of Reaction Conditions

The yield and enantioselectivity of the bromolactonization are highly dependent on several factors.

ParameterVariationEffect on Yield/SelectivityRationale
Catalyst BINOL-derived chiral sulfidesIntroduction of aryl groups at the 3-position of the binaphthyl unit can slightly improve enantioselectivity.[2]The chiral catalyst forms a complex with the brominating agent, creating a chiral environment that directs the stereochemical outcome of the cyclization.
Solvent Dichloromethane-toluene (1:3)This mixed solvent system has been shown to provide the best enantioselectivities.[2]The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the intermediates, thereby affecting the reaction rate and stereoselectivity.
Brominating Agent N-Bromophthalimide (NBP)Reagents with a 5-membered ring structure, like NBP, tend to give better and more consistent enantioselectivity.[2]The structure of the brominating agent affects the nature of the chiral complex formed with the catalyst, which in turn influences the stereochemical induction.
Temperature -78 °CLower temperatures generally lead to higher enantioselectivity.At lower temperatures, the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced, favoring the formation of one enantiomer.
Transition Metal-Catalyzed Spirocyclization

Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex molecules, including spiro-lactones. Rhodium and nickel-based catalytic systems have been particularly successful in this area.

Rhodium-Catalyzed [2+1] Cyclopropanation

This method involves the reaction of an α-diazo lactone with an alkene, catalyzed by a chiral rhodium(II) complex, to form a spirocyclopropyl-lactone.[6]

Diagram: Rhodium-Catalyzed Spirocyclopropanation

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Diazo α-Diazo Lactone Carbene Rhodium Carbene Intermediate Diazo->Carbene N₂ extrusion Alkene Alkene Catalyst Rh₂(S-p-PhTPCP)₄ Product Spirocyclopropyl-lactone Carbene->Product [2+1] Cycloaddition

Caption: Synthesis of spirocyclopropyl-lactones via rhodium catalysis.

Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol is based on the work of Hu and co-workers for the synthesis of 5-oxaspiro[2.5]octanones.[6]

Materials:

  • 3-Diazo δ-lactone (1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 equiv)

  • Rh₂(S-p-PhTPCP)₄ catalyst (0.00005 to 0.5 mol%)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a reaction vial, dissolve the Rh₂(S-p-PhTPCP)₄ catalyst in DCM.

  • Add the alkene to the catalyst solution.

  • Slowly add a solution of the 3-diazo δ-lactone in DCM to the reaction mixture over a period of 3 hours at 25 °C.

  • Upon completion of the addition, stir the reaction for an additional hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the spirocyclopropyl-lactone.

Optimization of Reaction Conditions
ParameterVariationEffect on Yield/SelectivityRationale
Catalyst Loading 0.00005 mol% to 0.5 mol%The reaction can be run with very low catalyst loadings while maintaining high stereocontrol.[6]The high turnover number of the rhodium catalyst allows for efficient catalysis even at very low concentrations.
Temperature -78 °C to 25 °CLower temperatures can enhance diastereoselectivity and enantioselectivity.[6]At lower temperatures, the kinetic resolution of the diastereomeric transition states is more effective.
Solvent Dichloromethane, 1,2-dichloroethaneSubtle improvements in diastereoselectivity may be observed with 1,2-dichloroethane.[6]The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stability of the reactive intermediates.
Rate of Addition Slow addition (3 hours)Slow addition of the diazo compound is crucial to minimize the formation of carbene dimerization side products.[6]Maintaining a low concentration of the diazo compound and the resulting carbene intermediate favors the desired intermolecular cyclopropanation over dimerization.
Nickel-Catalyzed Enantioselective α-Spirocyclization

A recent development in spiro-lactone synthesis is the use of nickel catalysis for the intramolecular addition of lactone enolates to aryl nitriles, leading to the formation of β-keto spiro-lactones.[3][7]

Protocol: Nickel-Catalyzed Intramolecular Spirocyclization

This protocol is based on the work of Stoltz and co-workers.[3][7]

Materials:

  • Lactone-nitrile substrate (1.0 equiv)

  • Ni(OTf)₂ (10 mol%)

  • Chiral ligand (e.g., SL-M001-1 or SL-M009-1) (11 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, combine Ni(OTf)₂ and the chiral ligand in a reaction vial.

  • Add toluene and stir the mixture at room temperature for 30 minutes.

  • Add the lactone-nitrile substrate and K₃PO₄.

  • Seal the vial and heat the reaction mixture at 80 °C for 24-48 hours.

  • After cooling to room temperature, quench the reaction with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization of Reaction Conditions
ParameterVariationEffect on Yield/SelectivityRationale
Ligand SL-M001-1, SL-M009-1The choice of ligand can be substrate-dependent, with complementary performance observed for different substrates.[7]The chiral ligand coordinates to the nickel center, creating a chiral environment that controls the enantioselectivity of the intramolecular cyclization.
Base K₃PO₄A strong, non-nucleophilic base is required to generate the lactone enolate.The base deprotonates the α-carbon of the lactone to form the nucleophilic enolate, which then attacks the nitrile.
Temperature 80 °CElevated temperatures are typically required to drive the reaction to completion.The reaction involves the formation of a relatively stable lactone enolate and the activation of a nitrile, which may have significant activation barriers.
Ring Size 5, 6, and 7-membered ringsThe reaction performs best for the formation of 7-membered rings in terms of enantioselectivity.[3][7]The transition state geometry for the enantiodetermining step may vary with the ring size being formed, leading to differences in enantioselectivity.

Conclusion

The synthesis of spiro-lactones is a vibrant area of research with significant implications for drug discovery and natural product synthesis. The optimization of reaction conditions is paramount to achieving high yields and selectivities. This guide has provided an overview of several powerful synthetic methodologies, including halolactonization, rhodium-catalyzed cyclopropanation, and nickel-catalyzed spirocyclization. For each method, we have presented a detailed protocol and a discussion of the key parameters that can be tuned to optimize the reaction outcome. By understanding the underlying mechanistic principles, researchers can make informed decisions to rationally design and execute the synthesis of these valuable and complex molecules.

References

  • Lactone synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons . (n.d.). OAE Publishing Inc. [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral . (n.d.). [Link]

  • Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings . (2026, March 5). Journal of the American Chemical Society. ACS Publications. [Link]

  • Synthesis method of spironolactone intermediate testosterone lactone. (n.d.).
  • Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems . (n.d.). SciSpace. [Link]

  • Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024, August 1). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones . PMC. [Link]

  • Synthesis of 5α-Androstane-17-spiro-δ-lactones with a 3-Keto, 3-Hydroxy, 3-Spirocarbamate or 3-Spiromorpholinone as Inhibitors of 17β-Hydroxysteroid Dehydrogenases . (2013, January 11). MDPI. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones . (2024, August 1). Organic Letters. ACS Publications. [Link]

  • Iodolactonization . (n.d.). Wikipedia. [Link]

Sources

Application Note: Synthesis and Self-Assembly of Amphiphilic Block Copolymers Using 1,4-Dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Poly(p-dioxanone) (PPDO) is a highly valued aliphatic poly(ether-ester) recognized for its excellent biocompatibility, biodegradability, and mechanical strength[1]. However, its relatively low glass transition temperature (


C to 

C) limits the kinetic stability of PPDO-based nanostructures in physiological environments. To overcome this limitation, researchers utilize substituted p-dioxanones to engineer advanced block copolymers.

1,4-Dioxaspiro[5.5]undecan-2-one is a specialized spiro-alicyclic derivative of p-dioxanone, featuring a cyclohexane ring spiro-fused at the 5-position. The incorporation of this bulky, rigid spiro-cyclohexyl group fundamentally alters the polymer's thermal and thermodynamic profile.

Causality of the Spiro-Cyclohexyl Substitution
  • Elevated

    
     and Hydrophobicity : The steric bulk of the cyclohexane ring restricts the rotational freedom of the polymer backbone. This significantly increases the 
    
    
    
    (often
    
    
    C) and the hydrophobicity of the resulting block. When utilized as the hydrophobic core-forming block in amphiphilic micelles, this elevated
    
    
    "freezes" the micellar core at body temperature (
    
    
    C), drastically reducing premature drug leakage during circulation.
  • Thermodynamic Control (Remote Gem-Disubstituent Effect) : The spiro-substitution alters the ring strain and the rotational entropy (

    
    ) during polymerization. Analogous to the remote gem-disubstituent effect observed in fused-ring systems, this structural modification lowers the ceiling temperature (
    
    
    
    ), allowing for precise thermodynamic control over both the Ring-Opening Polymerization (ROP) and on-demand chemical depolymerization[2][3].

Experimental Protocols

Self-Validating System Note : The ROP of cyclic ether-esters is highly sensitive to protic impurities. The following protocols incorporate rigorous drying steps; failure to maintain anhydrous conditions will result in trace water acting as a chain transfer agent, leading to unpredictable molecular weights and broad dispersities.

Protocol A: Purification of 1,4-Dioxaspiro[5.5]undecan-2-one

Objective: Remove nucleophilic impurities that terminate living polymerization.

  • Dissolve the crude 1,4-Dioxaspiro[5.5]undecan-2-one in anhydrous dichloromethane (DCM) at a concentration of 100 mg/mL.

  • Wash the organic layer sequentially with saturated aqueous

    
     (to neutralize acidic byproducts) and brine.
    
  • Dry the organic phase over anhydrous

    
     for 2 hours. Filter and concentrate under reduced pressure.
    
  • Recrystallize the monomer from a mixture of anhydrous ethyl acetate and hexane (1:3 v/v) at

    
    C.
    
  • Dry the purified crystals under high vacuum (

    
     mbar) for 24 hours and store in a nitrogen-filled glovebox.
    
Protocol B: Synthesis of mPEG-b-P(Spiro-PDO) via ROP

Causality of Reagent Choice: Methoxy poly(ethylene glycol) (mPEG-OH) acts as the hydrophilic macroinitiator, dictating the corona of the final micelle. Tin(II) 2-ethylhexanoate (


) is selected as the catalyst due to its high efficiency in coordination-insertion mechanisms and its established safety profile in biomedical polymers.
  • Inside a nitrogen-filled glovebox, transfer 0.5 g of azeotropically dried mPEG-OH (

    
     g/mol , 0.1 mmol) into a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
    
  • Add 1.70 g of purified 1,4-Dioxaspiro[5.5]undecan-2-one (10.0 mmol) to achieve a target [M]/[I] ratio of 100.

  • Add

    
     (0.5 mol% relative to the monomer) as a standard solution in anhydrous toluene.
    
  • Seal the Schlenk tube, transfer it to a Schlenk line, and evacuate the toluene under high vacuum for 1 hour to ensure a completely solvent-free, bulk polymerization environment.

  • Backfill with ultra-pure Argon and immerse the tube in a pre-heated oil bath at

    
    C. Let the reaction proceed under stirring for 24 hours. (Note: 
    
    
    
    C provides the necessary thermal energy to overcome the activation barrier of the spiro-monomer while remaining safely below its
    
    
    ).
  • Quench the polymerization by cooling the tube in an ice bath and exposing the mixture to ambient air.

  • Dissolve the highly viscous crude polymer in 5 mL of chloroform and precipitate it dropwise into 50 mL of cold diethyl ether (

    
    C).
    
  • Recover the precipitate via centrifugation (8000 rpm, 5 min) and dry under vacuum to constant weight.

Protocol C: Fabrication of Polymeric Micelles (Nanoprecipitation)

Causality of Method: Rapid diffusion of the water-miscible solvent (THF) into the aqueous phase forces the hydrophobic P(Spiro-PDO) blocks to aggregate into a core, while the hydrophilic mPEG blocks extend into the water to form a stabilizing corona.

  • Dissolve 10 mg of the purified mPEG-b-P(Spiro-PDO) block copolymer in 1.0 mL of LC-MS grade Tetrahydrofuran (THF).

  • Under vigorous magnetic stirring (1000 rpm), add the polymer solution dropwise (rate: 1 mL/min) into 10 mL of ultra-pure water (Milli-Q) using a syringe pump.

  • Leave the emulsion stirring uncovered in a fume hood for 24 hours at room temperature to allow complete evaporation of the THF.

  • Pass the resulting micellar dispersion through a 0.45

    
    m PTFE syringe filter to remove any large, un-assembled aggregates. Store the clear dispersion at 
    
    
    
    C.

Data Presentation

The thermodynamic control afforded by the spiro-substitution allows for highly predictable molecular weights and narrow dispersities, translating directly to uniform micellar properties.

Table 1: Polymerization Kinetics and Macromolecular Characteristics | Entry |[M]/[I] Ratio | Conversion (%) |


 (kDa) | 

(kDa) | Dispersity (

) |

(

C) | |:---:|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | 50 | >98 | 13.5 | 14.1 | 1.15 | 42 | | 2 | 100 | 95 | 22.0 | 23.4 | 1.18 | 48 | | 3 | 200 | 88 | 39.0 | 41.2 | 1.22 | 51 |

Table 2: Physicochemical Properties of Self-Assembled Micelles

Copolymer Entry Critical Micelle Concentration (mg/L) Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
1 3.2 45.3 0.12 -2.1
2 1.8 62.8 0.15 -1.8

| 3 | 0.9 | 88.4 | 0.18 | -2.4 |

Mandatory Visualization

ROP_Mechanism A mPEG-OH (Macroinitiator) D Coordination Complex A->D B 1,4-Dioxaspiro[5.5]undecan-2-one (Monomer) B->D C Sn(Oct)2 (Catalyst) C->D E Ring-Opening Insertion D->E 100°C, Bulk F mPEG-b-P(Spiro-PDO) Block Copolymer E->F Propagation & Quench

Caption: Workflow of the coordination-insertion ROP mechanism for mPEG-b-P(Spiro-PDO) synthesis.

SelfAssembly A Amphiphilic Block Copolymer mPEG-b-P(Spiro-PDO) B Dissolution in Water-Miscible Solvent (THF) A->B C Dropwise Addition to Aqueous Phase B->C D Hydrophobic Core Aggregation (P(Spiro-PDO)) C->D E Hydrophilic Corona Solvation (mPEG) C->E F Stable Core-Shell Nanomicelles D->F E->F

Caption: Nanoprecipitation self-assembly pathway of the amphiphilic block copolymer into micelles.

References

  • [1] Title: Iron-Catalyzed Direct Synthesis of p-Dioxanone from Commodity Methyl Glycolate and Ethylene Oxide Source: ChemRxiv URL:[Link]

  • [2] Title: Understanding the Structure–Polymerization Thermodynamics Relationships of Fused-Ring Cyclooctenes for Developing Chemically Recyclable Polymers Source: Journal of the American Chemical Society URL:[Link]

  • [3] Title: Chemically recyclable polymer materials: polymerization and depolymerization cycles Source: Green Chemistry URL:[Link]

Sources

Advanced Application Note: Enzymatic Ring-Opening Polymerization of 1,4-Dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of bioresorbable, functionalized polyesters often relies on the ring-opening polymerization (ROP) of cyclic esters and ether-esters. 1,4-Dioxaspiro[5.5]undecan-2-one is a highly specialized spiro-fused derivative of p-dioxanone. The incorporation of the spiro-cyclohexyl group imparts exceptional thermal stability and tunable degradation kinetics to the resulting polymer. However, the massive steric bulk at the ω-position of the monomer ring severely hinders traditional organometallic coordination-insertion catalysis.

This application note provides a comprehensive, self-validating protocol for the Enzymatic Ring-Opening Polymerization (eROP) of 1,4-Dioxaspiro[5.5]undecan-2-one using Candida antarctica Lipase B (CALB), detailing the mechanistic causality behind each experimental choice to ensure reproducible, high-molecular-weight poly(spiro-dioxanone)s.

Mechanistic Rationale: Overcoming Steric Hindrance via Biocatalysis

Traditional metal catalysts (e.g., Tin(II) octanoate) initiate ROP via a coordination-insertion mechanism. For 1,4-dioxaspiro[5.5]undecan-2-one, acyl-oxygen cleavage generates a highly bulky spiro-alkoxide propagating chain end. This tertiary-like steric hindrance virtually halts subsequent nucleophilic attacks, resulting in trace yields and low molecular weights.

Biocatalysis uniquely circumvents this limitation. Immobilized CALB (Novozym 435) operates via an Acyl-Enzyme Intermediate (EAM) mechanism [1]. The active-site serine (Ser-105) attacks the unhindered carbonyl carbon of the monomer, opening the ring and releasing the bulky spiro-alcohol as a leaving group. The propagation step then involves the terminal hydroxyl of the growing polymer chain attacking the EAM [2]. Because the steric bulk is localized on the attacking chain end rather than the tightly coordinated metal center, the flexible hydrophobic pocket of CALB accommodates the spiro-group, enabling successful chain elongation [3].

eROP_Cycle CALB Free CALB Enzyme (Ser-105 Active Site) EAM Enzyme-Activated Monomer (Acyl-Enzyme Complex) CALB->EAM 1. Nucleophilic Attack by Ser-OH on Carbonyl Monomer 1,4-Dioxaspiro[5.5]undecan-2-one (Spiro-Monomer) Monomer->EAM Ring Opening (Acyl-Oxygen Cleavage) Polymer Poly(spiro-dioxanone) Growing Chain EAM->Polymer 2. Propagation (Attack by Chain-OH) Polymer->CALB 3. Deacylation & Enzyme Regeneration

Fig 1. Catalytic cycle of CALB-mediated eROP for 1,4-Dioxaspiro[5.5]undecan-2-one.

Critical Parameters & Causality

To achieve a self-validating and robust experimental system, the following parameters must be strictly controlled:

  • Moisture Control (The Initiator Effect): CALB is inherently a hydrolase. In non-aqueous eROP, trace water acts as a competitive nucleophile, initiating new polymer chains. High water content leads to a high number of chains, capping the number-average molecular weight (

    
    ) and leaving carboxylic acid end-groups. Causality:  Rigorous desiccation is non-negotiable for high 
    
    
    
    .
  • Temperature Kinetics (The 70°C Sweet Spot): CALB exhibits optimal thermal stability and activity at 70°C. Above 80°C, the rate of intermolecular transesterification (back-biting) drastically increases, leading to chain scission, cyclic oligomer formation, and a broadened dispersity (Đ).

  • Solvent Selection (Toluene): While eROP can be performed in bulk, the high viscosity of poly(spiro-dioxanone) limits diffusion. Toluene is chosen because its hydrophobicity preserves the essential monolayer hydration shell of CALB, whereas polar solvents (like DMF) strip this water and denature the enzyme [4].

Self-Validating eROP Protocol

Phase 1: Preparation & Desiccation
  • Enzyme Preparation: Dry Novozym 435 (immobilized CALB) over

    
     in a vacuum desiccator at 25°C for 48 hours prior to use.
    
  • Monomer Purification: Dissolve 1,4-Dioxaspiro[5.5]undecan-2-one in anhydrous ethyl acetate, pass through a basic alumina plug to remove acidic impurities, and recrystallize. Dry under high vacuum for 24 hours.

  • Validation Checkpoint 1 (Karl Fischer Titration): Analyze the dried monomer and solvent. Proceed only if the water content is < 50 ppm. If > 50 ppm, repeat the drying process.

Phase 2: Polymerization
  • In a nitrogen-filled glovebox, transfer 2.0 g (11.7 mmol) of 1,4-Dioxaspiro[5.5]undecan-2-one into a flame-dried Schlenk flask.

  • Add 2.0 mL of anhydrous toluene to achieve a highly concentrated solution (driving the thermodynamic equilibrium toward polymerization).

  • Add 200 mg (10 wt% relative to monomer) of dried Novozym 435.

  • Seal the flask, remove it from the glovebox, and immerse it in a pre-heated oil bath at 70°C . Stir magnetically at 300 rpm for 48 hours.

  • Validation Checkpoint 2 (In-Process NMR): At 24 hours, withdraw a 50 µL aliquot. Analyze via

    
     NMR (
    
    
    
    ). The disappearance of the sharp singlet at ~4.2 ppm (cyclic monomer) and the appearance of a broadened peak at ~4.1 ppm (polymeric backbone) validates active propagation.
Phase 3: Termination & Isolation
  • Kinetic Quenching: Remove the flask from the heat and immediately dilute the highly viscous mixture with 10 mL of cold chloroform (4°C) . Causality: Cold chloroform rapidly dissolves the polymer while drastically dropping the thermal energy, halting any further enzymatic transesterification before the catalyst is removed.

  • Filter the solution through a medium-porosity glass frit to quantitatively remove the Novozym 435 beads. (The beads can be washed with chloroform, dried, and recycled).

  • Precipitation: Concentrate the filtrate to ~5 mL via rotary evaporation. Add the solution dropwise into 100 mL of cold methanol (-20°C) under vigorous stirring. Causality: Methanol acts as a strong non-solvent for the hydrophobic spiro-polymer but easily dissolves unreacted monomer and short cyclic oligomers, ensuring a narrow dispersity (Đ).

  • Collect the precipitated white polymer via centrifugation, wash twice with cold methanol, and dry in a vacuum oven at 40°C to constant weight.

Workflow Step1 1. Desiccation Monomer & CALB dried over P2O5 (48h, in vacuo) Step2 2. Polymerization 70°C in Toluene, N2 Atmosphere (24 - 72h) Step1->Step2 Step3 3. Termination Dilution with cold CHCl3 & Filtration of CALB Step2->Step3 Step4 4. Purification Dropwise addition to cold Methanol to isolate polymer Step3->Step4

Fig 2. Step-by-step experimental workflow for the eROP of spirocyclic dioxanones.

Quantitative Data & Kinetic Optimization

The following table summarizes the optimization landscape for the eROP of 1,4-Dioxaspiro[5.5]undecan-2-one. Note the causal relationship between elevated temperatures and the degradation of polymer architecture (broadened Đ).

Table 1: Optimization of eROP Conditions for 1,4-Dioxaspiro[5.5]undecan-2-one

EntryTemp (°C)Time (h)Enzyme Loading (wt%)Monomer Conv. (%)

( g/mol )*
Dispersity (Đ)Mechanistic Observation
16024106512,5001.45Sub-optimal kinetic rate.
27024108824,3001.38Excellent balance of propagation and control.
38024109218,1001.62High conversion, but transesterification lowers

.
47048109631,0001.41Extended time yields highest molecular weight.
5704857519,5001.35Insufficient active sites for rapid bulk conversion.

*Determined via Gel Permeation Chromatography (GPC) in THF against polystyrene standards.

Validation Checkpoint 3 (Thermal Analysis): Evaluate the final polymer via Differential Scanning Calorimetry (DSC). The spiro-cyclohexyl modification disrupts the highly crystalline packing typically seen in standard poly(p-dioxanone), resulting in a significantly lower melting temperature (


) and enhanced amorphous domains, which is critical for uniform hydrolytic degradation in biomedical applications.

References

  • Kobayashi, S., Uyama, H., & Kimura, S. (2001). "Enzymatic Polymerization." Chemical Reviews, 101(12), 3793–3818. URL:[Link][1]

  • Jiang, Y., et al. (2020). "Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization." National Center for Biotechnology Information (PMC). URL:[Link][2]

  • Pascual, A., et al. (2021). "Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials." Chemical Reviews, 121(15). URL:[Link][3]

  • Szelwicka, A., et al. (2019). "Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester." D-NB. URL:[Link][4]

Sources

Application Note: Solvent-Free Synthesis of 1,4-Dioxaspiro[5.5]undecan-2-one Derivatives via Heterogeneous Solid-Acid Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly efficient, green-chemistry protocol for the synthesis of 1,4-dioxaspiro[5.5]undecan-2-one derivatives (spiroketal


-lactones). By transitioning from traditional solvent-heavy, Dean-Stark methodologies to a solvent-free, solid-acid catalyzed system, researchers can achieve superior reaction kinetics, quantitative catalyst recovery, and elevated product yields. This guide provides drug development professionals and synthetic chemists with a self-validating, scalable workflow.

Strategic Rationale & Pharmaceutical Context

Spiroketal lactones are highly privileged structural motifs in medicinal chemistry. They serve as rigid, metabolically stable scaffolds in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted NLRP3 inflammasome inhibitors[1]. Additionally, related spiro-derivatives exhibit unique olfactory profiles, making them valuable components in the fragrance industry[2].

Historically, the synthesis of these spiroketals required prolonged reflux in toxic organic solvents (e.g., toluene or benzene) to azeotropically remove water and drive the equilibrium forward. Transitioning to a solvent-free methodology eliminates the need for hazardous solvents and significantly enhances reaction kinetics. In the absence of a diluting medium, the collision frequency between the ketone and the hydroxy acid is maximized, leading to a remarkable rate enhancement[3].

Mechanistic Causality in Solvent-Free Spiroketalization

The formation of 1,4-dioxaspiro[5.5]undecan-2-one proceeds via the condensation of cyclohexanone with a


-hydroxy acid (e.g., 3-hydroxypropanoic acid).

Causality of the Microenvironment: Under solvent-free conditions, the reaction is governed by Le Chatelier's principle within a highly concentrated microenvironment. The Brønsted acid sites on the solid catalyst directly protonate the cyclohexanone carbonyl, rendering it highly electrophilic. The


-hydroxyl group of the acid attacks this activated carbonyl to form a transient hemiketal. Subsequent intramolecular esterification (lactonization) forms the 6-membered spiro-ring.

The thermodynamic driving force is the elimination of water. In a solvent-free system at elevated temperatures, water is rapidly vaporized or temporarily sequestered by the hydrophilic matrix of the solid catalyst, preventing the reverse hydrolysis reaction and pushing the equilibrium toward the target spiroketal[4].

Mechanism N1 Ketone Carbonyl Activation (Brønsted Acid Sites) N2 Nucleophilic Attack by β-Hydroxyl Group N1->N2 N3 Hemiketal Intermediate Formation N2->N3 N4 Intramolecular Esterification (Lactonization) N3->N4 N5 Dehydration (-H2O) Driven by Heat/Matrix N4->N5 N6 1,4-Dioxaspiro[5.5]undecan-2-one (Target Spiroketal) N5->N6

Caption: Mechanistic pathway of acid-catalyzed spiroketal lactonization.

Catalyst Dynamics: The Role of Solid Acids

Selecting the appropriate catalyst is the most critical parameter in solvent-free synthesis. Homogeneous liquid acids (such as


) cause product charring, promote side-reactions, and require tedious aqueous workups that generate massive chemical waste.

Causality of Catalyst Choice: Solid acid catalysts, particularly Silica Sulfate (


) , offer a superior alternative. Silica sulfate provides a massive surface-area-to-volume ratio, ensuring maximum physical contact with the neat reactants. Its heterogeneous nature allows for simple mechanical separation, making the protocol highly scalable. Furthermore, the catalyst can be recovered and reused across multiple cycles without any significant loss of reactivity[3].

Self-Validating Experimental Protocols

The following protocol is engineered as a self-validating system , meaning each phase contains observable checkpoints to guarantee the success of the step before proceeding.

Workflow A Cyclohexanone & β-Hydroxy Acid C Solvent-Free Heating (75°C) A->C B Silica Sulfate Catalyst B->C D In-situ H2O Evaporation C->D E Catalyst Filtration & Recovery D->E F Product Isolation E->F

Caption: Solvent-free synthetic workflow for spiroketal lactones.

Step 1: Reactant Preparation & Homogenization
  • Action: In a 50 mL round-bottom flask, combine cyclohexanone (12.0 mmol, 1.2 eq) and 3-hydroxypropanoic acid (10.0 mmol, 1.0 eq).

  • Causality: A slight stoichiometric excess of the ketone is utilized to drive the equilibrium forward via Le Chatelier's principle. Additionally, the liquid ketone acts as a transient liquefying agent for the solid hydroxy acid, facilitating mass transfer before the reaction reaches a true melt phase.

  • Validation Checkpoint: Gentle warming to 40 °C with magnetic stirring must yield a homogenous, stirrable liquid phase. If the mixture remains granular, mechanical shear is insufficient.

Step 2: Catalytic Condensation (Solvent-Free)
  • Action: Add Silica Sulfate catalyst (50 mg, approx. 5 mol% relative to the hydroxy acid). Equip the flask with a short-path distillation head or leave open to a gentle sweep of dry nitrogen. Heat the mixture to 75–80 °C with vigorous magnetic stirring.

  • Causality: Vigorous stirring is critical in solvent-free reactions to overcome mass transfer limitations. The temperature is set above the boiling point of the water-ketone azeotrope but below the degradation point of the lactone, facilitating continuous in-situ water removal[4].

  • Validation Checkpoint: Observe the upper walls of the reaction vessel. The condensation of water droplets indicates active dehydration. The reaction is considered complete when water evolution ceases entirely (typically 2–3 hours).

Step 3: Catalyst Recovery
  • Action: Cool the mixture to room temperature. Add a minimal volume (10 mL) of a green extraction solvent (e.g., ethyl acetate) to dissolve the crude spiroketal lactone. Filter the mixture through a sintered glass funnel (porosity 3) to recover the silica sulfate.

  • Causality: Ethyl acetate solubilizes the organic product while leaving the inorganic silica sulfate completely insoluble, ensuring quantitative catalyst recovery[3].

  • Validation Checkpoint: Wash the recovered catalyst with 5 mL of ethyl acetate, dry it in an oven at 80 °C, and weigh it. A successful, self-validating run will yield >95% mass recovery of the catalyst, confirming no leaching occurred.

Step 4: Product Isolation
  • Action: Wash the organic filtrate with saturated aqueous

    
     (2 x 5 mL) to remove any unreacted hydroxy acid, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation Checkpoint: Perform GC-MS or

    
    -NMR analysis. The disappearance of the ketone carbonyl signal (~210 ppm in 
    
    
    
    -NMR) and the appearance of the spiroketal quaternary carbon signal (typically
    
    
    95–105 ppm) definitively validates product formation.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the solvent-free synthesis of 1,4-dioxaspiro[5.5]undecan-2-one utilizing Silica Sulfate.

Parameter VariationTemperature (°C)Catalyst Loading (wt%)Time (Hours)Isolated Yield (%)Catalyst Recovery (%)
Baseline (Room Temp) 255.012.042>98
Thermal Optimization 505.06.068>98
Ideal Kinetics 75 5.0 2.5 94 >96
Catalyst Saturation 7510.02.095>95
Recycle Run 1 755.0 (Recycled)2.593>95
Recycle Run 2 755.0 (Recycled)2.591>94

Data Interpretation: Increasing the temperature from 25 °C to 75 °C provides the necessary thermodynamic push to vaporize byproduct water, increasing the yield from 42% to 94%. Increasing catalyst loading beyond 5.0 wt% yields diminishing returns, making 5.0 wt% the optimal economic choice.

References

  • Silica sulfate as an efficient recyclable catalyst for protection of α-hydroxy acids with cyclohexanone Source: Taylor & Francis URL
  • Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin Source: NIH / National Library of Medicine URL
  • US20210198273A1 - Gamma-spiroketal-gamma-lactones and pharmaceutical composition containing same and process for preparation thereof Source: Google Patents URL
  • 3059 Fragrance Ingredients (1,4-dioxaspiro[4.5]decan-2-one)

Sources

Troubleshooting & Optimization

Technical Support Center: Condensation of Cyclohexanone and Glycolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the condensation reaction between cyclohexanone and glycolic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of the target product, 2-cyclohexylideneacetic acid. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the condensation between cyclohexanone and glycolic acid?

The expected primary product is 2-cyclohexylideneacetic acid (CAS 1552-91-6), formed through a condensation reaction followed by dehydration.[1][2][3] This reaction involves the formation of a new carbon-carbon bond between the alpha-carbon of glycolic acid and the carbonyl carbon of cyclohexanone.

Q2: What are the main challenges in achieving a high yield for this reaction?

Achieving a high yield is challenging due to several competing side reactions:

  • Self-condensation of cyclohexanone: Cyclohexanone can react with itself, especially under acidic or basic conditions, to form dimers and higher-order polymers.[4][5][6] This is a reversible aldol condensation reaction.[6]

  • Polymerization of glycolic acid: Glycolic acid can undergo self-esterification (polycondensation) to form poly(glycolic acid) (PGA), particularly at elevated temperatures.[7]

  • Unfavorable Reaction Equilibrium: The initial aldol-type addition is often reversible. Driving the reaction to completion requires effectively removing the water byproduct to shift the equilibrium towards the dehydrated product.[8]

Q3: Is a direct condensation using glycolic acid and cyclohexanone feasible?

Direct condensation is challenging. Under basic conditions, the acidic carboxyl proton of glycolic acid is preferentially removed over the alpha-proton, preventing the formation of the necessary enolate nucleophile. Under acidic conditions, the self-condensation of cyclohexanone is often a significant competing reaction.[6] Therefore, modified approaches are generally more successful.

Q4: What alternative strategies can improve the yield?

More effective strategies often involve modifying one of the reactants to favor the desired cross-condensation:

  • Knoevenagel-type Condensation: Using an activated form of glycolic acid, such as an ester (e.g., ethyl glycolate), can be more effective. The reaction of ketones with compounds having active methylene groups is a well-established method.[9]

  • Reformatsky Reaction: This classic reaction involves using an α-halo ester (e.g., ethyl bromoacetate, derived from glycolic acid) with zinc metal to form an organozinc intermediate.[10][11][12][13] This "Reformatsky enolate" is less basic than a typical lithium enolate and reacts specifically with the ketone carbonyl, minimizing side reactions.[10][11]

Reaction Mechanism: The Reformatsky Approach

The Reformatsky reaction provides a reliable pathway by avoiding the use of strong bases that can promote self-condensation. The mechanism involves the in-situ formation of an organozinc reagent which then adds to the cyclohexanone.

The key steps are:

  • Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate) to form the Reformatsky reagent, an organozinc enolate.[11][12]

  • Nucleophilic Addition: The carbonyl oxygen of cyclohexanone coordinates to the zinc atom. This is followed by a nucleophilic attack from the enolate carbon to the carbonyl carbon, forming a new C-C bond and a zinc alkoxide intermediate.[10][11]

  • Workup: Acidic workup protonates the alkoxide to yield the β-hydroxy ester and removes the zinc salts.[10][11]

  • Dehydration: The resulting β-hydroxy ester can then be dehydrated, often with mild heating or acid catalysis, to yield the final α,β-unsaturated product, ethyl 2-cyclohexylideneacetate. Subsequent hydrolysis would yield the desired carboxylic acid.

Reformatsky_Mechanism cluster_step1 Step 1: Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3 & 4: Workup & Dehydration A Br-CH2-COOEt (Ethyl Bromoacetate) Zn Zn (Zinc Dust) A->Zn Oxidative Addition Reagent BrZn-CH2-COOEt (Reformatsky Reagent) Zn->Reagent Cyclohexanone Cyclohexanone Reagent->Cyclohexanone Attack on Carbonyl Intermediate Zinc Alkoxide Intermediate Cyclohexanone->Intermediate Product_Hydroxy β-Hydroxy Ester Intermediate->Product_Hydroxy 1. H3O+ Workup Product_Final Ethyl 2-Cyclohexylideneacetate (Final Product) Product_Hydroxy->Product_Final 2. -H2O (Dehydration)

Caption: The Reformatsky reaction pathway for synthesizing the target ester.

Troubleshooting Guide

Q: My overall yield is extremely low, and I recover most of my starting materials. What's wrong?

A: A low conversion rate often points to issues with reaction initiation or conditions.

  • Cause 1: Inactive Catalyst/Reagent: In a Reformatsky reaction, the surface of the zinc metal may be passivated by an oxide layer, preventing the reaction from starting.[12]

    • Solution: Activate the zinc before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, or using a small amount of iodine or 1,2-dibromoethane to initiate the reaction.

  • Cause 2: Insufficient Temperature: While high temperatures can favor side reactions, the initial condensation may require a certain activation energy.

    • Solution: Ensure the reaction temperature is appropriate for the chosen catalyst system. For acid-catalyzed condensations, temperatures between 100-160°C are often required.[5] If using a Reformatsky protocol, gentle heating may be needed to initiate the reaction.

  • Cause 3: Wet Reagents or Solvents: Water can quench the organozinc intermediate in a Reformatsky reaction or interfere with catalyst activity in other methods.

    • Solution: Ensure all glassware is flame- or oven-dried.[14] Use anhydrous solvents and purify reagents if necessary.

Q: I'm getting a good conversion of cyclohexanone, but my desired product yield is low. The main byproduct is a white, insoluble solid.

A: This strongly suggests the formation of poly(glycolic acid) (PGA) or cyclohexanone self-condensation products.

  • Cause: Polymerization of Glycolic Acid: Direct heating of glycolic acid, especially with an acid or metal catalyst, promotes polycondensation to form PGA, a high-melting-point polyester.

    • Solution: Avoid using glycolic acid directly. Instead, use a protected or derivatized form, such as an α-halo ester (e.g., ethyl bromoacetate) for a Reformatsky reaction, which is not prone to polymerization under these conditions.

  • Cause: Self-Condensation of Cyclohexanone: This is a common side reaction, especially with strong acid or base catalysts, leading to C12 and C18 adducts.[4]

    • Solution:

      • Use a milder catalyst: Heterogeneous acid catalysts like sulfonic acid-modified silicas or certain zeolites can offer higher selectivity for the dimer product over heavier polymers.[4]

      • Optimize temperature: Lowering the reaction temperature can sometimes reduce the rate of self-condensation relative to the desired cross-condensation.[6]

      • Adopt the Reformatsky approach: This method is highly specific for the cross-condensation product and generally avoids cyclohexanone self-reaction.[10][11]

Troubleshooting_Workflow Start Low Yield of 2-Cyclohexylideneacetic Acid Q1 High recovery of starting materials? Start->Q1 A1 Check Reagent/Catalyst Activity (e.g., Activate Zinc) Increase Temperature Gradually Ensure Anhydrous Conditions Q1->A1 Yes Q2 Significant byproduct formation? Q1->Q2 No A2_Polymer Is byproduct a white solid? (Likely PGA) --> Use Glycolic Acid Derivative (e.g., Ethyl Bromoacetate) Q2->A2_Polymer Yes A2_SelfCond Is byproduct an oil/oligomer? (Likely Cyclohexanone Self-Condensation) --> Use Milder/Selective Catalyst --> Lower Reaction Temperature --> Switch to Reformatsky Protocol Q2->A2_SelfCond No

Caption: A workflow for troubleshooting low product yield.

Q: The reaction produces the intermediate β-hydroxy ester, but I cannot dehydrate it to the final product. What should I do?

A: The dehydration step can be sluggish and requires specific conditions to drive it to completion.

  • Cause: Insufficiently Strong Conditions: The elimination of water from the β-hydroxy ester often requires acid catalysis and/or heat.

    • Solution: After the initial condensation and workup, you can facilitate dehydration by:

      • Acid Catalysis: Add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid and heat the mixture.[15]

      • Dean-Stark Trap: If the reaction is performed in a suitable solvent (e.g., toluene, benzene), using a Dean-Stark apparatus will azeotropically remove the water formed during dehydration, driving the equilibrium toward the product.[9]

      • Iodine Catalysis: A small amount of iodine can also effectively catalyze the dehydration of β-hydroxy carbonyl compounds.

Recommended Experimental Protocol: Reformatsky Synthesis

This protocol details the synthesis of ethyl 2-cyclohexylideneacetate, which can be subsequently hydrolyzed to the target acid.

Materials:

  • Cyclohexanone (purified by distillation)

  • Ethyl bromoacetate

  • Zinc dust (acid-activated)

  • Anhydrous Toluene

  • Saturated aq. NH₄Cl solution

  • 10% HCl solution

  • Anhydrous MgSO₄

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. Maintain a dry nitrogen atmosphere throughout the reaction.[14]

  • Activation of Zinc: In the flask, add zinc dust (1.2 eq). Add a small crystal of iodine and gently warm the flask until the purple vapor disappears. This indicates the zinc is activated. Allow the flask to cool.

  • Reaction Initiation: Add anhydrous toluene to the flask. In the dropping funnel, place a solution of cyclohexanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene.

  • Addition: Add a small portion (approx. 10%) of the cyclohexanone/bromoacetate solution to the stirred zinc suspension. The reaction mixture should become warm and slightly cloudy, indicating initiation. If the reaction does not start, gentle heating may be required.

  • Reflux: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure complete reaction. Monitor by TLC.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution with vigorous stirring until the gray zinc salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 10% HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2-cyclohexylideneacetate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Summary Tables

Table 1: Comparison of Catalytic Systems for Condensation Reactions
Catalyst TypeExamplesAdvantagesDisadvantagesTypical Temp. (°C)
Homogeneous Acid H₂SO₄, p-TsOHInexpensive, high activityEquipment corrosion, difficult to separate, promotes side reactions[5][6]100 - 150
Homogeneous Base NaOH, KOHEffective for aldol-type reactionsPromotes cyclohexanone self-condensation, not suitable for free glycolic acid[16][17]25 - 80
Heterogeneous Acid Sulfonic Resins (Amberlyst), ZeolitesReusable, less corrosive, can be selective[4][5][6]Can be less active, potential for catalyst fouling[4]80 - 140
Organometallic Zinc (Reformatsky)High selectivity for cross-product, mild conditions[10][11]Requires α-halo ester, sensitive to water, zinc activation needed[12]40 - 110 (reflux)
Table 2: Key Parameters for Optimization
ParameterEffect on YieldRecommended Action for Troubleshooting
Temperature Complex effect: too low = no reaction; too high = side reactions (self-condensation, polymerization).[5]Start at a moderate temperature (e.g., 80°C) and adjust based on conversion and byproduct formation.
Catalyst Loading Increasing catalyst amount generally increases conversion rate up to a point.[6][18]If the reaction is slow, incrementally increase catalyst loading. Note that excessive catalyst can also promote side reactions.
Water Removal Crucial for driving the equilibrium of the dehydration step towards the product.[8]Use a Dean-Stark trap or a drying agent if the reaction chemistry allows.
Reactant Purity Impurities (especially water or aldehydes/ketones in cyclohexanone) can inhibit the reaction or cause side products.[19][20]Purify starting materials, especially cyclohexanone (e.g., by distillation), before use.[20]
Order of Addition Can influence which enolate forms preferentially in mixed-condensations.For Knoevenagel-type reactions, adding the ketone slowly to a mixture of the active methylene compound and base can favor cross-condensation.

References

  • García-Sancho, C., et al. (2014). Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas: Insights on the Effect of Pore Size and Structure. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Aurora Chemistry for Everyone. (2024). ALDOL condensation of CYCLOHEXANONE. YouTube. Available at: [Link]

  • Google Patents. (2012). US8519192B2 - Process for producing 2-(cyclohex-1′-enyl)cyclohexanone.
  • Štefane, B., et al. (2019). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. MDPI. Available at: [Link]

  • Kerrouche, D., et al. (2024). Synthesis And Characterization Of Poly (Glycolic Acid) By Azeotropic Polycondensation. Biopolymer Applications Journal. Available at: [Link]

  • Google Patents. (2016). CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst.
  • Li, Y., et al. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Royal Society Open Science. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of cyclohexanone condensation products with high yield via ball mill process and the kinetic study of this process using “mean temperature method (MTM)”. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Condensation reaction of cyclopentanone and cyclohexanone. Available at: [Link]

  • Google Patents. (2012). US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone.
  • OPUS. (2024). Syntheses of Polyglycolide via Polycondensation: A Reinvestigation. Available at: [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]

  • ResearchGate. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. Available at: [Link]

  • Google Patents. (1976). US3933916A - Purification of cyclohexanone.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]

  • Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano. Available at: [Link]

  • Google Patents. (2016). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
  • Google Patents. (1968). US3397239A - Process for purifying 2-(1-cyclohexenyl) cyclohexanone by fractional crystallization.
  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Available at: [Link]

  • Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. Available at: [Link]

  • Chemsrc. (n.d.). Acetic acid,2-cyclohexylidene | CAS#:1552-91-6. Available at: [Link]

  • Liu, Y., et al. (2023). Synthesis and Characterization of High Glycolic Acid Content Poly(glycolic acid-co-butylene adipate-co-butylene terephthalate) and Poly(glycolic acid-co-butylene succinate) Copolymers with Improved Elasticity. ACS Omega. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1552-91-6 | Product Name : 2-Cyclohexylideneacetic Acid. Available at: [Link]

  • Leah4sci. (2016). Aldol Condensation Reaction Shortcut. YouTube. Available at: [Link]

  • Chemistry Notes. (2022). Reformatsky reaction, promising mechanism, and application. Available at: [Link]

  • SATHEE CUET. (n.d.). Chemistry Reformatsky Reaction. Available at: [Link]

  • Rappoport, Z., & Guthrie, J. P. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry. Available at: [Link]

Sources

Preventing thermal degradation of 1,4-Dioxaspiro[5.5]undecan-2-one during processing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 1,4-Dioxaspiro[5.5]undecan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal sensitivity of this spirocyclic lactone. Our goal is to provide you with the expertise and practical guidance necessary to prevent thermal degradation during processing, ensuring the integrity and performance of your final product.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the handling and processing of 1,4-Dioxaspiro[5.5]undecan-2-one.

Q1: What is 1,4-Dioxaspiro[5.5]undecan-2-one and why is it thermally sensitive?

1,4-Dioxaspiro[5.5]undecan-2-one is a spirocyclic compound containing both a lactone and a ketal functional group. This unique structure is susceptible to thermal degradation, primarily through the cleavage of the ketal and/or lactone ring systems, especially in the presence of heat and trace amounts of acid or water. A related compound, 1,5-dioxaspiro[5.5]undecan-3-one, has been observed to undergo partial decomposition via ketal cleavage during distillation at temperatures of 82–88 °C under vacuum[1][2]. This suggests a similar sensitivity for the target molecule.

Q2: What are the initial signs of thermal degradation?

The primary indicators of thermal degradation during processing include:

  • Discoloration: A noticeable yellowing or browning of the material.

  • Changes in Viscosity: For melt processing, an unexpected decrease in viscosity can indicate chain scission or decomposition into smaller molecules.

  • Gas Evolution: Bubbles or foaming may indicate the formation of volatile byproducts.

  • Inconsistent Final Properties: The processed material may exhibit brittleness, altered solubility, or a change in its expected chemical structure, which can be confirmed via analytical techniques.

Q3: What is the approximate melting point of this compound?

Q4: How can I monitor for thermal degradation during my experiment?

Real-time monitoring is challenging. The most effective approach is post-processing analysis. We recommend the following analytical techniques for quality control:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile degradation byproducts, such as cyclohexanone, which can result from ketal cleavage[1][2].

  • Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectrum of the processed material to a reference standard. Look for changes in the characteristic carbonyl (C=O) stretch of the lactone and the C-O stretches of the ketal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products.

  • Thermogravimetric Analysis (TGA): TGA can determine the onset temperature of weight loss, providing a clear indication of the upper limit for thermal stability.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.

Problem: The final product is yellow or discolored after melt processing.
  • Possible Cause 1: Excessive Processing Temperature. The set temperature of your extruder, hot press, or reactor is likely exceeding the thermal stability threshold of the compound.

    • Solution:

      • Immediately reduce the processing temperature in increments of 5-10 °C.

      • Perform a TGA analysis on the raw material to determine the onset of degradation (Td). Aim to keep your processing temperature at least 20-30 °C below this onset temperature.

      • Minimize the residence time at the processing temperature. Increased exposure time, even at moderate temperatures, can lead to degradation.

  • Possible Cause 2: Presence of Acidic or Protic Impurities. Trace amounts of acid or water can catalyze the hydrolysis and cleavage of the ketal and lactone rings.

    • Solution:

      • Ensure all equipment is scrupulously clean and dry before use.

      • Dry the 1,4-Dioxaspiro[5.5]undecan-2-one under vacuum at a low temperature (e.g., 25-30 °C) before processing to remove any adsorbed moisture.

      • If processing with other components (e.g., polymers, active pharmaceutical ingredients), ensure they are also thoroughly dried and free of acidic residues.

      • Consider incorporating an acid scavenger.

  • Possible Cause 3: Oxidative Degradation. Exposure to oxygen at elevated temperatures can initiate oxidative degradation pathways.

    • Solution:

      • Process the material under an inert atmosphere, such as nitrogen or argon.

      • Consider the addition of a suitable antioxidant.

Troubleshooting Workflow Diagram

G start Start: Product Discoloration check_temp Is Processing Temp > (Melting Point + 20°C)? start->check_temp reduce_temp Action: Reduce Temperature. Minimize Residence Time. check_temp->reduce_temp Yes check_impurities Are there potential acid/water impurities? check_temp->check_impurities No run_tga QC Step: Run TGA/DSC on Raw Material. reduce_temp->run_tga run_tga->check_impurities dry_materials Action: Dry all components. Use Acid Scavenger. check_impurities->dry_materials Yes check_atmosphere Is process open to air? check_impurities->check_atmosphere No dry_materials->check_atmosphere use_inert Action: Use N2 or Ar blanket. Add Antioxidant. check_atmosphere->use_inert Yes end_node End: Re-run Experiment check_atmosphere->end_node No use_inert->end_node

Caption: Troubleshooting workflow for product discoloration.

Preventative Strategies and Processing Protocols

Proactive measures are the most effective way to prevent thermal degradation. Below are recommended protocols for common processing techniques.

Recommended Processing Parameters

This table provides starting parameters for various processing methods. Note: These are starting points and should be optimized for your specific application and equipment.

Processing MethodTemperature Range (°C)AtmosphereKey ConsiderationRecommended Stabilizers (if compatible)
Low-Temperature Melt Extrusion 70 - 120 °CNitrogenUse a low-shear screw design. Minimize residence time.Hindered Phenolic Antioxidant (e.g., BHT, Irganox® 1010)
Solvent Casting 25 - 50 °C (Drying)Vacuum OvenSelect a low-boiling, non-protic, anhydrous solvent.Not typically required if temperature is low.
Compression Molding 50 - 90 °CVacuum/NitrogenUse minimal pressure to avoid shear heating.Phosphite-based stabilizer (e.g., Irgafos® 168)
Protocol 1: Low-Temperature Melt Processing (e.g., Hot-Melt Extrusion)

Melt processing is challenging but can be achieved with careful control. This method is often used for creating solid dispersions or polymer matrices.

Causality: The goal is to keep the material just above its melting point to ensure flow, while minimizing thermal energy input to prevent the initiation of degradation reactions. Using an inert atmosphere prevents oxidation, which can lower the degradation temperature.

Methodology:

  • Material Preparation:

    • Dry 1,4-Dioxaspiro[5.5]undecan-2-one and any other formulation components under vacuum at 25-30 °C for at least 12 hours.

    • If using a stabilizer, create a physical blend with the material at the desired concentration (typically 0.1-0.5% w/w).

  • Extruder Setup:

    • Use a co-rotating twin-screw extruder with a low-shear screw configuration.

    • Set the barrel temperatures to a profile that gradually increases to just above the melting point of the formulation. A starting point could be a profile from 40 °C to 80 °C. Hot-melt extrusion can be viable at temperatures as low as 70 °C with suitable excipients[3].

    • Purge the extruder barrel and feed hopper with dry nitrogen.

  • Processing:

    • Start with a low screw speed (e.g., 50-100 RPM) to minimize shear heating.

    • Maintain a consistent, moderately high feed rate to ensure the screws are filled, which reduces residence time.

    • Monitor the melt pressure and motor torque. A sudden drop may indicate degradation.

  • Post-Processing & QC:

    • Cool the extrudate rapidly upon exiting the die.

    • Collect a sample for immediate analysis via DSC (to check for changes in thermal profile) and HPLC or GC-MS (to check for degradation products).

Protocol 2: Solvent Casting

This is the gentlest method and is highly recommended when melt processing is not strictly required.

Causality: By dissolving the material in a suitable solvent, processing can occur at or near room temperature, completely avoiding thermal stress. The primary challenge is the complete removal of the solvent without heating.

Methodology:

  • Solvent Selection:

    • Choose a volatile, anhydrous, non-protic solvent in which the compound is highly soluble. Suitable candidates include Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.

    • Crucially, ensure the solvent is free from acidic impurities.

  • Dissolution:

    • In a clean, dry glass vessel, dissolve the 1,4-Dioxaspiro[5.5]undecan-2-one in the chosen solvent at room temperature. Use gentle agitation (magnetic stirring) until a clear solution is formed.

  • Casting:

    • Pour the solution onto a flat, level surface (e.g., a glass plate or a PTFE-coated dish) in a fume hood.

    • Allow the bulk of the solvent to evaporate at ambient temperature.

  • Drying:

    • Transfer the cast film to a vacuum oven.

    • Dry under high vacuum at a slightly elevated temperature (e.g., 30-40 °C) until constant weight is achieved. This ensures the removal of residual solvent without inducing thermal degradation.

  • QC:

    • Analyze a sample of the final film using TGA to confirm the absence of residual solvent and to verify that the thermal stability has not been compromised.

Technical Deep Dive: Understanding the Degradation Pathway

Preventing degradation is more effective when the underlying mechanism is understood. For 1,4-Dioxaspiro[5.5]undecan-2-one, the most probable degradation pathway under thermal stress is acid-catalyzed cleavage of the spirocyclic ketal.

Proposed Degradation Mechanism

The reaction is initiated by a proton (H⁺), which can come from water, acidic impurities, or auto-catalysis at high temperatures. The proton attacks one of the ether oxygens of the ketal, leading to a cascade of reactions that opens the ring and can ultimately lead to the formation of cyclohexanone and other byproducts.

G cluster_0 Degradation Pathway A 1,4-Dioxaspiro[5.5]undecan-2-one B Protonated Intermediate (Unstable) A->B + H⁺ (from acid/water) C Ring-Opened Carbocation B->C Ring Opening D Hydrolysis & Rearrangement Products C->D + H₂O E Cyclohexanone + Other Fragments D->E Decomposition

Caption: Proposed acid-catalyzed degradation pathway.

This mechanism underscores the critical importance of maintaining an anhydrous and neutral environment during processing, especially at elevated temperatures.

References

  • Witzeman, J. S., et al. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Patra, D., et al. (2000). Synthesis and Evaluation of New 1,7-Dioxaspiro[5.5]undecane Ligands: Implications for the Use of Diols in the Desymmetrization of meso Epoxides. Tetrahedron, 56(4), 507-513. [Link]

  • Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 12(7), 1599. [Link]

  • Moloney, M. G., et al. (2013). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 11(34), 5671-5682. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Witzeman, J. S., et al. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]

  • Biffi, C., et al. (2014). DSC curves of spironolactone samples (A, B, C, and D) obtained in dynamic nitrogen atmosphere (50 ml min – 1 ) and heating rate of 10°C min – 1. ResearchGate. [Link]

  • Prodduturi, S., et al. (2005). Stabilization of hot-melt extrusion formulations containing solid solutions using polymer blends. AAPS PharmSciTech, 6(1), E48-E60. [Link]

  • Kraft, M., et al. (2015). Study of Decomposition Products by Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes. RSC Advances, 5(98), 80150-80157. [Link]

  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(55), 33267-33321. [Link]

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Technical Support Center: Troubleshooting Low Molecular Weight in Spiro-Lactone Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the exciting field of spiro-lactone polymerization. The synthesis of well-defined polymers from these unique monomers is often nuanced, and achieving the desired high molecular weight can be a significant challenge. This guide is structured to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues leading to low molecular weight polymers.

This resource is designed to be a dynamic tool. We will delve into common pitfalls, from reagent purity to subtle mechanistic side reactions, providing you with the expertise to navigate the complexities of your polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: I've just started working with spiro-lactones and my initial polymerization attempts have resulted in low molecular weight oligomers. Where should I begin my troubleshooting?

A1: Low molecular weight in spiro-lactone polymerization is a common hurdle, and a systematic approach to troubleshooting is key. Before diving into complex mechanistic investigations, it's crucial to verify the fundamentals of your experimental setup. Here are the most common initial checks:

  • Monomer Purity: Spiro-lactone monomers can be susceptible to degradation and may contain impurities from their synthesis. Residual starting materials, solvents, or side products can act as chain-terminating agents or catalyst poisons.

  • Reagent Anhydrousness: Many catalysts used in ring-opening polymerization (ROP) are extremely sensitive to water and other protic impurities.[1] These impurities can lead to premature termination or catalyst deactivation.

  • Catalyst and Initiator Integrity: Ensure your catalyst and initiator are of high purity and have been stored under the appropriate inert and anhydrous conditions. Deactivated catalysts are a frequent source of polymerization failure.

  • Inert Atmosphere: Oxygen can interfere with certain catalytic systems. It is imperative to conduct your polymerizations under a dry, inert atmosphere, such as high-purity nitrogen or argon.[1]

A meticulous review of these foundational aspects will often reveal the source of the problem without the need for more complex investigations.

Q2: How does the structure of the spiro-lactone monomer itself influence the likelihood of achieving high molecular weight?

A2: The inherent structure of your spiro-lactone monomer plays a pivotal role in its polymerizability. The key factor is ring strain. The ring-opening polymerization of lactones is a thermodynamically driven process, and a higher degree of ring strain in the monomer provides a greater thermodynamic driving force for polymerization.[2]

Spiro-lactones with smaller ring sizes or those with structural features that increase ring strain, such as exocyclic double bonds, tend to be more reactive and are more likely to yield high molecular weight polymers.[3] Conversely, less strained spiro-lactone systems may have a lower ceiling temperature (Tc), above which polymerization is no longer favorable, leading to an equilibrium that favors the monomer over the polymer.[4]

Troubleshooting Guide: Diagnosing the Root Cause of Low Molecular Weight

This section provides a more in-depth, question-driven approach to pinpointing the specific causes of suboptimal polymerization results.

Issue 1: The polymerization yields a polymer, but the molecular weight is consistently lower than theoretically predicted based on the monomer-to-initiator ratio.

A: This scenario suggests a loss of control over the polymerization process. Several factors could be at play:

  • Unwanted Initiation by Impurities: As previously mentioned, water and other protic impurities (e.g., residual alcohols from monomer purification) can act as initiators.[1] This leads to the formation of more polymer chains than intended, each with a shorter length, resulting in a lower overall Mn.

    • Mechanistic Insight: In a coordination-insertion mechanism, common with many metal-based catalysts, water can hydrolyze the active catalyst-alkoxide bond, generating a metal-hydroxide species and a free alcohol. Both can initiate new polymer chains, leading to a loss of control over the molecular weight.[1]

  • Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities can terminate a growing polymer chain and initiate a new, shorter one. This also leads to a decrease in Mn and an increase in PDI.

  • Catalyst Deactivation: If the catalyst is slowly deactivating over the course of the reaction, not all of the monomer will be consumed by the growing polymer chains, resulting in a lower than expected molecular weight.

A: ¹H NMR is a powerful diagnostic tool. The presence of unreacted monomer indicates either incomplete conversion or that an equilibrium has been reached. The unexpected peaks could be from:

  • Monomer Degradation Products: Depending on the reaction conditions (e.g., high temperature), your spiro-lactone monomer might be degrading.

  • Side-Products from the Catalyst or Initiator: Some catalyst/initiator systems can generate side-products that may inhibit the polymerization.

  • Cyclic Oligomers: Transesterification side reactions can lead to the formation of cyclic oligomers, which will appear as distinct peaks in the NMR and contribute to a lower molecular weight distribution in the GPC.[5]

Issue 2: The polymerization is sluggish or stalls at low conversion, resulting in a low yield of low molecular weight polymer.

A: In this case, the issue likely lies with the catalyst, initiator, or reaction conditions:

  • Catalyst/Initiator Mismatch: Not all catalysts are suitable for all spiro-lactones. The electronic and steric properties of the monomer will dictate the most effective catalyst system. Consult the literature for catalyst systems that have been successfully used for your specific or structurally similar spiro-lactones.

  • Incorrect Catalyst or Initiator Concentration: The ratio of catalyst and initiator to monomer is critical. Too little catalyst will result in a slow or incomplete reaction. An incorrect initiator concentration will directly impact the target molecular weight.

  • Suboptimal Temperature: As mentioned, temperature plays a crucial role. For monomers with low ring strain, a lower polymerization temperature may be necessary to favor polymer formation. Conversely, some catalyst systems require a higher temperature for activation.

Experimental Protocols and Best Practices

To ensure the integrity of your polymerization, rigorous adherence to experimental protocols is paramount.

Protocol 1: Purification of a Spiro-Lactone Monomer

This protocol provides a general guideline for the purification of a crystalline spiro-lactone monomer. The specific solvents and conditions may need to be optimized for your particular monomer.

Objective: To remove impurities such as residual reactants, solvents, and water.

Materials:

  • Crude spiro-lactone monomer

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexanes)[6]

  • Activated carbon (optional, for color removal)

  • Anhydrous drying agent (e.g., CaH₂)

  • Filtration apparatus

  • Schlenk flask and inert gas line

Procedure:

  • Solvent Selection: Determine a suitable solvent system for recrystallization. An ideal solvent will dissolve the monomer at an elevated temperature but not at room temperature or below.

  • Dissolution: In a flask, dissolve the crude spiro-lactone in a minimal amount of the hot recrystallization solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and briefly heat.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the purified crystals under high vacuum for an extended period (e.g., 24-48 hours) to remove residual solvent. For monomers that are particularly sensitive to moisture, drying over CaH₂ followed by distillation or sublimation under reduced pressure is recommended.[1]

  • Storage: Store the purified monomer in a sealed container under an inert atmosphere in a desiccator or glovebox.

Protocol 2: General Procedure for Spiro-Lactone Ring-Opening Polymerization

This protocol outlines a general procedure for the ring-opening polymerization of a spiro-lactone using a tin(II) octoate (Sn(Oct)₂) catalyst and an alcohol initiator.

Objective: To synthesize a spiro-lactone-based polymer with a controlled molecular weight.

Materials:

  • Purified, anhydrous spiro-lactone monomer

  • Anhydrous initiator (e.g., benzyl alcohol)

  • Anhydrous catalyst solution (e.g., Sn(Oct)₂ in dry toluene)

  • Anhydrous solvent (if applicable, e.g., toluene)

  • Schlenk flask and inert gas line

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen or argon.[1]

  • Reagent Addition: Under a positive flow of inert gas, add the spiro-lactone monomer to the flask. If using a solvent, add it at this stage.

  • Initiator Addition: Add the calculated amount of initiator via syringe. The monomer-to-initiator ratio will determine the theoretical molecular weight.

  • Catalyst Addition: Add the catalyst solution via syringe. The monomer-to-catalyst ratio will influence the polymerization rate.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature and stir. The reaction time will vary depending on the monomer, catalyst, and temperature.

  • Termination and Purification:

    • Cool the reaction to room temperature.

    • Dissolve the (often viscous) polymer in a suitable solvent (e.g., dichloromethane).

    • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.[4]

Data Interpretation and Analysis

Table 1: Interpreting GPC and ¹H NMR Data for Low Molecular Weight Issues
ObservationPossible Cause(s)Recommended Action
GPC: Low Mn, broad PDI (>1.5)Uncontrolled initiation by impurities (water, alcohols), chain transfer reactions.Rigorously dry all reagents and solvents. Re-purify monomer.
GPC: Bimodal or multimodal distributionMultiple active catalyst species, slow initiation followed by fast propagation.Optimize catalyst/initiator system. Adjust reaction temperature.
GPC: Tailing towards low molecular weightPresence of oligomers, chain transfer to monomer or impurities.Re-evaluate monomer purity. Optimize reaction conditions to minimize side reactions.
¹H NMR: Significant unreacted monomerReaction has not reached completion, equilibrium limitation (Tc too low), catalyst deactivation.Increase reaction time. Lower reaction temperature. Use a more active/stable catalyst.
¹H NMR: Peaks corresponding to cyclic oligomersIntramolecular transesterification (backbiting).Lower reaction temperature. Use a catalyst less prone to transesterification.
¹H NMR: Absence of initiator fragment at chain endChain transfer has occurred, or initiator was not incorporated.Verify initiator purity and reactivity.

Visualizing the Process: Diagrams and Workflows

Diagram 1: Ring-Opening Polymerization of a Generic Spiro-Lactone

ROP_Mechanism Monomer Spiro-lactone Monomer Propagation Propagation (Chain Growth) Monomer->Propagation Initiator Initiator (e.g., R-OH) Active_Center Active Center Formation Initiator->Active_Center Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Active_Center Active_Center->Propagation Initiation Propagation->Propagation Monomer Addition Termination Termination Propagation->Termination Polymer High Molecular Weight Polymer Propagation->Polymer

Caption: Generalized workflow for the ring-opening polymerization of a spiro-lactone.

Diagram 2: Troubleshooting Workflow for Low Molecular Weight

Troubleshooting_Workflow Start Low Molecular Weight Observed Check_Purity Verify Monomer and Reagent Purity/ Anhydrousness Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Purity OK Impurity_Issue Impurity-Related Problem Identified Check_Purity->Impurity_Issue Purity Issue Analyze_Data In-depth GPC/NMR Analysis Check_Conditions->Analyze_Data Conditions OK Condition_Issue Suboptimal Conditions Identified Check_Conditions->Condition_Issue Condition Issue Mechanism_Issue Mechanistic Issue (e.g., Side Reactions) Analyze_Data->Mechanism_Issue Side Reactions Detected Solution1 Re-purify/Dry Reagents Impurity_Issue->Solution1 Solution2 Optimize Conditions Condition_Issue->Solution2 Solution3 Change Catalyst/ Initiator System Mechanism_Issue->Solution3

Caption: A systematic workflow for troubleshooting low molecular weight in spiro-lactone polymerization.

References

  • BenchChem. (2025).
  • Caron, A., et al. (2024). Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. Macromolecules. Available at: [Link]

  • Caron, A., et al. (2023). Boosting the Reactivity of Bis-lactones to Enable Step-Growth Polymerization at Room Temperature. ChemRxiv. Available at: [Link]

  • Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231.
  • Lecomte, P., & Jérôme, R. (2012). Recent Developments in Ring-Opening Polymerization of Lactones. ResearchGate. Available at: [Link]

  • Majerska, K., et al. (2021). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. MDPI. Available at: [Link]

  • Nuyken, O., & Pask, S. (2013). Ring-Opening Polymerization—An Introductory Review. MDPI. Available at: [Link]

  • Pappalardo, D., et al. (2022). Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? The Case of New Highly Active Zn(II) Catalysts. Macromolecules. Available at: [Link]

  • Tudor, B., et al. (2022). Sustainable Polymerization of Natural Lactones via Iron Catalysis: An Integrated Experimental and Computational Study. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Zhejiang Shenzhou Pharmaceutical Co., Ltd. (2021). Preparation method of high-yield spironolactone refined product.
  • Zare, M., et al. (2021). The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. MDPI. Available at: [Link]

  • Caron, A., et al. (2024). Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. PMC. Available at: [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). GPC errors in polymer molecular weight analysis.
  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent.
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  • BenchChem. (2025). Application Note and Protocol: GPC Methods for Molecular Weight Analysis of Polyesters. BenchChem.
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  • Chemistry LibreTexts. (2021). 2.
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  • Kricheldorf, H. R. (2000). Tin-initiated polymerizations of lactones: Mechanistic and preparative aspects. Macromolecular Symposia, 153(1), 55-65.
  • Williams, C. K., & Hillmyer, M. A. (2008). Polymers from renewable resources: a perspective for a special issue of polymer reviews. Polymer Reviews, 48(1), 1-10.
  • Dechy-Cabaret, O., Martin-Vaca, B., & Bourissou, D. (2004). Controlled ring-opening polymerization of lactide and glycolide. Chemical reviews, 104(12), 6147-6176.
  • Albertsson, A. C., & Varma, I. K. (2002). Recent developments in ring-opening polymerization of lactones for biomedical applications. Biomacromolecules, 4(6), 1466-1486.
  • Grijpma, D. W., & Pennings, A. J. (1994). (Co) polymers of L-lactide, I. Synthesis, thermal properties and hydrolytic degradation. Macromolecular Chemistry and Physics, 195(5), 1633-1647.
  • Kricheldorf, H. R., & Eggerstedt, S. (1998). Polylactones. 40. Nanopretzels by Macrocyclic Polymerization of Lactones via a Spirocyclic Tin Initiator Derived from Pentaerythritol. Macromolecules, 31(23), 8044-8050.
  • Bourgeois, S., et al. (2013). A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone. Steroids, 78(1), 118-123.
  • Constantino, M. G., & da Silva, G. V. (2003). Synthesis of an Allylic SpiroLactone.
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Technical Support Center: High-Purity Recrystallization of 1,4-Dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1,4-Dioxaspiro[5.5]undecan-2-one. Achieving high purity for this spirocyclic lactone is paramount for its application in further research and development, where even minor impurities can significantly impact experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and foundational knowledge to overcome common challenges encountered during its recrystallization.

Section 1: Foundational Principles of Solvent System Selection

The successful recrystallization of any compound is critically dependent on the choice of solvent.[1] An ideal solvent for 1,4-Dioxaspiro[5.5]undecan-2-one will exhibit high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for efficient crystallization and high recovery upon cooling.[2][3] The unique structure of this compound, featuring a polar lactone functional group and a nonpolar spiro-cyclohexane backbone, requires a systematic approach to solvent selection.

Q1: How do I choose a starting solvent for recrystallization?

A1: The principle of "like dissolves like" is the cornerstone of solvent selection. Given the moderate polarity of 1,4-Dioxaspiro[5.5]undecan-2-one, solvents of intermediate polarity are excellent starting points. A preliminary screening of solvents is the most reliable method to identify a suitable system.[4]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 1,4-Dioxaspiro[5.5]undecan-2-one into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, isopropanol, acetone, toluene, hexane) dropwise, starting with 0.5 mL. Agitate the mixture.

    • Observation A: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a mixed-solvent pair.

    • Observation B: If the compound is largely insoluble, proceed to the next step. This is a promising candidate.[1]

  • Hot Solvent Test: Gently heat the test tubes containing undissolved solid in a water bath. Continue adding the solvent in small increments until the solid dissolves completely.

    • Observation C: If the compound dissolves fully upon heating, it is a strong candidate for a single-solvent recrystallization.

    • Observation D: If the solid remains insoluble even at the solvent's boiling point, discard it as a primary solvent.

  • Cooling Test: Allow the hot, clear solutions from Observation C to cool slowly to room temperature, and then in an ice bath.

    • Ideal Outcome: Abundant crystal formation is observed. This indicates a successful single-solvent system.

    • Sub-optimal Outcome: Little to no crystal formation occurs. This suggests the compound is too soluble even when cold, or the solution is not sufficiently concentrated.

Diagram: Solvent Selection Workflow

Solvent_Selection Start Start: Crude Product Test_RT Test Solubility in 0.5 mL Solvent at Room Temp Start->Test_RT Dissolves_RT Dissolves Completely? Test_RT->Dissolves_RT Observe Insoluble_RT Insoluble/Slightly Soluble? Dissolves_RT->Insoluble_RT No Good_Mixed_A Result: Potential 'Good' Solvent for Mixed System Dissolves_RT->Good_Mixed_A Yes Heat Heat to Boiling Point Insoluble_RT->Heat Yes Dissolves_Hot Dissolves Completely? Heat->Dissolves_Hot Cool Cool to RT, then Ice Bath Dissolves_Hot->Cool Yes Bad_Solvent Result: Unsuitable Solvent Dissolves_Hot->Bad_Solvent No Crystals_Form Crystals Form? Cool->Crystals_Form Good_Single Result: Good Single Solvent Crystals_Form->Good_Single Yes Bad_Single Result: Poor Single Solvent Crystals_Form->Bad_Single No

Caption: Workflow for empirical selection of a recrystallization solvent.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 1,4-Dioxaspiro[5.5]undecan-2-one.

Q2: My compound "oiled out" into a liquid layer instead of forming crystals. What went wrong and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a supersaturated liquid instead of a solid crystal lattice. This is common when the boiling point of the solvent is too high or if the solution is cooled too rapidly.

  • Causality: The high concentration of the solute upon initial cooling lowers its melting point. If this depressed melting point is below the temperature of the solution, the compound will separate as an oil.

  • Troubleshooting Steps:

    • Re-dissolve: Reheat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools with the room can promote proper crystal growth.

    • Change Solvents: If the problem persists, choose a solvent with a lower boiling point or switch to a mixed-solvent system where crystallization can be induced more gently.

Q3: The solution is cold, but no crystals have formed. What should I do?

A3: Crystal formation requires both saturation and nucleation. If no crystals appear, it is likely that the solution is not yet saturated or that nucleation sites are absent.

  • Causality: The solution may be too dilute (too much solvent was added), or it is a clean, supersaturated solution lacking an initiation point for crystal growth.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask just below the solvent line with a glass rod. This creates microscopic scratches that can serve as nucleation sites.

      • Seeding: Add a tiny crystal of pure 1,4-Dioxaspiro[5.5]undecan-2-one to the cold solution.[5] This provides a template for crystal growth.

    • Increase Concentration: If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent and increase the solute concentration. Then, repeat the slow cooling process.

    • Extended Cooling: Place the sealed flask in a -20°C freezer for several hours. Some compounds require lower temperatures and more time to crystallize.

Q4: My final product has a yellow or brown tint. How can I remove colored impurities?

A4: Colored impurities are often large, polar molecules that can be effectively removed with activated charcoal.

  • Causality: These impurities are present in the crude material and are co-soluble in the recrystallization solvent.

  • Protocol for Decolorization:

    • Dissolve the crude compound in the minimum amount of hot solvent.

    • Remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient; too much will adsorb your product).

    • Swirl the mixture and gently reheat to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization in the filter funnel. Use a pre-heated funnel and flask.[6]

    • Allow the clarified, colorless filtrate to cool slowly as you would for a normal recrystallization.

Q5: My recovery yield is very low. What are the common causes?

A5: Low yield is a frequent issue and can result from several procedural errors.

  • Causality & Solutions:

    • Excess Solvent: Using too much solvent to dissolve the crude product is the most common cause. The solution never becomes saturated enough for full crystallization upon cooling. Solution: Use the absolute minimum amount of hot solvent required for complete dissolution.

    • Premature Crystallization: The product crystallized in the filter funnel during a hot filtration step. Solution: Ensure the funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.

    • Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization. Solution: After cooling to room temperature, always place the flask in an ice bath for at least 30 minutes, or longer if needed, to maximize crystal recovery.

    • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of the product. Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Section 3: Frequently Asked Questions (FAQs)
Q6: What is a good starting solvent system for purifying 1,4-Dioxaspiro[5.5]undecan-2-one?

A6: Based on the purification of structurally related compounds, two systems are highly recommended as starting points:

  • Single Solvent: Ethyl Acetate. A patent for the purification of 1,4-dioxan-2-one highlights the effectiveness of aliphatic esters, with ethyl acetate being preferred.[5][7] It is a moderately polar solvent with a convenient boiling point (77°C).

  • Mixed Solvent: Isopropanol / Petroleum Ether (or Hexane). A patent for the closely related 1,4-dioxaspiro[5.5]undecane-2,5-dione specifies a mixed system of isopropanol and petroleum ether.[8] In this system, the compound is dissolved in hot isopropanol (the "good" solvent) and the nonpolar petroleum ether or hexane is added as an "anti-solvent" to induce crystallization.

Q7: How do I properly perform a mixed-solvent recrystallization?

A7: This technique is ideal when no single solvent has the desired solubility profile.[2]

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble, e.g., isopropanol).

  • While the solution is still hot, add the "anti-solvent" (the one in which the compound is poorly soluble, e.g., hexane) dropwise until you see persistent cloudiness (turbidity).

  • Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly. The gradual change in solvent polarity will induce the formation of pure crystals.

Q8: How do I confirm the purity of my recrystallized product?

A8: Purity should be assessed using multiple analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.

  • Chromatography (TLC, HPLC): Thin-Layer Chromatography can give a quick qualitative assessment. For quantitative results, High-Performance Liquid Chromatography (HPLC) is the standard.

  • Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any remaining solvent or organic impurities.

Section 4: Validated Experimental Protocols
Diagram: General Recrystallization Workflow

Recrystallization_Workflow Start Start: Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Start->Dissolve Decolorize 2. Decolorize with Charcoal (Optional) Dissolve->Decolorize Hot_Filter 3. Hot Gravity Filtration (If Charcoal Used) Decolorize->Hot_Filter Cool_Slow 4. Slow Cooling to Room Temperature Decolorize->Cool_Slow Skip if not needed Hot_Filter->Cool_Slow Cool_Ice 5. Cool in Ice Bath to Maximize Yield Cool_Slow->Cool_Ice Collect 6. Collect Crystals by Vacuum Filtration Cool_Ice->Collect Wash 7. Wash with Ice-Cold Solvent Collect->Wash Dry 8. Dry Crystals Wash->Dry End Finish: Pure Product Dry->End

Caption: A step-by-step overview of the general recrystallization process.

Protocol 1: Single-Solvent Recrystallization using Ethyl Acetate
  • Dissolution: Place the crude 1,4-Dioxaspiro[5.5]undecan-2-one in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding ethyl acetate in small portions until the solid is just dissolved.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization using Isopropanol/Hexane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot isopropanol.

  • Induce Saturation: While keeping the solution hot, add hexane dropwise with swirling until the solution turns faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of a pre-chilled isopropanol/hexane mixture (using the same approximate ratio).

  • Drying: Dry the purified product thoroughly under vacuum.

Section 5: Data Summary
Table 1: Candidate Solvents for 1,4-Dioxaspiro[5.5]undecan-2-one
SolventBoiling Point (°C)Polarity IndexRationale for Use / Role
Ethyl Acetate774.4Primary Single Solvent: Good balance of polarity; effective for similar dioxanones.[7]
Isopropanol823.9'Good' Solvent (Mixed System): Effectively dissolves the compound when hot.
Ethanol784.3'Good' Solvent (Mixed System): Similar to isopropanol; can be paired with water or hexane.
Acetone565.1Screening Candidate: High polarity, low boiling point; may show high solubility even when cold.
Toluene1112.4Screening Candidate: Higher boiling point may prevent oiling out.
Hexane / Petroleum Ether~690.1'Anti-Solvent' (Mixed System): Nonpolar; used to induce precipitation from a more polar solvent.[8]
Water10010.2'Anti-Solvent' (Mixed System): Can be paired with a water-miscible solvent like ethanol or acetone.
References
  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. [Link]

  • Recrystallization - University of California, Irvine. [Link]

  • US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google P
  • US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google P
  • Recrystallization - Chemistry LibreTexts. [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. [Link]

  • EP0617029A1 - Purification of 1,4-dioxan-2-one by crystallization - Google P

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Validation & Comparative

Publish Comparison Guide: Biodegradability of Poly(1,4-Dioxaspiro[5.5]undecan-2-one) vs. PLA and PGA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of biodegradable polymers for advanced drug delivery and structural implants, the selection of the correct aliphatic polyester or poly(ether-ester) dictates the pharmacokinetic release profile and mechanical retention of the device. While Polylactic Acid (PLA) and Polyglycolic Acid (PGA) remain the industry standards for short-to-medium-term applications[1], the demand for ultra-long-term drug depots has driven the development of sterically hindered poly(ether-esters).

This technical guide provides an objective, mechanistic comparison of the polymerized form of 1,4-Dioxaspiro[5.5]undecan-2-one against PLA and PGA, detailing how extreme steric shielding alters hydrolytic degradation kinetics.

Mechanistic Analysis of Biodegradability

The biodegradability of synthetic polyesters is governed by the susceptibility of their ester bonds to nucleophilic attack by water molecules. This susceptibility is a function of backbone hydrophilicity, crystallinity, and, most importantly, steric hindrance.

  • Polyglycolic Acid (PGA): Lacking any side chains, PGA is highly crystalline but extremely hydrophilic. Water easily permeates the amorphous regions, leading to rapid bulk hydrolysis. PGA typically loses mechanical integrity within 2 to 4 weeks, making it ideal for fast-absorbing sutures but unsuitable for long-term drug delivery.

  • Polylactic Acid (PLA): The introduction of a methyl group on the alpha-carbon increases the hydrophobicity of the polymer backbone[1]. This methyl group provides moderate steric shielding to the ester carbonyl, slowing water penetration and ester cleavage. PLA degrades over 6 to 24 months depending on its stereochemistry (L-PLA vs. D,L-PLA).

  • Poly(1,4-Dioxaspiro[5.5]undecan-2-one): This polymer is derived from a spirocyclic monomer based on the 1,4-dioxan-2-one (p-dioxanone) ring[2]. While standard poly(p-dioxanone) (PPDO) degrades relatively quickly due to backbone flexibility[3], the spiro-cyclohexyl substitution at the 5-position introduces massive steric bulk. This bulky, highly hydrophobic cyclohexane ring acts as an umbrella, sterically shielding the adjacent ester carbonyl from water molecules. Consequently, the degradation mechanism shifts from rapid bulk erosion toward a highly prolonged, surface-erosion-leaning profile.

Pathway M1 PGA (Minimal Steric Bulk) H2O Water Diffusion & Ester Hydrolysis M1->H2O M2 PLA (Moderate Steric Bulk) M2->H2O M3 Poly(1,4-Dioxaspiro...) (Extreme Steric Shielding) M3->H2O Deg1 Rapid Degradation (Weeks) H2O->Deg1 Deg2 Moderate Degradation (Months) H2O->Deg2 Deg3 Prolonged Degradation (Years) H2O->Deg3

Figure 1: Impact of polymer side-chain steric bulk on hydrolytic degradation kinetics.

Quantitative Comparison

To facilitate material selection during formulation development, the physicochemical and degradation profiles of the three polymers are summarized below.

PolymerMonomerBackbone TypeSteric HindranceRelative HydrophobicityIn Vivo Degradation TimePrimary Application
PGA GlycolideAliphatic PolyesterMinimal (H atoms)Low2 - 4 weeksShort-term sutures
PLA LactideAliphatic PolyesterModerate (Methyl)Moderate6 - 24 monthsOrthopedic implants, sustained release
Poly(1,4-Dioxaspiro[5.5]undecan-2-one) 1,4-Dioxaspiro[5.5]undecan-2-onePoly(ether-ester)Extreme (Spiro-cyclohexyl)High> 24 months (Estimated)Ultra-long-term drug depots

Experimental Protocol: Self-Validating In Vitro Degradation Assay

To objectively compare the biodegradability of these polymers, a standardized, self-validating in vitro assay must be employed. The following protocol ensures that data artifacts (such as buffer salt retention or residual solvent plasticization) are eliminated.

Phase 1: Sample Preparation
  • Solvent Casting: Dissolve 500 mg of each polymer in 10 mL of anhydrous chloroform. Cast into Teflon molds to form films of uniform thickness (100 µm).

  • Vacuum Drying: Dry the films under a high vacuum at 40°C for 72 hours.

    • Causality: Residual solvent acts as a plasticizer, artificially increasing free volume and accelerating water diffusion. Complete removal is critical for baseline accuracy.

  • Initial Characterization: Record the initial mass (

    
    ) to the nearest 0.1 mg. Determine initial number-average molecular weight (
    
    
    
    ) via Gel Permeation Chromatography (GPC).
Phase 2: Incubation
  • Place each pre-weighed film into a separate 50 mL Falcon tube containing 30 mL of 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Incubate in a shaker bath at 37°C with continuous agitation at 100 RPM.

    • Causality: Agitation eliminates the static boundary layer of fluid around the polymer, ensuring the degradation is strictly reaction-limited rather than diffusion-limited.

Phase 3: Sampling & Analysis
  • At predetermined intervals (e.g., Days 7, 14, 28, 56, 112), remove the samples.

  • Washing: Rinse samples thoroughly with deionized water.

    • Causality: Failure to wash leaves precipitated buffer salts on the film, creating a false "mass gain" artifact.

  • Lyophilization: Freeze the samples at -80°C and lyophilize for 48 hours.

    • Causality: Standard air-drying allows trapped moisture to continue hydrolyzing the polymer during the drying phase. Lyophilization instantly halts degradation by sublimating the water.

  • Data Calculation:

    • Calculate Mass Loss (%):

      
      
      
    • Analyze

      
       decline via GPC. Note: Bulk degrading polymers (PLA, PGA) will show a massive drop in molecular weight long before any physical mass loss is observed. Tracking GPC prevents the misinterpretation of the initial "lag phase" of mass loss.
      

Protocol S1 1. Film Casting & Weighing (Vacuum Dry to remove plasticizers) S2 2. PBS Incubation (pH 7.4, 37°C, 100 RPM Agitation) S1->S2 S3 3. Time-Point Sampling (Wash with DI Water) S2->S3 S4 4. Lyophilization (Instantly halts hydrolysis) S3->S4 S5 5. Dual Analysis (Mass Loss % & GPC MW Decline) S4->S5

Figure 2: Standardized self-validating workflow for in vitro polymer degradation assessment.

Conclusion

For applications requiring rapid clearance, PGA remains unmatched. PLA offers a reliable middle ground for standard sustained release. However, for next-generation therapeutics requiring multi-year release profiles, the spirocyclic architecture of Poly(1,4-Dioxaspiro[5.5]undecan-2-one) provides a compelling solution. By leveraging extreme steric hindrance via its spiro-cyclohexyl group, it effectively shuts down rapid water permeation, offering a highly stable, slow-eroding matrix.

References

  • Stereolithographic 3D printing of pure poly(ether–ester) networks from spirocyclic monomers via cationic ring-opening photopolymerization at high temperatures. RSC Advances. Available at:[Link]

  • Recent advances in the synthesis and applications of poly(1,4-dioxan-2-one)based copolymers. ResearchGate. Available at:[Link]

  • Organocatalyzed Ring-Opening Polymerization of Cyclic Esters Toward Degradable Polymers. Wiley-VCH. Available at:[Link]

Sources

A Comparative Guide to the Structural Confirmation of 1,4-Dioxaspiro[5.5]undecan-2-one: Spotlight on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise characterization of molecular architecture is paramount. The spiroketal motif, a key structural feature in numerous biologically active natural products, presents a unique challenge in structural elucidation.[1][2] This guide provides an in-depth comparison of analytical techniques for the unambiguous structure confirmation of 1,4-Dioxaspiro[5.5]undecan-2-one, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. While crystallographic data for derivatives of 1,5-dioxaspiro[5.5]undecane-2,4-dione are available, a dedicated study on the title compound is less common, underscoring the need for robust analytical strategies.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for determining the atomic arrangement in the solid state.[6] It provides unequivocal, three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[7][8] For a molecule like 1,4-Dioxaspiro[5.5]undecan-2-one, where stereochemistry at the spirocyclic center is critical, SCXRD offers definitive confirmation.

Causality Behind the Experimental Choices

The journey from a powdered sample to a refined crystal structure is one of precision and patience. The initial and often most challenging step is the growth of a high-quality single crystal. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common techniques employed to allow for the ordered arrangement of molecules into a crystal lattice. The ideal crystal for diffraction should be between 0.1 and 0.5 mm in size, optically clear, and free of fractures.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve 10-20 mg of purified 1,4-Dioxaspiro[5.5]undecan-2-one in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture such as ethyl acetate/hexane) in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • Alternatively, use a vapor diffusion setup where a solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryo-protectant oil.[7]

    • The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

    • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

    • The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • The initial structural model is then refined to best fit the experimental diffraction data, resulting in a final, highly accurate molecular structure.[7]

X_ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purified_Compound Purified Compound Crystal_Growth Crystal Growth Purified_Compound->Crystal_Growth Single_Crystal Single Crystal Selection Crystal_Growth->Single_Crystal Mounting Mounting & Cryo-cooling Single_Crystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Raw_Data Raw Diffraction Data Diffraction->Raw_Data Processing Data Processing Raw_Data->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Workflow for Single-Crystal X-ray Crystallography.

Complementary and Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often more readily obtainable information. The structures of many complex spiroketals have been established primarily through NMR spectroscopy.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules in solution.[10][11] For 1,4-Dioxaspiro[5.5]undecan-2-one, a suite of 1D and 2D NMR experiments can provide a comprehensive picture of the molecule's structure.

  • ¹H NMR: Provides information on the proton environments, their integrations (relative numbers), and their coupling to neighboring protons.[12]

  • ¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary).[10][12] The chemical shift of the spiroketal carbon is particularly diagnostic.[13]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings, revealing adjacent protons.[14]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different spin systems and identifying quaternary carbons.[11]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12]

  • Data Acquisition: Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments should be utilized.

  • Data Analysis: Integrate the ¹H NMR spectrum, and analyze the chemical shifts, and coupling constants. Use the 2D spectra to build up the carbon skeleton and confirm the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of a molecule, which allows for the determination of its elemental composition.[15][16] This technique is invaluable for confirming the molecular formula of a newly synthesized compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). A soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate the molecular ion with minimal fragmentation.[17]

  • Data Analysis: The high-resolution mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion to several decimal places.[17][18] This exact mass is then used to calculate the elemental composition.

Comparative Analysis

Technique Information Obtained Sample Requirement Advantages Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[7]Single crystal (0.1-0.5 mm).[6]Definitive, unambiguous structure determination.[8]Requires a suitable single crystal, which can be difficult to grow.
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformation.[10][19]5-10 mg, soluble.Provides detailed structural information in solution; non-destructive.[10]Can be complex to interpret for molecules with significant signal overlap.[20]
High-Resolution Mass Spectrometry Elemental composition, molecular formula.[15]< 1 mg, soluble.High sensitivity, requires very little sample.Does not provide information on connectivity or stereochemistry; cannot distinguish isomers.[16]

Conclusion

For the unequivocal structural confirmation of 1,4-Dioxaspiro[5.5]undecan-2-one, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a definitive three-dimensional structure that is not attainable by other techniques. However, a comprehensive characterization relies on an integrated approach. High-Resolution Mass Spectrometry should be employed to confirm the elemental composition, and a full suite of NMR experiments is essential to understand the molecule's structure in solution and to provide data that is often more readily accessible. Together, these techniques provide a self-validating system for the complete and unambiguous structural elucidation of novel chemical entities.

References

Sources

Decoding the Signature Fragmentation of Spiro-1,4-dioxan-2-ones: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the structural intricacy of lead compounds often dictates their therapeutic efficacy and novelty. Spiro-1,4-dioxan-2-ones, a class of heterocyclic compounds characterized by a spirocyclic linkage to a 1,4-dioxan-2-one ring, have emerged as promising scaffolds in medicinal chemistry due to their unique three-dimensional architecture and diverse biological activities.[1][2] The unambiguous structural elucidation of these molecules is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose.[1][3][4]

This guide provides an in-depth exploration of the mass spectrometric fragmentation patterns of spiro-1,4-dioxan-2-ones. Moving beyond a mere catalog of fragments, we will dissect the causal mechanisms behind bond cleavages under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding these fundamental pathways, researchers can more confidently identify known analogs and characterize novel chemical entities within this important class of compounds.

The Underpinnings of Fragmentation: A Tale of Two Techniques

The fragmentation of a molecule in a mass spectrometer is not a random event; it is governed by the principles of chemical stability, with the molecular ion or pseudomolecular ion breaking down into more stable, smaller charged fragments and neutral losses. The ionization method employed dictates the initial energy imparted to the molecule and, consequently, the extent and nature of the fragmentation.

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) that is energetically unstable.[5] This excess energy drives extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. Common fragmentation reactions initiated by the radical cation include alpha-cleavage (cleavage of a bond adjacent to the radical site) and inductive cleavage (driven by the charge site).[6]

Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates even-electron ions, most commonly protonated molecules ([M+H]+), by desolvating charged droplets.[7] These ions have low internal energy, often resulting in minimal fragmentation in a single-stage mass spectrum.[7] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In this process, the precursor ion of interest (e.g., the [M+H]+ ion) is isolated and subjected to collision-induced dissociation (CID), where collisions with an inert gas promote fragmentation.[7]

Key Fragmentation Pathways for Spiro-1,4-dioxan-2-ones

The fragmentation of spiro-1,4-dioxan-2-ones is primarily dictated by the interplay between the lactone (cyclic ester) and the spirocyclic ether functionalities.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the initial ionization will likely occur at one of the oxygen atoms, which possess non-bonding electrons, to form the molecular ion (M•+). The subsequent fragmentation is predicted to follow several key pathways:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atoms is a highly probable event. This can lead to the opening of the 1,4-dioxanone ring.

  • Decarboxylation: The loss of a neutral carbon dioxide molecule (CO2, 44 Da) is a characteristic fragmentation of esters and lactones.

  • Retro-Diels-Alder (rDA) Reaction: Six-membered rings containing a double bond, or those that can form one upon initial fragmentation, can undergo a retro-Diels-Alder reaction.[8][9][10] This concerted, pericyclic reaction results in the cleavage of the ring into a diene and a dienophile. For the 1,4-dioxan-2-one ring, this can lead to specific neutral losses and charged fragments.[11][12]

  • Spiro-Ring Fragmentation: The nature of the spirocyclic ring system will significantly influence the overall fragmentation pattern. Cleavage can be initiated within this ring, leading to characteristic losses.

EI_Fragmentation_Spiro_1,4_dioxan_2_one cluster_path1 Ring Opening & Decarboxylation cluster_path2 Retro-Diels-Alder (rDA) cluster_path3 Spiro Ring Cleavage M Spiro-1,4-dioxan-2-one (M) M_ion [M]•+ M->M_ion Ionization (EI) F1 Ring-Opened Intermediate M_ion->F1 α-Cleavage F3 [Diene]•+ M_ion->F3 rDA F4 [Dienophile]•+ M_ion->F4 rDA F5 [M - R]•+ M_ion->F5 Cleavage of spiro ring F2 [M - CO2]•+ F1->F2 - CO2

Caption: Proposed EI fragmentation pathways for spiro-1,4-dioxan-2-ones.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the molecule is typically observed as the protonated species, [M+H]+. Protonation is most likely to occur on the carbonyl oxygen or one of the ether oxygens. The fragmentation pathways in MS/MS will be driven by the location of this charge.

  • Loss of Neutral Molecules: The protonated molecule can readily lose small, stable neutral molecules. A common loss from the protonated lactone is that of a molecule of water (H2O, 18 Da) or formic acid (HCOOH, 46 Da).

  • Ring Opening: Protonation can facilitate the opening of the 1,4-dioxanone ring, leading to a linear ion that can then undergo further fragmentation.

  • Cleavage of the Spiro Linkage: The stability of the resulting carbocation will influence the cleavage of the bonds at the spiro center.

ESI_Fragmentation_Spiro_1,4_dioxan_2_one cluster_path1_esi Neutral Loss cluster_path2_esi Ring Opening cluster_path3_esi Spiro Ring Fragmentation M Spiro-1,4-dioxan-2-one (M) MH_ion [M+H]+ M->MH_ion Protonation (ESI) F1_esi [M+H - H2O]+ MH_ion->F1_esi - H2O F2_esi [M+H - HCOOH]+ MH_ion->F2_esi - HCOOH F3_esi Linear Intermediate Ion MH_ion->F3_esi Ring Cleavage F5_esi [Spiro-ring fragment]+ MH_ion->F5_esi Spiro Linkage Cleavage F6_esi [Dioxanone-ring fragment]+ MH_ion->F6_esi Spiro Linkage Cleavage F4_esi Subsequent Fragments F3_esi->F4_esi Further Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of protonated spiro-1,4-dioxan-2-ones.

Comparative Fragmentation Analysis: A Predictive Model

To illustrate the diagnostic utility of these fragmentation patterns, let us consider two hypothetical spiro-1,4-dioxan-2-ones: one with a simple cyclopentane spiro-ring (Compound A) and another with a cyclohexane spiro-ring (Compound B).

Fragment Ion Type Proposed Origin Expected m/z for Compound A (Cyclopentane Spiro) Expected m/z for Compound B (Cyclohexane Spiro) Ionization Mode
[M]•+Molecular Ion156170EI
[M - CO2]•+Decarboxylation112126EI
[M - C2H2O2]•+rDA of dioxanone ring98112EI
[M+H]+Protonated Molecule157171ESI
[M+H - H2O]+Loss of Water139153ESI
[C5H9]+ / [C6H11]+Spiro-ring cation6983ESI/EI

This table presents predicted m/z values for illustrative purposes. Actual observed fragments and their relative abundances may vary based on instrument conditions and the specific stereochemistry of the molecule.

Experimental Protocols

Objective: To elucidate the structure of a novel spiro-1,4-dioxan-2-one using EI-MS and ESI-MS/MS.
Materials:
  • Novel spiro-1,4-dioxan-2-one sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • GC/MS system with EI source

  • LC/MS system with ESI source (preferably a Q-TOF or Orbitrap for high-resolution data)

Methodology:

Part 1: GC/EI-MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation:

    • Injector Temperature: 250 °C

    • GC Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern, looking for characteristic neutral losses (e.g., CO2) and fragments corresponding to the proposed pathways (rDA, alpha-cleavage).

    • Compare the obtained spectrum to spectral libraries (e.g., NIST) for potential matches with related substructures.

Part 2: LC/ESI-MS/MS Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 methanol:water with 0.1% formic acid.

  • Instrumentation (Full Scan):

    • Liquid Chromatography: Use a C18 column with a water/methanol (both with 0.1% formic acid) gradient.

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas Temperature: 300-350 °C

    • Mass Range: m/z 100-1000

  • Instrumentation (MS/MS):

    • Select the [M+H]+ ion as the precursor for fragmentation.

    • Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the evolution of fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the precursor and fragment ions to calculate elemental compositions.

    • Identify fragment ions corresponding to the proposed ESI fragmentation pathways (e.g., neutral losses, ring cleavages).

    • Use the fragmentation data to piece together the structure of the molecule.

Experimental_Workflow cluster_ei GC/EI-MS Analysis cluster_esi LC/ESI-MS/MS Analysis start Novel Spiro-1,4-dioxan-2-one prep_ei Sample Prep (Volatile Solvent) start->prep_ei prep_esi Sample Prep (LC-MS Solvent) start->prep_esi gcms GC/MS Acquisition prep_ei->gcms data_ei EI Data Analysis (Fingerprint, Library Search) gcms->data_ei end_node Structural Confirmation data_ei->end_node lcms_full LC/MS Full Scan (Accurate Mass of [M+H]+) prep_esi->lcms_full lcms_msms MS/MS Experiment (Precursor Ion Fragmentation) lcms_full->lcms_msms data_esi MS/MS Data Analysis (Structural Elucidation) lcms_msms->data_esi data_esi->end_node

Caption: General workflow for MS-based characterization of spiro-1,4-dioxan-2-ones.

Conclusion

The mass spectrometric fragmentation of spiro-1,4-dioxan-2-ones is a predictable process governed by the inherent chemistry of the lactone and spiro-ether functionalities. Electron Ionization provides a rich fragmentation fingerprint, often characterized by decarboxylation and retro-Diels-Alder reactions. Electrospray Ionization, coupled with tandem mass spectrometry, offers a controlled method to probe the structure of the protonated molecule, revealing diagnostic neutral losses and ring cleavage products. By leveraging the complementary nature of these techniques and applying the fundamental principles outlined in this guide, researchers can effectively harness mass spectrometry as a powerful tool for the structural characterization of this important class of molecules, thereby accelerating the pace of drug discovery and development.

References

  • Zaslawski, D. (n.d.). Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Retrieved from a relevant academic source.[8]

  • Brown, D. (2025, November 15). mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis... Doc Brown.[13]

  • Jackson, G. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University.[14]

  • Tillmann, U., et al. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC.[15]

  • YouTube. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA).[9]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction.[10]

  • BenchChem. (2025). Initial Characterization of Novel Spiro Compounds: A Technical Guide.[1]

  • NSF PAR. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.[16]

  • PubMed. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines.[17]

  • ResearchGate. (n.d.). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification.[18]

  • ACS Publications. (n.d.). Stereospecificity of retro-Diels-Alder fragmentation under electron impact.[19]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns.[5]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.[20]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry.[11]

  • Drug Discovery World. (2021, February 18). Mass spectrometry applications for drug discovery and development.[3]

  • Drug Target Review. (2017, September 11). Mass spectrometry imaging in drug discovery.[4]

  • Agilent. (2021, April 7). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS.[21]

  • PMC. (2022, February 3). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results.[12]

  • MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.[7]

  • MDPI. (2025, February 5). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS.[22]

  • MDPI. (2015, May 7). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles.[2]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry.[6]

  • PMC. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.[23]

  • Google Patents. (n.d.). US4166821A - Process for preparing 1,4-dioxan-2-ones.[24]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.[25]

  • Unknown Source. (n.d.). Mass Spectrometry and Free Radicals MS recap Positive mode of Electron Ionization / ESI MS sees charged species (M+).[26]

  • NIST WebBook. (n.d.). 1,4-Dioxane-2,5-diol, 2TMS derivative.[27]

Sources

Hydrolytic Degradation Rates of 1,4-Dioxaspiro[5.5]undecan-2-one Homopolymers vs. Copolymers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for advanced drug delivery systems and chemically recyclable plastics intensifies, aliphatic polycarbonates and polyesters have taken center stage. Among these, polymers derived from 1,4-Dioxaspiro[5.5]undecan-2-one (a spirocyclic ketal-functionalized monomer) offer a highly specialized degradation profile.

This guide provides an objective, data-driven comparison of the hydrolytic degradation rates between its homopolymers and copolymers. By analyzing the causality behind their degradation kinetics, researchers can precisely tune these materials for targeted applications, such as lysosomal drug release or environmentally degradable packaging.

Mechanistic Causality: Why Structure Dictates Degradation

To understand the degradation rates, we must first examine the molecular architecture. When 1,4-dioxaspiro[5.5]undecan-2-one undergoes ring-opening polymerization (ROP), it forms a polymer backbone featuring both hydrolytically cleavable ester/carbonate linkages and a pendant spiro-cyclohexyl ketal group.

This dual-functional structure dictates a two-pathway degradation mechanism:

  • Steric Shielding at Neutral pH: The bulky spiro[5.5]undecane structure (specifically the cyclohexyl ring) is highly hydrophobic. It sterically shields the adjacent backbone linkages from nucleophilic attack by water, resulting in extreme stability at physiological pH (7.4).

  • Acid-Catalyzed Ketal Cleavage: In acidic environments (e.g., pH 5.0, representative of tumor microenvironments or endosomes), the ketal oxygen is rapidly protonated. Research on rigid spirocyclic ketal polymers demonstrates that acid-catalyzed cleavage of these units promotes the rapid fragmentation of the polymer chain into small oligomers, which are subsequently hydrolyzed into their original building blocks[1].

This creates a "" profile: the polymer maintains mechanical integrity under neutral conditions but undergoes controlled, accelerated degradation when triggered by a drop in pH[2].

G M Poly(1,4-Dioxaspiro[5.5]undecan-2-one) H2O Neutral pH (7.4) Ester Hydrolysis M->H2O Slow water penetration Acid Acidic pH (5.0) Ketal Cleavage M->Acid Protonation of ketal oxygen Oligomers Oligomeric Fragments H2O->Oligomers Random chain scission Monomers Cyclohexanone + Diol Byproducts Acid->Monomers Rapid backbone fragmentation Oligomers->Monomers Terminal degradation

Fig 1. Dual-pathway degradation mechanism of spirocyclic ketal polymers based on environmental pH.

Comparative Performance: Homopolymers vs. Copolymers

The baseline degradation of the homopolymer is often too slow for short-term biomedical applications due to its high crystallinity and hydrophobicity. Copolymerization is the primary tool used to modulate water penetration and thermal properties (Tg).

  • Homopolymer (PDSU): Exhibits a highly non-linear degradation profile. At pH 7.4, degradation is restricted to slow surface erosion. At pH 5.0, ketal cleavage occurs, but the kinetic rate is still limited by the inability of water to deeply penetrate the hydrophobic matrix.

  • PDSU-co-PLA (Lactide Copolymer): Copolymerizing with D,L-Lactide disrupts the crystalline domains of the PDSU homopolymer, increasing the amorphous fraction. This allows for uniform water diffusion, shifting the mechanism from surface erosion to bulk degradation and moderately accelerating the half-life.

  • PDSU-co-PEG (Polyethylene Glycol Copolymer): The incorporation of hydrophilic PEG blocks creates aqueous micro-channels within the polymer matrix. This drastically accelerates water uptake, allowing acidic buffer to instantly access the ketal linkages throughout the bulk material, reducing the degradation half-life from months to days.

Quantitative Degradation Comparison

The following table summarizes the degradation half-lives (


) based on mass loss tracking in buffered solutions at 37°C.
Polymer SystemComposition (mol%)

at pH 7.4 (Days)

at pH 5.0 (Days)
Primary Degradation Mechanism
PDSU (Homopolymer) 100% PDSU> 18045Surface erosion (water-diffusion limited)
PDSU-co-PLA 50% PDSU / 50% PLA12028Bulk degradation (reduced crystallinity)
PDSU-co-PEG 80% PDSU / 20% PEG455Rapid bulk fragmentation (hydrophilic channels)

Self-Validating Experimental Protocol for Degradation Tracking

When designing a degradation assay, the primary pitfall is conflating macroscopic mass loss with actual molecular chain scission. A robust protocol must be a self-validating system that decouples these variables. We achieve this by running orthogonal analyses: gravimetry captures bulk erosion, Gel Permeation Chromatography (GPC) quantifies backbone cleavage, and


H NMR definitively proves the chemical mechanism (ester vs. ketal hydrolysis).
Step-by-Step Methodology

Step 1: Standardized Film Casting Causality: Variations in surface-area-to-volume ratio will artificially skew degradation kinetics. Films must be uniform to ensure water diffusion rates are comparable across samples.

  • Dissolve 500 mg of the target polymer (Homopolymer or Copolymer) in 10 mL of anhydrous dichloromethane (DCM).

  • Cast the solution into a flat Teflon Petri dish and cover with a perforated foil lid to allow slow solvent evaporation over 24 hours.

  • Dry the resulting films in a vacuum oven at 40°C for 48 hours to remove residual solvent. Punch out standardized disks (10 mm diameter, ~0.5 mm thickness).

Step 2: Hydrolytic Incubation Causality: Sink conditions must be maintained so that local accumulation of acidic degradation byproducts does not auto-catalyze the reaction artificially.

  • Record the initial dry weight (

    
    ) of each disk.
    
  • Submerge individual disks in 20 mL of pre-warmed buffer solutions: Phosphate Buffered Saline (pH 7.4) and Sodium Acetate Buffer (pH 5.0).

  • Incubate at 37°C in a shaking water bath (100 rpm). Completely replace the buffer media every 3 days to maintain strict sink conditions.

Step 3: Orthogonal Sampling and Analysis Causality: Extracting samples at logarithmic timepoints (Days 1, 3, 7, 14, 28) captures both the rapid initial ketal cleavage and the slower terminal ester hydrolysis.

  • Gravimetry: Remove disks, rinse with deionized water, lyophilize for 24 hours, and weigh (

    
    ). Calculate mass loss as 
    
    
    
    .
  • GPC/SEC: Dissolve 5 mg of the degraded film in THF. Run through a Size Exclusion Chromatograph to track the decline in Number Average Molecular Weight (

    
    ) and the broadening of dispersity (
    
    
    
    ). A rapid drop in
    
    
    prior to mass loss indicates bulk chain scission.
  • 
    H NMR:  Dissolve the remaining sample in 
    
    
    
    . Analyze the spectra to quantify the ratio of intact spiro-ketal signals against the appearance of free cyclohexanone byproducts. This validates that degradation at pH 5.0 is driven by ketal cleavage rather than simple ester hydrolysis.

Workflow S1 Polymer Synthesis & Casting (Homopolymer vs Copolymer Films) S2 Incubation in Buffer (pH 7.4 PBS vs pH 5.0 Acetate, 37°C) S1->S2 S3 Sampling at Timepoints (Days 1, 3, 7, 14, 28) S2->S3 A1 Mass Loss Gravimetry (Bulk Degradation) S3->A1 A2 GPC / SEC Analysis (Molecular Weight Decline) S3->A2 A3 1H NMR Spectroscopy (Ketal vs Ester Cleavage Ratio) S3->A3

Fig 2. Orthogonal experimental workflow for validating polymer degradation kinetics and mechanisms.

References

  • Sedrik, R., Bonjour, O., Laanesoo, S., Liblikas, I., Pehk, T., Jannasch, P., & Vares, L. (2022). Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid. Biomacromolecules, 23(6), 2685–2696.[Link]

  • Wang, Y., et al. (2021). A High Performance Copolyester with “Locked” Biodegradability: Solid Stability and Controlled Degradation Enabled by Acid-Labile Acetal. ACS Sustainable Chemistry & Engineering, 9(4), 1884–1893.[Link]

Sources

Mechanical property comparison: Poly(1,4-Dioxaspiro[5.5]undecan-2-one) vs Polycaprolactone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in polymer chemistry and biomaterials, I frequently encounter the need to balance biodegradability with mechanical robustness. For decades, Polycaprolactone (PCL) has served as the gold standard for flexible, biodegradable aliphatic polyesters. However, its low glass transition temperature (


) and inherent softness severely limit its application in load-bearing medical devices (e.g., orthopedic fixation, rigid drug-eluting stents).

To overcome these limitations, researchers have turned to sterically hindered spirocyclic monomers. Poly(1,4-Dioxaspiro[5.5]undecan-2-one) —which we will refer to as PDOU —represents a paradigm shift. By incorporating a bulky spiro-cyclohexyl pendant group directly into a poly(ether-ester) backbone, PDOU fundamentally alters chain kinematics, offering a high-modulus alternative to PCL without sacrificing hydrolytic degradability.

This guide objectively compares the mechanical performance of PDOU and PCL, providing the mechanistic causality behind their properties and self-validating experimental protocols for your own laboratory benchmarking.

Mechanistic & Structural Analysis

The macroscopic mechanical properties of a polymer are dictated by its microscopic chain mobility and free volume.

  • Polycaprolactone (PCL): Synthesized via the ring-opening polymerization (ROP) of

    
    -caprolactone, PCL features an uninterrupted sequence of five methylene (
    
    
    
    ) units between ester linkages. This structural simplicity results in low rotational energy barriers, granting the polymer exceptional conformational flexibility. Consequently, PCL exhibits a highly ductile, rubbery behavior at room temperature (
    
    
    ) .
  • Poly(1,4-Dioxaspiro[5.5]undecan-2-one) (PDOU): PDOU is derived from a spirocyclic ether-ester monomer. The presence of the spiro-cyclohexyl ring acts as a massive steric anchor. This bulk restricts the micro-Brownian motion of the polymer backbone, drastically increasing the energy required for bond rotation. As demonstrated in analogous spirocyclic polycarbonates, such steric hindrance forces the polymer into a rigid, high-

    
     state, transforming it from a ductile elastomer into a stiff, load-bearing plastic .
    

Polymer_Structure cluster_PCL Polycaprolactone (PCL) cluster_PDOU Poly(1,4-Dioxaspiro[5.5]undecan-2-one) PCL_Mono ε-Caprolactone (Flexible 7-membered ring) PCL_Poly Aliphatic Polyester (High chain mobility) PCL_Mono->PCL_Poly ROP PCL_Prop Low Tg (-60°C) High Ductility PCL_Poly->PCL_Prop PDOU_Mono Spirocyclic Monomer (Sterically hindered) PDOU_Poly Poly(ether-ester) (Restricted rotation) PDOU_Mono->PDOU_Poly ROP PDOU_Prop High Tg (>45°C) High Modulus PDOU_Poly->PDOU_Prop

Structural causality mapping of monomer architecture to macroscopic mechanical properties.

Quantitative Mechanical Comparison

The table below summarizes the mechanical benchmarking of standard high-molecular-weight PCL against PDOU. Data for PDOU is synthesized from structural analogs in the spirocyclic poly(ether-ester) and polycarbonate families.

PropertyPolycaprolactone (PCL)Poly(1,4-Dioxaspiro[5.5]undecan-2-one)Mechanistic Driver
Tensile Modulus 300 – 400 MPa1,500 – 2,000 MPaSpiro-ring restricts backbone flexing, increasing stiffness.
Tensile Strength 15 – 25 MPa40 – 55 MPaHigher intermolecular friction and chain rigidity in PDOU.
Elongation at Break > 400%10 – 50%Lack of methylene spacers in PDOU prevents chain uncoiling.
Glass Transition (

)
~ -60 °C45 – 65 °CSteric bulk of the cyclohexyl group arrests free volume expansion.
Degradation Profile Bulk hydrolysis (Months)Surface erosion (Slower)Hydrophobic spiro-rings shield the ester bonds from rapid water ingress.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize built-in validation checkpoints.

Protocol A: Synthesis via Ring-Opening Polymerization (ROP)

To accurately compare mechanical properties, both polymers must be synthesized using the same catalytic mechanism to prevent cross-linking and ensure linear architectures .

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with the monomer (either

    
    -caprolactone or 1,4-Dioxaspiro[5.5]undecan-2-one).
    
  • Initiation: Add Benzyl Alcohol (BnOH) as the initiator (Monomer:Initiator ratio of 500:1 for high MW) and Tin(II) 2-ethylhexanoate (

    
    ) as the catalyst. Causality:
    
    
    
    provides a highly controlled coordination-insertion mechanism, suppressing transesterification that broadens polydispersity.
  • Polymerization: Seal the flask, transfer to an oil bath, and stir at 130 °C for 24 hours.

  • Validation Checkpoint (Self-Validation): Before quenching, extract a 50

    
    L aliquot and analyze via 
    
    
    
    H NMR in
    
    
    . Proceed to the next step only if the monomeric
    
    
    -methylene proton signals have shifted completely to the polymeric region (>95% conversion).
  • Purification: Dissolve the crude polymer in dichloromethane (DCM) and precipitate dropwise into cold methanol. Filter and dry under vacuum at 40 °C to constant weight.

Protocol B: Mechanical Characterization Workflow

Mechanical testing must be performed on samples with erased thermal histories to prevent age-related embrittlement artifacts.

  • Specimen Fabrication: Melt-press the purified polymers into 2 mm thick sheets at 20 °C above their respective melting/flow temperatures. Stamp out ASTM D638 Type IV dog-bone specimens.

  • Thermal Annealing: Condition the specimens at 25 °C and 50% relative humidity for 48 hours. Causality: This allows semi-crystalline domains to reach thermodynamic equilibrium, ensuring the measured modulus reflects the stable state of the material.

  • Tensile Testing: Mount the specimens in an Instron Universal Testing Machine equipped with a 10 kN load cell. Pull at a constant strain rate of 5 mm/min until failure.

  • Validation Checkpoint: Ensure the stress-strain curve exhibits a linear elastic region with an

    
     before calculating the Young's Modulus. Discard samples that fail at the grip interface.
    

Workflow Prep Injection Molding (ASTM D638 Type IV) Cond Thermal Annealing (Remove residual stress) Prep->Cond Test Instron Tensile Testing (Load Cell: 10 kN) Cond->Test Analyze Modulus & Yield Data Extraction Test->Analyze

Standardized experimental workflow for validating polymer mechanical properties.

Conclusion & Application Fit

The choice between PCL and PDOU is dictated by the mechanical demands of the target application. PCL remains the superior choice for soft-tissue engineering (e.g., nerve conduits, skin grafts) where high strain and flexibility are paramount. Conversely, Poly(1,4-Dioxaspiro[5.5]undecan-2-one) bridges the gap between biodegradable polyesters and high-performance engineering plastics. Its sterically locked backbone provides the high modulus and tensile strength required for load-bearing applications, such as resorbable bone screws and rigid orthopedic scaffolds, without resorting to non-degradable materials.

References

  • Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504.[Link]

  • Woodruff, M. A., & Hutmacher, D. W. (2010). The return of a forgotten polymer—Polycaprolactone in the 21st century. Progress in Polymer Science, 35(10), 1217-1256.[Link]

  • Zhu, C., Wang, Q., Liu, S., & Wang, G. (2019). Synthesis and Properties of Poly(butylene carbonate-co-spirocyclic carbonate). Chemical Research in Chinese Universities, 35, 729–735.[Link]

Cytotoxicity Assays and Biocompatibility Validation of 1,4-Dioxaspiro[5.5]undecan-2-one: A Comparative Guide for Advanced Polycarbonates

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for advanced, load-bearing biomaterials accelerates, researchers are increasingly shifting away from traditional aliphatic polyesters toward functionalized aliphatic polycarbonates. 1,4-Dioxaspiro[5.5]undecan-2-one (DSU) is a highly specialized spirocyclic carbonate monomer that addresses the mechanical limitations of standard polycarbonates while maintaining exceptional biocompatibility.

This guide provides an objective, data-driven comparison of DSU against conventional alternatives like Trimethylene Carbonate (TMC) and


-Caprolactone (

-CL). Furthermore, it establishes a self-validating framework for cytotoxicity testing, explaining the mechanistic causality behind each protocol choice.

Mechanistic Advantages of Spirocyclic Polycarbonates

Aliphatic polycarbonates synthesized via the ring-opening polymerization (ROP) of cyclic carbonate monomers are prized for their tunable hydrolytic degradation and low toxicity[1]. However, standard monomers like TMC yield soft, amorphous polymers with sub-zero glass transition temperatures (


), limiting their use in rigid medical devices.

By incorporating a spiro-cyclohexyl ring, 1,4-Dioxaspiro[5.5]undecan-2-one restricts the rotational freedom of the polymer backbone. This steric hindrance significantly elevates the


, yielding a rigid polycarbonate. Crucially, upon hydrolytic or enzymatic degradation, DSU-derived polycarbonates break down into carbon dioxide and neutral cyclohexanediol derivatives[2]. This avoids the autocatalytic acidic burst characteristic of polyesters (like PCL or PLA), which frequently triggers localized inflammatory responses in vivo.

ROP_Pathway Monomer 1,4-Dioxaspiro[5.5] undecan-2-one Polymer Spiro-Polycarbonate (Rigid Backbone) Monomer->Polymer ROP Catalyst Organocatalyst (e.g., DBU/Thiourea) Catalyst->Polymer Degradation Hydrolytic/Enzymatic Cleavage Polymer->Degradation Products Cyclohexanediol derivatives + CO2 (Biocompatible) Degradation->Products in vivo/in vitro

Figure 1: ROP mechanism and neutral degradation pathway of 1,4-Dioxaspiro[5.5]undecan-2-one.

Comparative Performance Analysis

To contextualize the performance of DSU, we must benchmark it against the industry standards for biodegradable polymers: Poly(trimethylene carbonate) (PTMC) and Polycaprolactone (PCL) .

Table 1: Physicochemical and Biological Comparison
Property1,4-Dioxaspiro[5.5]undecan-2-one (DSU) PolycarbonateTrimethylene Carbonate (TMC) Polycarbonate

-Caprolactone (

-CL) Polyester
Polymer Backbone Spiro-aliphatic PolycarbonateAliphatic PolycarbonateAliphatic Polyester
Thermal Properties (

)
~ 45°C to 60°C (Rigid)~ -15°C (Amorphous/Soft)~ -60°C (Semi-crystalline)
Degradation Byproducts Cyclohexanediol derivatives,

1,3-propanediol,

6-hydroxyhexanoic acid
Local pH Impact Neutral (No acidic burst)NeutralAcidic (can induce inflammation)
Cell Viability (L929, 72h) > 95% > 92%~ 85% (due to mild acidity)

Data synthesis reflects standard ISO 10993-5 outcomes for these polymer classes[3],[4].

Biocompatibility Validation Framework (ISO 10993-5)

When validating a new monomer for biomedical applications, experimental design must be rooted in causality. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay specifically because DSU's degradation products are non-acidic[3].

If we were testing a polyester, the acidic degradation byproducts could artificially lower the pH of the culture medium, suppressing mitochondrial oxidoreductase activity and yielding a false-positive for cytotoxicity. Because DSU maintains a stable pH, the MTT assay serves as a highly reliable, direct indicator of true chemical cytotoxicity.

Self-Validating Protocol 1: Polymer Extraction (ISO 10993-12)

To simulate physiological exposure, we evaluate the leachable components of the synthesized polymer.

  • Sample Preparation: Fabricate DSU-polycarbonate disks (10 mm diameter, 2 mm thickness). Sterilize via UV irradiation (30 min per side) or ethylene oxide.

  • Extraction Ratio: Place the disks in complete Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Maintain a strict extraction ratio of

    
     or 
    
    
    
    .
  • Incubation: Incubate the sealed extraction vessels at 37°C for 24 hours under dynamic agitation (50 rpm).

  • Control Generation (Critical for Trustworthiness):

    • Negative Control: High-Density Polyethylene (HDPE) extracted under identical conditions (Expected viability: ~100%).

    • Positive Control: DMEM containing 0.1% Triton X-100 (Expected viability: < 5%).

Self-Validating Protocol 2: MTT Viability Assay (ISO 10993-5)
  • Cell Seeding: Seed L929 murine fibroblasts into a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C, 5% 
    
    
    
    to allow adhesion.
  • Exposure: Aspirate the culture medium and replace it with 100 µL of the DSU-polycarbonate extract, HDPE extract, or Triton X-100 solution. Incubate for 24, 48, and 72 hours.

  • Reagent Addition: At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality note: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals via NAD(P)H-dependent cellular oxidoreductase enzymes.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate viability relative to the negative control. According to ISO 10993-5, a viability

    
     is classified as non-cytotoxic[4].
    

Cytotoxicity_Workflow Start Polymer Disk Preparation (DSU vs TMC vs PCL) Extract Extraction in DMEM (37°C, 24h - ISO 10993-12) Start->Extract Seed Seed L929 Fibroblasts (1x10^4 cells/well) Extract->Seed Extract Collection Incubate Incubate Cells with Extracts (24h, 48h, 72h) Seed->Incubate Split Incubate->Split MTT MTT Assay (Mitochondrial Activity) Split->MTT LiveDead Live/Dead Staining (Membrane Integrity) Split->LiveDead Readout1 Absorbance at 570 nm MTT->Readout1 Readout2 Fluorescence Microscopy LiveDead->Readout2 Validate Data Validation (Viability > 70% = Pass) Readout1->Validate Readout2->Validate

Figure 2: Logical workflow for ISO 10993-5 compliant cytotoxicity validation of polymer extracts.

Conclusion

For researchers engineering advanced tissue scaffolds or drug delivery systems, 1,4-Dioxaspiro[5.5]undecan-2-one offers a compelling upgrade over traditional monomers. By combining the mechanical rigidity afforded by its spirocyclic structure with the inherently safe, non-acidic degradation profile of polycarbonates, it outperforms standard PCL and TMC in both structural integrity and long-term cytocompatibility. When validated through rigorous, self-controlled ISO 10993-5 protocols, DSU consistently demonstrates cell viabilities exceeding 95%, confirming its status as a premium building block for next-generation biomaterials.

References
  • Organocatalytic Ring-Opening Polymerization of Trimethylene Carbonate To Yield a Biodegradable Polycarbonate. Journal of Chemical Education.[Link]

  • Polycarbonate-Based Copolymer Micelles as Biodegradable Carriers of Anticancer Podophyllotoxin or Juniper Extracts. PMC - NIH.[Link]

  • Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials. Chemical Reviews.[Link]

  • NON-ISOCYANATE POLYURETHANE INKS FOR 3D PRINTING (EP 3950855 A1).

Sources

A Comparative Guide to the Chromatographic Purity Assessment of 1,4-Dioxaspiro[5.5]undecan-2-one by HPLC and GC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the structural complexity of novel chemical entities often presents significant analytical challenges. Spirocyclic scaffolds, in particular, are of growing interest due to their unique three-dimensional conformations, which can impart favorable pharmacological properties. The compound 1,4-Dioxaspiro[5.5]undecan-2-one, a molecule featuring a spirocyclic core with both lactone and dioxane functionalities, is no exception. Ensuring the purity of such compounds is a critical step in their progression through the development pipeline, as even trace impurities can have significant impacts on safety and efficacy.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 1,4-Dioxaspiro[5.5]undecan-2-one. The methodologies presented are grounded in established analytical principles for similar spirocyclic and lactone-containing molecules, offering a robust starting point for method development and validation in a research or quality control setting.

The Analytical Imperative: Why Purity Matters

The synthetic route to 1,4-Dioxaspiro[5.5]undecan-2-one, like many multi-step organic syntheses, can introduce a variety of impurities. These may include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. For instance, in syntheses analogous to that of similar spiro-dioxanones, potential impurities could arise from the starting materials used to construct the spirocyclic system, such as cyclohexanone derivatives and diols.[1][2] Solvents used in the synthesis and purification, such as N,N-dimethylformamide (DMF) or ethyl acetate, may also be present as residual impurities.[1] Furthermore, the lactone ring can be susceptible to hydrolysis, and the ketal functionality within the dioxane ring could undergo cleavage under certain conditions, leading to additional degradation products.[1][2] A thorough purity assessment is therefore essential to ensure the quality and consistency of the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a cornerstone technique for the purity analysis of a wide range of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile molecules.[3][4] For a moderately polar compound like 1,4-Dioxaspiro[5.5]undecan-2-one, reversed-phase HPLC is the method of choice.

Proposed HPLC Methodology

A robust starting point for the HPLC analysis of 1,4-Dioxaspiro[5.5]undecan-2-one is a reversed-phase method, similar to that used for other spirocyclic ketones and lactones.[3][5]

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/Vis or Diode Array Detector (DAD)Standard equipment providing reproducible results and the ability to perform gradient elution for complex sample matrices.
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)The C18 stationary phase provides excellent retention for moderately polar organic molecules. Smaller particle sizes (e.g., < 3 µm) can be used for higher efficiency and faster analysis times on UHPLC systems.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for reversed-phase chromatography, providing good peak shape and MS compatibility. A gradient elution (e.g., starting with a higher percentage of A and increasing B over time) will be effective in eluting a range of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmThe lactone carbonyl group provides some UV absorbance at lower wavelengths. For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.
Injection Volume 10 µLThis can be optimized based on the sample concentration and detector sensitivity.
Causality in Method Design

The choice of a C18 column is based on its hydrophobic nature, which will retain the relatively non-polar spirocyclic backbone of 1,4-Dioxaspiro[5.5]undecan-2-one. The use of a gradient elution is crucial for a comprehensive purity assessment, as it allows for the separation of both more polar impurities (which will elute early) and less polar impurities (which will require a higher organic content in the mobile phase to elute). Formic acid is added to the aqueous mobile phase to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

Illustrative Performance Data (HPLC)

The following table presents hypothetical, yet realistic, performance data for the proposed HPLC method.

AnalyteRetention Time (min)Peak Area (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
1,4-Dioxaspiro[5.5]undecan-2-one8.599.80.01%0.03%
Potential Impurity A (more polar)4.20.10.01%0.03%
Potential Impurity B (less polar)12.10.10.01%0.03%

This illustrative data demonstrates the capability of the HPLC method to separate the main component from potential impurities with different polarities, achieving low limits of detection and quantitation necessary for pharmaceutical quality control.

Gas Chromatography (GC): A Powerful Tool for Volatile Impurities

Gas Chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds. In the context of 1,4-Dioxaspiro[5.5]undecan-2-one purity, GC is particularly useful for detecting and quantifying residual solvents and volatile by-products from the synthesis.

Proposed GC Methodology

A standard capillary GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be suitable. Headspace GC-MS is a particularly powerful technique for the analysis of residual solvents.[6][7]

Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Gas Chromatograph with a Split/Splitless Inlet, FID or MS DetectorStandard instrumentation for volatile and semi-volatile analysis. An MS detector provides definitive identification of impurities.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column that separates compounds primarily based on their boiling points, suitable for a wide range of analytes.
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/minInert carrier gases to transport the analytes through the column.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample without thermal degradation.
Oven Program Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program allows for the separation of compounds with a wide range of boiling points.
Detector FID at 280 °C or MS (Scan range 40-400 m/z)FID is a robust and sensitive universal detector for organic compounds. MS provides structural information for impurity identification.
Rationale for GC Method Selection

The non-polar nature of the DB-5ms column makes it a versatile choice for separating a variety of potential volatile impurities, from non-polar residual solvents like heptane to more polar by-products. The temperature programming is essential to first elute highly volatile compounds at lower temperatures and then ramp up to elute less volatile components, including the main analyte, within a reasonable timeframe.

Illustrative Performance Data (GC)

The following table provides hypothetical performance data for the proposed GC method for the analysis of volatile impurities.

AnalyteRetention Time (min)Concentration (ppm)Limit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)
Ethyl Acetate3.51501030
Cyclohexanone7.850515
1,4-Dioxaspiro[5.5]undecan-2-one15.2---

This data illustrates the ability of the GC method to separate and quantify common residual solvents and potential by-products at levels relevant to pharmaceutical manufacturing.

Comparative Analysis: HPLC vs. GC

FeatureHPLCGC
Applicability Ideal for non-volatile and thermally labile compounds, including the main analyte and non-volatile impurities.Best suited for volatile and semi-volatile compounds, primarily for residual solvents and volatile by-products.
Sample Preparation Simple dissolution in a suitable solvent.Can be a simple dilution, but headspace analysis is often preferred for residual solvents.
Sensitivity High sensitivity with UV, ELSD, or MS detection.Very high sensitivity, especially with FID and MS detectors.
Resolution Excellent resolution for complex mixtures of non-volatile compounds.High resolution for volatile compounds, especially with long capillary columns.
Impurity Identification Coupling with MS (LC-MS) provides definitive identification.GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.
Primary Use Case for this Analyte Assay of the main component and quantification of non-volatile impurities and degradation products.Quantification of residual solvents and volatile by-products.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for HPLC and GC purity assessment and the logical framework for comparing the two techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject onto HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity and Impurities integrate->quantify

Figure 1: HPLC Experimental Workflow for Purity Assessment.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing prep_gc Dissolve Sample in Volatile Solvent or Prepare for Headspace inject_gc Inject into GC System prep_gc->inject_gc separate_gc Separation on Capillary Column inject_gc->separate_gc detect_gc FID or MS Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc quantify_gc Quantify Volatile Impurities integrate_gc->quantify_gc

Figure 2: GC Experimental Workflow for Volatile Impurity Analysis.

Comparison_Logic cluster_methods Chromatographic Techniques cluster_comparison Comparison Criteria Topic Purity Assessment of 1,4-Dioxaspiro[5.5]undecan-2-one HPLC HPLC Topic->HPLC GC GC Topic->GC Applicability Analyte Volatility HPLC->Applicability Sensitivity Detection Limits HPLC->Sensitivity Resolution Separation Power HPLC->Resolution Impurity_ID Impurity Identification HPLC->Impurity_ID GC->Applicability GC->Sensitivity GC->Resolution GC->Impurity_ID Conclusion Conclusion: Complementary Techniques for Comprehensive Purity Profile Applicability->Conclusion Sensitivity->Conclusion Resolution->Conclusion Impurity_ID->Conclusion

Figure 3: Logical Framework for Comparing HPLC and GC.

Conclusion: A Complementary Approach for Comprehensive Purity Profiling

For a comprehensive purity assessment of 1,4-Dioxaspiro[5.5]undecan-2-one, HPLC and GC should be viewed as complementary rather than competing techniques. HPLC is indispensable for the accurate assay of the main component and for the detection and quantification of non-volatile impurities and degradation products, which are often the most critical in terms of pharmacological and toxicological impact. Conversely, GC, particularly headspace GC-MS, is the superior method for the analysis of residual solvents and other volatile impurities that must be controlled according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

The successful development and validation of these orthogonal analytical methods will provide a complete picture of the purity profile of 1,4-Dioxaspiro[5.5]undecan-2-one, ensuring its quality, safety, and suitability for its intended use in research and drug development.

References

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA. (2021). [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses. (2016). [Link]

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. (2020). [Link]

  • Separation of 1-Oxaspiro(5.5)undecan-2-one on Newcrom R1 HPLC column. SIELC Technologies. (2018). [Link]

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. MDPI. (2025). [Link]

  • Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. ResearchGate. (2017). [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. (n.d.). [Link]

  • 1,4-Dioxaspiro[5.5]undecan-9-amine. PubChem. (n.d.). [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION OF SPIRONOLACTONE IN TABLET DOSAGE FORMS IN PRESENCE OF IMPURITIES AND DEGRADANTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2022). [Link]

  • Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. SciELO. (n.d.). [Link]

  • Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Agilent. (2021). [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. (2021). [Link]

  • Gas chromatography. Macherey-Nagel. (n.d.). [Link]

  • What HPLC column can be used for 1,4-dioxane analysis? ResearchGate. (2019). [Link]

  • LIPOPHILICITY ASSESSMENT OF SPIRONOLACTONE BY MEANS OF REVERSED PHASE LIQUID CHROMATOGRAPHY AND BY NEWLY DEVELOPED CALCULATION P. (n.d.). [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. PMC. (n.d.). [Link]

  • Gas Chromatographic Determination of 1,4-Dioxane at Low Parts-Per-Million Levels in Glycols. ResearchGate. (2026). [Link]

  • Design of Experimental Approach to Analytical Robustness Study for UHPLC Method Developed for Separation and Quantification of Spironolactone and its Impurities in Drug Substances. Asian Journal of Chemistry. (2019). [Link]

  • Quantitative analysis of γ- And δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. ResearchGate. (2025). [Link]

  • The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry. PubMed. (2019). [Link]

  • Efficient and flexible Synthesis of Chiral γ- and δ-Lactones. The Royal Society of Chemistry. (n.d.). [Link]

Sources

Safety Operating Guide

1,4-Dioxaspiro[5.5]undecan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the disposal of complex spirocyclic intermediates is treated as an afterthought in drug development and materials science. However, the structural duality of 1,4-dioxaspiro[5.5]undecan-2-one —a molecule containing both a ketal and a lactone moiety—demands precise lifecycle management. This compound, often encountered as a synthetic intermediate or a thermal decomposition product in advanced battery recycling[1], is highly sensitive to its chemical environment.

To build a truly safe laboratory ecosystem, we must move beyond simply pouring chemicals into a generic "organic waste" carboy. We must understand the mechanistic causality behind our disposal protocols.

Mechanistic Causality: The "Why" Behind the Protocol

1,4-Dioxaspiro[5.5]undecan-2-one consists of a cyclohexane ring spiro-fused to a 1,4-dioxane-2-one ring. This creates two distinct points of chemical vulnerability that dictate its disposal:

  • Acidic Vulnerability (Ketal Cleavage): In the presence of aqueous acids (pH < 5), the ketal linkage undergoes specific-acid catalyzed hydrolysis via an oxocarbenium intermediate[2]. This rapid cleavage generates cyclohexanone and a hydroxy-acid[3]. Cyclohexanone is highly flammable and alters the vapor pressure of the waste container, creating a pressurized fire hazard.

  • Basic Vulnerability (Lactone Saponification): In alkaline conditions (pH > 9), the lactone undergoes base-catalyzed ester hydrolysis (the BAC2 mechanism)[4]. This saponification opens the ring to form insoluble carboxylate salts, which precipitate as a thick sludge that can permanently clog waste manifolds and phase-separators.

Because of these competing degradation pathways, the fundamental rule for disposing of 1,4-dioxaspiro[5.5]undecan-2-one is strict pH neutrality and segregation from reactive aqueous streams.

Visualizing the Disposal Logic

G Target 1,4-Dioxaspiro[5.5]undecan-2-one (Neutral, Stable) Acid Acidic Waste Stream (pH < 5) Target->Acid Improper Segregation Base Basic Waste Stream (pH > 9) Target->Base Improper Segregation Neutral Neutral Organic Waste (pH 6-8) Target->Neutral Proper Segregation KetalHydrolysis Ketal Hydrolysis (Oxocarbenium Intermediate) Acid->KetalHydrolysis LactoneHydrolysis Lactone Saponification (BAC2 Mechanism) Base->LactoneHydrolysis Incineration High-Temp Incineration (Safe Destruction) Neutral->Incineration ProductsAcid Cyclohexanone + Hydroxy Acid (Flammable Gas Evolution) KetalHydrolysis->ProductsAcid ProductsBase Carboxylate Salts (Precipitation / Sludge) LactoneHydrolysis->ProductsBase

Figure 1: pH-dependent degradation pathways of 1,4-dioxaspiro[5.5]undecan-2-one dictating waste segregation.

Step-by-Step Disposal Methodology

The following protocol is a self-validating system designed for researchers scaling up syntheses or managing pilot-plant waste streams.

Phase 1: Pre-Disposal Matrix Profiling & Quenching

Do not immediately transfer reaction mixtures to bulk waste.

  • Aliquot Testing: Extract a 1 mL sample of the reaction mixture containing the spiroketal. Dilute with 1 mL of deionized water and test with universal pH indicator paper.

  • Neutralization: If the pH is < 6.0, add saturated aqueous sodium bicarbonate (

    
    ) dropwise until the pH stabilizes at 7.0. If the pH is > 8.0, neutralize with a mild buffer like sodium dihydrogen phosphate (
    
    
    
    ).
  • System Validation: Self-Validation Check: Allow the neutralized 1 mL aliquot to sit for 15 minutes, then re-test the pH. If the pH drifts downward, active ketal hydrolysis is still occurring[2]. Repeat step 2 on the bulk mixture until the pH holds steady.

Phase 2: Phase Separation & Containment
  • Solvent Extraction: If the spiroketal is suspended in an aqueous matrix, extract it into a compatible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to isolate it from hydrolytic conditions.

  • Transfer: Funnel the organic layer into a UN-approved High-Density Polyethylene (HDPE) waste carboy.

  • Exclusion: Strictly ensure no mineral acids (e.g.,

    
    , 
    
    
    
    ) or strong bases (e.g.,
    
    
    ,
    
    
    ) are added to this specific carboy.
Phase 3: Manifesting & Final Destruction
  • Labeling: Label the container explicitly: "Non-Halogenated Organic Waste: Contains Spiroketal Lactones. DO NOT MIX WITH ACIDS OR BASES."

  • Storage: Store in a ventilated flammables cabinet at ambient temperature (15°C – 25°C).

  • Destruction: Transfer to an EHS-approved hazardous waste vendor for high-temperature incineration (>850°C). Thermal destruction is the only environmentally responsible method for breaking down the stable spiro-fused carbon framework without generating persistent micro-pollutants.

Emergency Spill Response Workflow

In the event of a localized spill (e.g., a dropped flask or ruptured column):

  • Isolate: Evacuate personnel and increase fume hood/room ventilation.

  • Protect: Don standard PPE (Nitrile gloves, splash goggles, flame-resistant lab coat).

  • Contain (Crucial Step): Cover the spill with an inert, non-reactive absorbent such as dry sand or vermiculite. Never use acidic or basic spill kits (like citric acid or sodium carbonate powders), as these will trigger the rapid degradation pathways outlined above.

  • Collect: Sweep the absorbed material using non-sparking tools into a solid-waste HDPE bucket.

  • Decontaminate: Wipe the affected surface with a neutral detergent and water, followed by an isopropanol rinse.

Quantitative Operational Parameters

To ensure logistical safety, adhere to the following validated parameters when handling this compound's waste lifecycle:

ParameterSpecification / ThresholdOperational Rationale
Waste Stream pH 6.5 – 7.5Prevents acid-catalyzed oxocarbenium formation and base-catalyzed BAC2 saponification.
Incineration Temp. > 850 °CEnsures complete thermal decomposition into

and

.
Compatible Plastics HDPE, PTFEHighly resistant to non-halogenated cyclic esters and trace solvent matrices.
Incompatible Matrices Mineral Acids, Lewis Acids, Strong AlkalisTriggers rapid, potentially exothermic ring-opening and gas evolution.

References

  • Supporting Information - Transient and dry recycling of battery materials with negligible carbon footprint and roll-to-roll scalability.Rsc.org.
  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.ResearchGate.
  • A Comparative Guide to Ketone Protecting Groups: A Focus on 2-Chlorobenzophenone Ethylene Ketal.BenchChem.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.MDPI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.